molecular formula C7H15Cl2NO B15598371 (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Cat. No.: B15598371
M. Wt: 200.10 g/mol
InChI Key: DRZZRBOLWKRHPF-RGMNGODLSA-N
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Description

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is a useful research compound. Its molecular formula is C7H15Cl2NO and its molecular weight is 200.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-1-chloro-5-methylhexan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZZRBOLWKRHPF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-Amino-1-chloro-5-methylhexan-2-one Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride, a leucine chloromethyl ketone (Leu-CMK), is a potent and irreversible inhibitor of specific classes of proteases. This technical guide provides a comprehensive overview of its core mechanism of action, targeting proteases with a substrate preference for leucine residues. We will delve into the biochemical principles of affinity labeling by chloromethyl ketones, explore the primary enzyme targets, and provide detailed experimental protocols for researchers to investigate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this compound.

Introduction: The Chemical Architecture of a Targeted Inhibitor

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride belongs to the class of chloromethyl ketone (CMK) peptide analogues. Its structure is key to its function, comprising two critical moieties:

  • A Leucine Analogue Core: The (S)-3-amino-5-methylhexane structure mimics the amino acid leucine. This feature confers specificity, guiding the inhibitor to the active sites of proteases that recognize and cleave peptide bonds C-terminal to a leucine residue.

  • A Reactive Chloromethyl Ketone Group (-CO-CH₂Cl): This electrophilic "warhead" is responsible for the irreversible inactivation of the target enzyme.

This dual-function design makes Leu-CMK a highly specific tool for studying proteases that play a crucial role in a multitude of cellular processes, from protein turnover and signaling to apoptosis and disease pathogenesis.

Core Mechanism of Action: Irreversible Alkylation of the Protease Active Site

The primary mechanism of action for (S)-3-Amino-1-chloro-5-methylhexan-2-one is the irreversible covalent modification of its target proteases. This process, known as affinity labeling or substrate-analogue inhibition, occurs in a two-step fashion.

Step 1: Substrate-like Binding (Affinity)

Initially, the inhibitor binds reversibly to the enzyme's active site. The leucine side chain of the inhibitor fits into the S1 substrate-binding pocket of the protease, a pocket specifically shaped to accommodate leucine residues. This binding is analogous to the formation of a Michaelis complex between an enzyme and its natural substrate.

Step 2: Irreversible Covalent Modification (Alkylation)

Once positioned correctly within the active site, the highly reactive chloromethyl ketone group is brought into close proximity with a nucleophilic residue of the enzyme's catalytic machinery. This leads to an alkylation reaction, forming a stable covalent bond between the inhibitor and the enzyme. The chloride ion is displaced as a leaving group.

The specific residue alkylated depends on the class of the target protease:

  • Serine Proteases: In serine proteases (e.g., chymotrypsin-like proteases), the target is typically the imidazole side chain of the catalytic histidine residue (e.g., His-57 in chymotrypsin).[1][2] The inhibitor effectively crosslinks the active site.

  • Cysteine Proteases: In cysteine proteases (e.g., calpains, caspases, cathepsins), the target is the highly reactive thiolate anion of the catalytic cysteine residue.[3]

This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

Mechanism_of_Action cluster_targets Target Nucleophile in Active Site E_S Enzyme (E) + Inhibitor (I) EI_complex Reversible E-I Complex (Affinity Binding) E_S->EI_complex k1 (Binding) EI_complex->E_S k-1 (Dissociation) EI_covalent Irreversibly Inactivated Enzyme (Covalent Bond) EI_complex->EI_covalent k_inact (Alkylation) His Histidine (Serine Proteases) EI_complex->His Cys Cysteine (Cysteine Proteases) EI_complex->Cys dummy

Caption: General mechanism of irreversible inhibition by Leu-CMK.

Primary Molecular Targets of Leu-CMK

The specificity imparted by the leucine moiety directs (S)-3-Amino-1-chloro-5-methylhexan-2-one to several families of proteases.

Cysteine Proteases: The Calpain Family

A significant body of research points to the calpains as primary targets for leucine-based inhibitors.[3][4][5] Calpains are calcium-dependent, non-lysosomal cysteine proteases involved in a vast array of cellular functions, including signal transduction, cell motility, and apoptosis.[6][7][8] Dysregulation of calpain activity is implicated in numerous pathologies, such as neurodegenerative diseases (e.g., Alzheimer's disease), ischemic injury, and muscular dystrophy.[6][7][8]

Leu-CMK and its derivatives act as potent, irreversible inhibitors of calpains by alkylating the active site cysteine.[3] By inhibiting calpain, Leu-CMK can modulate downstream signaling pathways and prevent the proteolytic degradation of key cellular substrates.

Calpain_Inhibition_Pathway Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Pro-Calpain (Inactive) Ca_influx->Calpain_inactive Activates Calpain_active Calpain (Active) Calpain_inactive->Calpain_active Substrates Cytoskeletal Proteins, Signaling Molecules Calpain_active->Substrates Cleaves Degradation Proteolytic Cleavage Substrates->Degradation Cellular_Response Cellular Response (e.g., Apoptosis, Neurodegeneration) Degradation->Cellular_Response LeuCMK (S)-3-Amino-1-chloro- 5-methylhexan-2-one LeuCMK->Calpain_active Irreversibly Inhibits

Caption: Inhibition of the calpain activation pathway by Leu-CMK.

Serine Proteases: Chymotrypsin-like Enzymes

Fluorescently-labeled Leu-CMK (FAM-Leu-CMK) is widely used as a probe to detect and quantify the activity of intracellular chymotrypsin-like serine proteases.[1][2][9] These enzymes have a substrate preference for large hydrophobic residues like leucine, phenylalanine, or tyrosine at the P1 position. The mechanism of inhibition involves the alkylation of the active site histidine residue by the chloromethyl ketone group.[1][2] This application is particularly valuable for studying cellular processes like apoptosis, where specific serine proteases become activated.

Other Potential Targets: Caspases and Cathepsins

While less specific than for calpains and certain serine proteases, CMK inhibitors can exhibit activity against other protease families.

  • Caspases: Some peptide-based CMKs are known to inhibit caspases, a family of cysteine proteases central to apoptosis.[10] While specific data for simple Leu-CMK is limited, its potential cross-reactivity with caspases that have a leucine in their recognition sequence should be considered.

  • Cathepsins: Lysosomal cysteine proteases, such as Cathepsin K and L, are also potential targets, although the specificity of Leu-CMK for these enzymes relative to other inhibitors would require empirical determination.[11][12]

Experimental Protocols and Validation

The mechanism of action of (S)-3-Amino-1-chloro-5-methylhexan-2-one can be validated through a combination of in vitro enzyme kinetics and cell-based assays.

In Vitro Enzyme Inhibition Assay

This protocol determines the potency and kinetics of inhibition against a purified protease (e.g., calpain-1 or chymotrypsin).

Objective: To determine the rate of irreversible inhibition (k_inact) and the inhibitor affinity (K_i).

Materials:

  • Purified target protease (e.g., human calpain-1)

  • (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

  • Fluorogenic protease substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin-like proteases, or Suc-Leu-Tyr-AMC for calpain)

  • Assay Buffer (specific to the enzyme, e.g., Tris-HCl with CaCl₂ and DTT for calpain)

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to create a range of working concentrations. Prepare stock solutions of the enzyme and substrate in the assay buffer.

  • Pre-incubation: In the microplate wells, add the assay buffer and the enzyme. Initiate the inhibition reaction by adding varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Substrate Addition: Following each pre-incubation period, add the fluorogenic substrate to all wells to initiate the measurement of residual enzyme activity.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Measure the increase in fluorescence over time, which corresponds to substrate cleavage.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial rate of reaction (V₀).

    • Plot the natural logarithm of the percent remaining activity (ln(% Activity)) versus the pre-incubation time for each inhibitor concentration. The slope of each line will be the apparent rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

Table 1: Example Data for In Vitro Inhibition Assay

Inhibitor Conc. (µM)Pre-incubation Time (min)% Residual Activityk_obs (min⁻¹)
00, 5, 10, 20, 301000
10, 5, 10, 20, 30100, 80, 65, 42, 270.043
50, 5, 10, 20, 30100, 55, 30, 9, 20.130
100, 5, 10, 20, 30100, 37, 14, 2, 00.230
Cell-Based Assay for Intracellular Protease Activity using FAM-Leu-CMK

This protocol utilizes a fluorescently labeled version of the inhibitor to detect active proteases within living cells.[1][9]

Objective: To visualize and quantify intracellular chymotrypsin-like serine protease activity in response to a stimulus (e.g., an apoptosis inducer).

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • FAM-Leu-CMK reagent

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Flow cytometer or fluorescence microscope

  • Propidium Iodide (PI) for viability staining

  • Hoechst 33342 for nuclear staining

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to the desired density. Treat the cells with the experimental agent (e.g., Staurosporine) for the desired time to induce protease activity. Include an untreated control group.

  • Labeling with FAM-Leu-CMK: During the final hour of treatment, add the FAM-Leu-CMK reagent directly to the cell culture medium at the recommended concentration. Incubate at 37°C.

  • Cell Harvesting and Washing: Harvest the cells (e.g., by centrifugation) and wash them with a wash buffer to remove unbound fluorescent inhibitor.

  • Counter-staining (Optional): Resuspend the cells in a buffer containing PI and/or Hoechst 33342 to assess cell viability and nuclear morphology, respectively.

  • Analysis:

    • Flow Cytometry: Analyze the cell population on a flow cytometer. The green fluorescence intensity from FAM-Leu-CMK will be proportional to the amount of active target protease in the cells.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Positive cells will exhibit green fluorescence, and its localization within the cell can be observed.

FAM_Leu_CMK_Workflow Start 1. Culture & Treat Cells (e.g., with Staurosporine) Label 2. Add FAM-Leu-CMK (Incubate 1 hr) Start->Label Wash 3. Harvest & Wash Cells Label->Wash Stain 4. Counter-stain (Optional) (e.g., PI, Hoechst) Wash->Stain Analysis 5. Analyze Stain->Analysis Microscopy Fluorescence Microscopy (Visualize) Analysis->Microscopy Qualitative Flow Flow Cytometry (Quantify) Analysis->Flow Quantitative

Caption: Experimental workflow for cell-based protease activity assay.

Conclusion and Future Directions

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is a powerful research tool that functions as an irreversible, affinity-labeling inhibitor of proteases with a specificity for leucine residues. Its primary mechanism involves the covalent alkylation of a catalytic histidine or cysteine residue in the active site of target enzymes, which include chymotrypsin-like serine proteases and calpain cysteine proteases. The well-defined mechanism and the availability of fluorescently-labeled analogues make it an invaluable reagent for elucidating the role of these proteases in health and disease. Future research may focus on identifying novel, specific protease targets for this compound and exploring its therapeutic potential in pathologies driven by aberrant protease activity, such as neurodegeneration, cancer, and inflammatory disorders.

References

An In-Depth Technical Guide to the Biological Activity of L-Leucine Chloromethyl Ketone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-Leucine chloromethyl ketone hydrochloride (LLCK-HCl) is a synthetic derivative of the essential amino acid L-Leucine. It belongs to a class of compounds known as chloromethyl ketones (CMKs), which are widely recognized in the research community as potent and irreversible inhibitors of certain proteases. Structurally, LLCK-HCl features a leucine residue, which provides specificity for the active sites of target enzymes, and a highly reactive chloromethyl group that forms a covalent bond with a key active site residue, typically a histidine or cysteine, leading to irreversible inhibition.

This technical guide provides a comprehensive overview of the molecular mechanisms, biological effects, and key research applications of LLCK-HCl. We will delve into its primary molecular targets, its profound impact on critical signaling pathways such as NF-κB and apoptosis, and provide detailed protocols for its effective use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage LLCK-HCl as a precise tool to investigate complex cellular processes.

Chemical and Physical Properties
PropertyValueReference
Synonyms H-Leu-CMK HCl, Leu-CMK HCl
CAS Number 54518-92-2
Molecular Formula C₇H₁₄ClNO·HCl
Molecular Weight 200.1 g/mol
Appearance White solid
Storage Store at 2-8°C

Core Mechanism of Action: Irreversible Protease Inhibition

The primary biological activity of L-Leucine chloromethyl ketone stems from its function as an irreversible inhibitor of specific serine and cysteine proteases. The mechanism is a classic example of affinity labeling or mechanism-based inhibition.

  • Recognition and Binding : The L-leucine side chain of LLCK mimics the natural substrate of the target protease. This allows the inhibitor to bind with specificity to the enzyme's active site.

  • Covalent Modification : Once positioned in the active site, the electrophilic chloromethyl ketone group becomes susceptible to nucleophilic attack by a key amino acid residue within the catalytic center of the protease (e.g., the imidazole nitrogen of a histidine or the sulfhydryl group of a cysteine).

  • Irreversible Inactivation : This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme. This modification permanently blocks the active site, rendering the enzyme catalytically inactive.

This irreversible mode of action is a key feature of LLCK, ensuring a sustained and potent inhibitory effect in experimental systems.

Modulation of Key Biological Pathways

By inhibiting specific proteases, LLCK-HCl exerts significant influence over several critical cellular signaling pathways. Its most well-documented effects are on the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, cell survival, and proliferation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like cytokines (e.g., TNF-α) or growth factors, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

LLCK-HCl is widely used as a tool to block this pathway. It is understood to inhibit one of the proteases upstream of IκBα degradation. By preventing the breakdown of IκBα, LLCK ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the inflammatory and pro-survival signals it would otherwise initiate. This makes LLCK an invaluable tool for studying the role of NF-κB in various disease models, including inflammatory disorders and cancer.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation LLCK LLCK-HCl LLCK->Proteasome Inhibits (Upstream Protease) Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene Activates

Fig 1. LLCK-HCl inhibits the canonical NF-κB pathway by blocking IκBα degradation.
Modulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of cysteine proteases called caspases.

While the precise targets of LLCK in the apoptotic pathway are context-dependent, chloromethyl ketones, in general, can influence apoptosis through several mechanisms:

  • Inhibition of Granzymes: In cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated killing, granzymes (serine proteases) are delivered into the target cell, where they can activate caspases. LLCK may inhibit certain granzymes, thereby blocking this form of induced apoptosis.

  • Direct Caspase Inhibition: While more specific caspase inhibitors exist, some studies suggest that at higher concentrations, compounds like LLCK can directly inhibit certain caspases, although this is not considered its primary mechanism.

  • Lysosomal Disruption: Some related compounds, like L-leucyl-L-leucine methyl ester, are known to be converted intracellularly into metabolites that disrupt lysosomal membranes, triggering a form of apoptosis in specific immune cells.

Conversely, some studies have shown that related chloromethyl ketones can induce apoptosis in transformed B cell lines by affecting the expression of both pro- and anti-apoptotic proteins. This highlights the context-dependent nature of LLCK's effect on cell fate, which can vary based on cell type, compound concentration, and the specific proteases being targeted.

Experimental Applications and Protocols

LLCK-HCl is a versatile tool for cell biology and immunology research. Its primary application is to functionally dissect the role of the NF-κB pathway in a given cellular response.

General Considerations for Use
  • Solubility: LLCK-HCl is typically dissolved in a sterile, aprotic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to note the final concentration of DMSO in the cell culture medium, as it can have cytotoxic effects, typically above 0.5

Synthesis of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Enantioselective Synthesis of (S)-3-Amino-1-chloro-5-methylhexan-2-one Hydrochloride

Introduction: The Significance of a Chiral Building Block

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is a chiral α-amino chloromethyl ketone derived from the natural amino acid L-leucine.[1][2] Such compounds are of significant interest to the pharmaceutical and drug development industries. The α-amino ketone motif is a common structural feature in various natural products and pharmaceuticals.[3] Furthermore, the presence of a reactive chloromethyl ketone group makes this molecule a valuable synthon, or building block, for constructing more complex molecules, particularly enzyme inhibitors where the chloromethyl ketone can act as an irreversible covalent modifier of active site residues like cysteine or histidine. Its structural similarity to leucine also makes it a useful tool in chemical biology for probing leucine-dependent biological pathways.[1][2]

This guide provides a comprehensive overview of a robust and widely utilized synthetic route to this important compound, starting from commercially available N-Boc-L-leucine. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization, with a particular focus on ensuring the stereochemical integrity of the final product.

Synthetic Strategy: A Three-Step Approach

The synthesis of α-amino chloromethyl ketones from N-protected amino acids is a well-established transformation in organic chemistry. The most common and reliable strategy involves a three-step sequence that begins with the corresponding N-protected amino acid. This method circumvents the need to handle unstable α-amino ketone intermediates and preserves the critical stereochemistry of the starting material.

The overall transformation can be visualized as follows:

G cluster_0 Overall Synthetic Workflow A Step 1: N-Boc-L-Leucine Activation B Step 2: Diazoketone Formation A->B Ethyl Chloroformate, N-Methylmorpholine C Step 3: Chloromethyl Ketone Formation & Deprotection B->C Diazomethane (CH₂N₂) D Final Product: (S)-3-Amino-1-chloro-5-methylhexan-2-one HCl C->D HCl in Ether/Dioxane

Caption: High-level overview of the synthetic workflow.

  • Activation of the Carboxylic Acid: The synthesis commences with the activation of the carboxylic acid of N-Boc-L-leucine. This is typically achieved by converting it into a mixed anhydride, which is highly reactive towards nucleophiles.[4][5]

  • Formation of the Diazoketone Intermediate: The activated mixed anhydride is then reacted with diazomethane. This reaction, a variation of the Arndt-Eistert synthesis, proceeds via nucleophilic acyl substitution to form a key α-diazoketone intermediate.[6] This intermediate is often a stable, crystalline solid that can be purified if necessary.[4]

  • Hydrochlorination and Deprotection: The final step involves treating the α-diazoketone with anhydrous hydrogen chloride (HCl). This single step accomplishes two crucial transformations: the displacement of the diazo group to form the chloromethyl ketone and the acidic removal of the Boc protecting group to liberate the free amine, which is protonated in situ to yield the final hydrochloride salt.[5]

Detailed Synthesis Protocols & Mechanistic Insights

Part 1: Synthesis of the N-Boc-L-leucine Diazoketone Intermediate

This two-step, one-pot procedure is the cornerstone of the synthesis. The choice of a mixed anhydride, formed using ethyl chloroformate or the similar isobutyl chloroformate, provides a highly activated electrophile for the subsequent reaction. N-methylmorpholine (NMM) is used as a mild, non-nucleophilic base to deprotonate the carboxylic acid without causing racemization.

Rationale for Experimental Choices:

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of the activation step and the nucleophilic diazomethane, yet is readily cleaved by the strong acid (HCl) used in the final step.[7]

  • Activation: Ethyl chloroformate is an inexpensive and effective activating agent. The resulting mixed carbonic anhydride is sufficiently reactive to engage with diazomethane at low temperatures.[4][5]

  • Temperature Control: The reaction is maintained at a low temperature (-15 °C to 0 °C) to ensure selectivity, minimize side reactions, and safely control the reactivity of the hazardous diazomethane reagent.[8]

Experimental Protocol: Diazoketone Formation

  • Activation: To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) cooled to -15 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.0 eq) dropwise. Stir the resulting solution for 15 minutes.

  • Slowly add ethyl chloroformate (1.0 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.[7] Allow the mixture to stir at -15 °C for an additional 30 minutes to ensure complete formation of the mixed anhydride.

  • Reaction with Diazomethane: To this suspension, add a pre-chilled ethereal solution of diazomethane (approx. 2.0-3.0 eq) slowly via a cannula. (CAUTION: See Safety Section) . The addition is typically performed at 0 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The yellow color of excess diazomethane should persist.

  • Workup: Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-3-amino-1-diazo-5-methylhexan-2-one, which can often be used in the next step without further purification.

Part 2: Conversion to Chloromethyl Ketone and Final Deprotection

This final step is a robust and efficient transformation. The diazoketone is protonated by HCl, forming a diazonium ion which is an excellent leaving group (N₂ gas). The chloride ion then acts as a nucleophile to form the desired product.

G cluster_0 Mechanism: Diazoketone to Chloromethyl Ketone start R-CO-CHN₂ step1 R-CO-CH₂-N₂⁺ start->step1 + H⁺ step2 R-CO-CH₂⁺ step1->step2 - N₂ (gas) final R-CO-CH₂Cl step2->final + Cl⁻

Caption: Reaction mechanism for the final conversion step.

Experimental Protocol: Final Product Formation

  • Dissolve the crude diazoketone from the previous step in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous HCl in dioxane or diethyl ether (approx. 4 M, 2.0-3.0 eq) dropwise. Vigorous evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours to ensure complete Boc deprotection.

  • The product hydrochloride salt will often precipitate from the solution as a white solid. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with cold diethyl ether, filtered, and washed with additional cold ether to remove soluble impurities.

  • Dry the solid under vacuum to yield (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride.

Quantitative Data and Characterization

The following tables summarize the typical reagents and expected outcomes for this synthesis.

Table 1: Reagent Summary (based on 10 mmol scale)

ReagentM.W.Amount (g)Equivalents
N-Boc-L-leucine231.292.311.0
N-Methylmorpholine101.151.011.0
Ethyl Chloroformate108.521.091.0
Diazomethane42.04~0.84-1.262.0 - 3.0
Anhydrous HCl36.46~0.73-1.102.0 - 3.0

Table 2: Product Characterization

PropertyExpected Value
Appearance White to off-white solid[1]
Molecular Formula C₇H₁₅Cl₂NO[1]
Molecular Weight 200.11 g/mol [1]
Typical Yield 70-85% over two steps
¹H NMR Consistent with structure (peaks for isobutyl, α-CH, and chloromethyl groups)
Mass Spec (ESI+) [M+H]⁺ expected at m/z ~164.09 (for the free base)

Critical Quality Control: Chiral Purity Analysis

For any chiral synthesis, verifying the stereochemical integrity of the product is paramount. While the described reaction sequence is known to proceed with high fidelity, it is essential to confirm the enantiomeric purity of the final product.

Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[9] The technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

General Procedure:

  • Develop a suitable method using a commercial chiral column (e.g., polysaccharide-based columns like CHIRALPAK®).[10]

  • The mobile phase is typically a mixture of hexane/isopropanol or another non-polar/polar solvent system.[10]

  • A small amount of the final product is dissolved and injected into the HPLC system.

  • The two enantiomers will separate into two distinct peaks. The enantiomeric excess is calculated from the relative area of the two peaks: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

A successful enantioselective synthesis should yield an enantiomeric excess of >98%.

Safety Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols in a well-ventilated fume hood.

  • Diazomethane (CH₂N₂): Diazomethane is a highly toxic, explosive, and carcinogenic gas. It should never be handled in large quantities or in apparatus with ground-glass joints. It is best generated in situ from a precursor (e.g., Diazald™) and used immediately as an ethereal solution. All glassware should be fire-polished to ensure no sharp edges are present which could initiate detonation.

  • Chloroformates: Ethyl chloroformate is toxic, corrosive, and a lachrymator. It should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Anhydrous HCl solutions are highly corrosive and release toxic fumes. Handle only in a fume hood with appropriate PPE.

Conclusion

The synthesis of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride from N-Boc-L-leucine is a reliable and efficient process that provides access to a valuable chiral building block. The key to success lies in the careful execution of the diazoketone formation and the subsequent hydrochlorination. By following the detailed protocols and paying strict attention to safety, particularly when handling diazomethane, researchers can consistently produce this compound in high yield and excellent enantiomeric purity, ready for application in drug discovery and chemical biology.

References

  • Li, Z., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

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  • Doyle, M. P., et al. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters (ACS Publications), 21(1), 123-126. Available at: [Link]

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  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(23), 3435-3438. Available at: [Link]

  • Pace, V., et al. (2010). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Molecules, 15(11), 8251-8260. Available at: [Link]

  • Mitin, A. V., et al. (2019). Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. Organic Process Research & Development (ACS Publications), 23(10), 2236-2244. Available at: [Link]

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  • Demjén, A., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Advances (RSC Publishing), 11(35), 21543-21550. Available at: [Link]

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L-Leucine Chloromethyl Ketone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physicochemical properties, mechanism of action, and practical applications of L-Leucine Chloromethyl Ketone Hydrochloride (Leu-CMK·HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to serve as a comprehensive resource for utilizing this potent enzyme inhibitor.

Introduction: A Versatile Tool in Protease Research

L-Leucine chloromethyl ketone hydrochloride is a derivative of the essential amino acid L-leucine. It belongs to the class of chloromethyl ketone (CMK) inhibitors, which are mechanism-based, irreversible inhibitors of specific proteases.[1] The specificity of a peptidyl-CMK is primarily determined by its amino acid residue—in this case, L-leucine—which guides the inhibitor to the active site of proteases that preferentially cleave after leucine residues.[2] This targeted reactivity makes Leu-CMK·HCl an invaluable tool for studying enzyme activity, elucidating metabolic pathways, and as a building block in the development of therapeutic agents.[1] It is particularly recognized for its use as a lysosomal cysteine protease inhibitor.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its effective application in research. The key properties of L-Leucine chloromethyl ketone hydrochloride are summarized below.

Identity and Structure
  • IUPAC Name : (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

  • Synonyms : H-Leu-CMK·HCl, Leu-CMK HCl, L-Leu-CMK·HCl[3]

  • Chemical Structure :

    Caption: Chemical structure of L-Leucine chloromethyl ketone hydrochloride.

Quantitative Data Summary

The following table consolidates the key quantitative properties of Leu-CMK·HCl.

PropertyValueSource(s)
CAS Number 54518-92-2[1][4]
Molecular Formula C₇H₁₄ClNO·HCl[1][4]
Molecular Weight 200.1 g/mol [1][4]
Appearance White solid / crystalline powder[1]
Melting Point 141-145 °C[1]
Purity ≥ 95%[1]
Optical Rotation [α]D²⁵ = +91 ± 2º (c=1 in MeOH)[1]

Solubility and Solution Preparation

Proper preparation of stock solutions is critical for experimental reproducibility. While extensive quantitative solubility data for Leu-CMK·HCl is not widely published, its nature as a hydrochloride salt of an amino acid derivative suggests good solubility in aqueous solutions. The parent compound, L-Leucine, is sparingly soluble in water (approx. 24 mg/mL) but dissolves in dilute HCl.[5][6]

Field-Proven Insight: For practical purposes, Dimethyl Sulfoxide (DMSO) is a reliable solvent for preparing high-concentration stock solutions of chloromethyl ketone inhibitors.[2] Aqueous buffers can then be used for preparing working dilutions.

Protocol: Preparation of a 100 mM Stock Solution in DMSO
  • Aseptic Technique: Work in a clean environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh 20.01 mg of L-Leucine chloromethyl ketone hydrochloride powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous, research-grade DMSO.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Causality Note: Using anhydrous DMSO is crucial because the chloromethyl ketone moiety is reactive and can be hydrolyzed by water over time, reducing its potency. Aliquoting prevents degradation of the entire stock from repeated temperature changes and potential contamination.

Mechanism of Action: Irreversible Covalent Inhibition

Chloromethyl ketones are classified as mechanism-based or affinity-label inhibitors. Their mode of action involves a two-step process that leads to the irreversible inactivation of the target protease.[2]

  • Substrate Mimicry & Binding: The L-leucine side chain of the inhibitor mimics the natural substrate of the target enzyme. This allows Leu-CMK·HCl to bind specifically and with high affinity to the enzyme's active site.

  • Irreversible Alkylation: Once bound, the highly reactive chloromethyl ketone group is positioned near a nucleophilic residue in the enzyme's catalytic center (typically a cysteine thiol or a histidine imidazole nitrogen). This nucleophile attacks the carbon of the CH₂Cl group, displacing the chloride ion and forming a stable, covalent thioether or alkyl-imidazole bond. This covalent modification permanently inactivates the enzyme.

Inhibition_Mechanism Enzyme Active Enzyme Cys-SH His-N Complex Non-covalent E-I Complex Enzyme···Inhibitor Enzyme->Complex Step 1: Binding Inhibitor Leu-CMK·HCl R-C(=O)-CH₂Cl Inactive Covalently Inactivated Enzyme Cys-S-CH₂-C(=O)-R His-N-CH₂-C(=O)-R Complex->Inactive Step 2: Alkylation Assay_Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) preinc Pre-incubate Enzyme + Inhibitor (Varying [I] and time) prep->preinc 1 control_node prep->control_node Control: Enzyme + Buffer preinc->control_node initiate Initiate Reaction (Add Substrate) measure Measure Product Formation (e.g., Absorbance over time) initiate->measure 3 analyze Analyze Data (Calculate k_obs and k_inact/K_I) measure->analyze 4 control_node->initiate 2

References

Irreversible Protease Inhibition by Chloromethyl Ketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of chloromethyl ketones (CMKs) as a class of irreversible protease inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of action, strategic considerations for their synthesis and application, and the critical interpretation of experimental outcomes. We will move beyond simple procedural lists to an integrated understanding of the causality behind experimental choices, ensuring a robust and reliable application of this powerful class of inhibitors.

The Fundamental Principle: Covalent Inactivation of Proteases

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins, playing critical roles in virtually every physiological process. Their dysregulation is implicated in a multitude of diseases, making them prime targets for therapeutic intervention. Irreversible inhibitors, such as those bearing a chloromethyl ketone warhead, offer a powerful modality for achieving sustained and potent target modulation.

The defining feature of chloromethyl ketones is their ability to form a stable covalent bond with a nucleophilic residue within the protease active site.[1] This mechanism-based inactivation effectively and permanently neutralizes the catalytic activity of the enzyme. The specificity of the inhibition is largely dictated by a peptidyl or amino acid-like scaffold that mimics the natural substrate of the target protease, guiding the reactive chloromethyl ketone group to the active site.[1][2]

Mechanism of Action: An Alkylation Reaction in the Active Site

The inhibitory action of a chloromethyl ketone proceeds via a two-step process:

  • Initial Binding (Non-covalent): The inhibitor, by virtue of its substrate-mimicking peptide or amino acid backbone, initially binds to the active site of the protease in a reversible manner, forming a non-covalent enzyme-inhibitor complex. The affinity of this initial binding, quantified by the inhibition constant (Ki), is a critical determinant of the inhibitor's potency and specificity.[2]

  • Irreversible Alkylation (Covalent): Once positioned within the active site, the electrophilic carbon of the chloromethyl group is susceptible to nucleophilic attack by a key catalytic residue of the protease.

    • For serine proteases , such as chymotrypsin and trypsin, the nucleophile is typically a histidine residue (e.g., His57 in chymotrypsin) within the catalytic triad.[1][3] The nitrogen of the imidazole ring attacks the chloromethyl group, leading to the displacement of the chloride ion and the formation of a stable alkylated enzyme.[3]

    • For cysteine proteases , including caspases and cathepsins, the catalytic cysteine's highly reactive sulfhydryl group acts as the nucleophile, attacking the chloromethyl ketone to form a stable thioether bond.[1][4]

This covalent modification is, for all practical purposes, irreversible under physiological conditions, leading to a time-dependent loss of enzyme activity.

Mechanism_of_Inhibition Figure 1: Mechanism of Irreversible Inhibition by Chloromethyl Ketones cluster_reaction Key Interaction E_S Protease (E) + Inhibitor (I) EI_complex Non-covalent Enzyme-Inhibitor Complex (E-I) E_S->EI_complex k1 (Binding) EI_complex->E_S k-1 (Dissociation) EI_covalent Covalently Modified Inactive Enzyme (E-I') EI_complex->EI_covalent k2 (Alkylation) ActiveSite Active Site Nucleophile (e.g., His or Cys) Warhead Chloromethyl Ketone Warhead

Caption: Covalent modification of a protease active site by a chloromethyl ketone inhibitor.

Designing and Synthesizing Peptide Chloromethyl Ketones

The exquisite specificity of many proteases for their substrates provides a blueprint for designing highly selective inhibitors. By incorporating a peptide sequence recognized by the target protease into the chloromethyl ketone structure, researchers can achieve remarkable target selectivity.[2][5]

General Synthetic Strategy

The synthesis of peptide chloromethyl ketones is a well-established process, often carried out using a combination of solid-phase and solution-phase chemistry.[5][6] A common approach involves the following key steps:

  • Preparation of the C-terminal Amino Acid Chloromethyl Ketone: The synthesis typically begins with the C-terminal amino acid of the desired peptide sequence. This amino acid is converted to its corresponding diazomethyl ketone, which is then treated with hydrochloric acid to yield the chloromethyl ketone.[7]

  • Peptide Chain Elongation: The N-terminus of the amino acid chloromethyl ketone is then deprotected, allowing for the stepwise addition of subsequent amino acids using standard peptide coupling techniques.[6] This can be performed in solution or, for longer peptides, on a solid support.

  • Purification and Characterization: The final peptide chloromethyl ketone is cleaved from the solid support (if applicable) and purified, typically by high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis_Workflow Figure 2: General Workflow for Peptide Chloromethyl Ketone Synthesis Start Protected C-terminal Amino Acid Diazomethylation Diazomethylation Start->Diazomethylation HCl_treatment HCl Treatment Diazomethylation->HCl_treatment CMK_building_block Amino Acid Chloromethyl Ketone HCl_treatment->CMK_building_block Deprotection N-terminal Deprotection CMK_building_block->Deprotection Coupling Peptide Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Final_product Purified Peptide Chloromethyl Ketone Coupling->Final_product Final coupling

Caption: A simplified workflow for the synthesis of a peptide chloromethyl ketone.

Structure-Activity Relationship (SAR) Considerations

The potency and selectivity of a peptide chloromethyl ketone inhibitor are profoundly influenced by its amino acid sequence. The table below summarizes key SAR principles with illustrative examples.

Target ProteaseInhibitor ExampleKey Recognition MotifRationale for Selectivity
ChymotrypsinTosyl-L-phenylalanine chloromethyl ketone (TPCK)PhenylalanineChymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine.[1]
TrypsinTosyl-L-lysine chloromethyl ketone (TLCK)LysineTrypsin's specificity pocket accommodates and recognizes positively charged residues such as lysine and arginine.[8][9]
Caspase-1Ac-Tyr-Val-Ala-Asp-CMK (Ac-YVAD-cmk)YVADThis sequence mimics the cleavage site in pro-interleukin-1β, a key substrate of caspase-1.[10]
KallikreinPro-Phe-Arg-CH2ClPro-Phe-ArgThis sequence corresponds to the C-terminus of bradykinin, a physiological substrate of plasma kallikrein.[2]

Experimental Evaluation of Chloromethyl Ketone Inhibitors

A rigorous evaluation of a novel chloromethyl ketone inhibitor involves a multi-faceted experimental approach to characterize its potency, selectivity, and mechanism of action.

Enzyme Kinetic Assays

Enzyme kinetic studies are fundamental to quantifying the inhibitory potency of a chloromethyl ketone. Due to their irreversible nature, the determination of a simple IC50 value can be misleading. A more informative parameter is the second-order rate constant of inactivation (kinact/Ki), which reflects both the initial binding affinity (Ki) and the rate of covalent modification (kinact).

Protocol: Determination of kinact/Ki

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target protease and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the chloromethyl ketone inhibitor in the assay buffer.

  • Incubation: Incubate the protease with each concentration of the inhibitor for various time points.

  • Residual Activity Measurement: At each time point, add the substrate to the enzyme-inhibitor mixture and measure the initial rate of substrate hydrolysis using a plate reader or spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (kobs).

  • Determination of kinact and Ki: Plot kobs against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki). The ratio kinact/Ki provides a measure of the inhibitor's efficiency.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[11][12][13] Chloromethyl ketones can be readily adapted for use as activity-based probes (ABPs) by incorporating a reporter tag, such as a fluorophore or a biotin moiety, for detection and enrichment.[7][14]

Protocol: In-gel Fluorescence ABPP

  • Probe Synthesis: Synthesize a chloromethyl ketone probe containing a reporter tag (e.g., a terminal alkyne for subsequent click chemistry or a fluorescent dye).

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Probe Labeling: Incubate the proteome with the ABP for a defined period to allow for covalent labeling of active proteases.

  • Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter azide.

  • SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-gel Fluorescence Scanning: Visualize the labeled proteases using a fluorescence gel scanner.

  • Protein Identification (optional): Excise the fluorescent bands of interest and identify the labeled proteins by mass spectrometry.

ABPP_Workflow Figure 3: Workflow for Activity-Based Protein Profiling (ABPP) Proteome Complex Proteome (e.g., cell lysate) Labeling Covalent Labeling of Active Enzymes Proteome->Labeling ABP Activity-Based Probe (CMK with reporter tag) ABP->Labeling SDS_PAGE SDS-PAGE Separation Labeling->SDS_PAGE Visualization In-gel Fluorescence Scanning SDS_PAGE->Visualization Identification Mass Spectrometry (Protein ID) Visualization->Identification

Caption: A schematic representation of an in-gel fluorescence ABPP experiment.

Applications in Drug Discovery and Chemical Biology

The unique properties of chloromethyl ketones have led to their widespread use in both basic research and drug development.

  • Target Identification and Validation: As highly selective pharmacological tools, chloromethyl ketones are invaluable for elucidating the physiological and pathological roles of specific proteases. Their use in cell-based assays and animal models can help to validate a protease as a potential drug target.[15][16]

  • Lead Compound Development: While the high reactivity of the chloromethyl ketone group can lead to off-target effects and potential toxicity, the underlying peptide scaffolds of potent and selective inhibitors can serve as starting points for the development of clinically viable drugs with alternative, less reactive warheads.[17][18]

  • Elucidation of Protease-Associated Pathologies: Chloromethyl ketone inhibitors have been instrumental in defining the roles of proteases in a wide range of diseases, including inflammation, cancer, neurodegenerative disorders, and infectious diseases.[16][19][20][21] For example, caspase inhibitors based on a chloromethyl ketone scaffold have been crucial in dissecting the molecular pathways of apoptosis.[4][10][22][23]

  • Probing Enzyme Function: The ability to selectively and irreversibly block the activity of a specific protease allows researchers to probe its downstream signaling pathways and identify its physiological substrates.

Caveats and Considerations

Despite their utility, it is crucial to be aware of the potential limitations and off-target effects of chloromethyl ketones.

  • Reactivity and Off-Target Effects: The electrophilic nature of the chloromethyl ketone can lead to reactions with other nucleophiles besides the intended catalytic residue, particularly at high concentrations.[24][25][26] Thiol-containing molecules, such as glutathione, can also be targets.[25] Therefore, it is essential to use the lowest effective concentration of the inhibitor and to include appropriate controls to rule out non-specific effects.

  • Cell Permeability: The physicochemical properties of a peptide chloromethyl ketone will determine its ability to cross cell membranes. For intracellular targets, modifications to the peptide backbone or the use of cell-penetrating peptide sequences may be necessary.

  • In Vivo Applications: The in vivo use of chloromethyl ketones can be limited by their metabolic instability and potential for immune reactivity. However, some chloromethyl ketones have demonstrated efficacy in animal models.[15][16][21]

Conclusion

Chloromethyl ketones represent a cornerstone class of irreversible protease inhibitors that have profoundly impacted our understanding of protease biology and its role in disease. Their mechanism-based covalent inactivation provides a powerful tool for achieving potent and sustained target inhibition. By leveraging a deep understanding of their mechanism of action, synthetic strategies, and appropriate experimental evaluation, researchers can effectively employ chloromethyl ketones to dissect complex biological processes and advance the development of novel therapeutics. As with any potent chemical tool, a thoughtful and rigorous experimental design, including appropriate controls, is paramount to generating reliable and interpretable data.

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Alkylation of Active Site Histidine by L-Leucyl-Chloromethyl Ketone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the alkylation of active site histidine residues by L-Leucyl-chloromethyl ketone (L-Leu-CMK). It is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly serine and cysteine proteases. This document elucidates the underlying mechanism of covalent modification, discusses the specificity and kinetics of the interaction, and provides detailed protocols for the practical application of L-Leu-CMK as a potent and irreversible inhibitor. By integrating mechanistic insights with actionable experimental methodologies, this guide serves as a comprehensive resource for leveraging L-Leu-CMK in protease research and therapeutic development.

Introduction: The Significance of Peptidyl Chloromethyl Ketones in Protease Research

The targeted and irreversible inhibition of proteases is a cornerstone of modern enzymology and drug discovery. Among the various classes of inhibitors, peptidyl chloromethyl ketones (CMKs) have emerged as invaluable tools for elucidating enzyme mechanisms and validating proteases as therapeutic targets.[1] These mechanism-based inhibitors are ingeniously designed to exploit the inherent substrate specificity and catalytic machinery of their target enzymes.

L-Leucyl-chloromethyl ketone (L-Leu-CMK) is a member of this class, specifically designed to target proteases that exhibit a preference for leucine residues at the P1 position of their substrates. Its utility extends across a range of applications, from fundamental biochemical studies to the development of novel therapeutics. Understanding the precise molecular interactions that govern the efficacy and specificity of L-Leu-CMK is paramount for its effective application. This guide will focus on the core chemical event: the alkylation of the active site histidine.

The Molecular Mechanism: A Tale of Two Steps

The inactivation of a protease by L-Leu-CMK is a sophisticated two-step process that leverages the enzyme's own catalytic apparatus against itself. This process can be dissected into two key phases: initial binding and subsequent irreversible alkylation.

Step 1: Substrate-like Recognition and Binding

The journey of L-Leu-CMK begins with its recognition by the target protease. The L-leucine moiety of the inhibitor acts as a "homing device," directing it to the S1 subsite of the enzyme's active site. This initial, non-covalent binding is governed by the same principles of molecular recognition that dictate the enzyme's affinity for its natural substrates. The specificity of this interaction is a critical determinant of the inhibitor's potency and selectivity.

Step 2: Irreversible Alkylation of the Active Site Histidine

Following the initial binding, the reactive chloromethyl ketone "warhead" is precisely positioned within the catalytic center of the enzyme. In serine and many cysteine proteases, the catalytic triad, typically comprising serine (or cysteine), histidine, and aspartate, is the engine of proteolysis. The histidine residue of this triad, acting as a general base, plays a pivotal role in catalysis by deprotonating the active site serine or cysteine.

In the presence of L-Leu-CMK, this catalytic histidine is subverted from its natural role. The nucleophilic N-3 atom of the histidine's imidazole ring launches an attack on the electrophilic carbon of the chloromethyl group. This nucleophilic substitution reaction results in the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the histidine residue.[2][3][4] This alkylation event effectively and irreversibly neutralizes the catalytic activity of the enzyme.

The following diagram illustrates this mechanistic pathway:

Alkylation_Mechanism cluster_Enzyme Enzyme Active Site His Active Site Histidine (His) Intermediate Non-covalent Enzyme-Inhibitor Complex Ser_Cys Serine/Cysteine Nucleophile L_Leu_CMK L-Leu-CMK L_Leu_CMK->Intermediate 1. Reversible Binding Alkylated_Enzyme Irreversibly Inhibited Enzyme (Covalent Adduct) Intermediate->Alkylated_Enzyme 2. Nucleophilic Attack by His N-3 Inhibition_Assay_Workflow Start Start Prep_Enzyme Prepare Enzyme Working Solution Start->Prep_Enzyme Prep_Inhibitor Prepare L-Leu-CMK Serial Dilutions Start->Prep_Inhibitor Setup_Plate Set up 96-well Plate (Blank, Control, Inhibitor) Prep_Enzyme->Setup_Plate Prep_Inhibitor->Setup_Plate Pre_incubation Pre-incubate Enzyme and Inhibitor Setup_Plate->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Measure Kinetic Measurement in Plate Reader Add_Substrate->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Figure 2. Workflow for Enzyme Inhibition Assay.
Confirmation of Irreversible Inhibition by Dialysis

To confirm that L-Leu-CMK is an irreversible inhibitor, a dialysis experiment can be performed.

Procedure:

  • Incubate the target enzyme with a concentration of L-Leu-CMK sufficient to cause significant inhibition (e.g., 10x IC50).

  • As a control, incubate the enzyme with the assay buffer alone.

  • After the incubation period, extensively dialyze both the inhibited and control enzyme solutions against a large volume of fresh assay buffer to remove any unbound inhibitor.

  • Measure the enzymatic activity of both samples. If L-Leu-CMK is an irreversible inhibitor, the activity of the treated enzyme will not be restored after dialysis.

Characterization of the Covalent Adduct

Advanced analytical techniques can be employed to definitively identify the site of alkylation and characterize the covalent enzyme-inhibitor complex.

Mass Spectrometry

Mass spectrometry is a powerful tool for this purpose. By comparing the mass of the native enzyme with that of the L-Leu-CMK-inhibited enzyme, the covalent addition of the inhibitor can be confirmed. Furthermore, peptide mapping experiments, involving proteolytic digestion of the modified enzyme followed by LC-MS/MS analysis, can pinpoint the exact histidine residue that has been alkylated. [5][6][7][8]

X-ray Crystallography

For a definitive structural elucidation, X-ray crystallography of the L-Leu-CMK-inhibited enzyme can provide an atomic-level view of the covalent adduct. [9][10][11][12][13]This technique can visualize the precise covalent linkage between the inhibitor and the active site histidine, offering unparalleled insight into the mechanism of inhibition.

Quantitative Data Summary

The inhibitory potency of L-Leu-CMK is typically quantified by its IC50 value or the second-order rate constant of inactivation (k_inact/K_i). These values are enzyme-specific and dependent on the experimental conditions. The following table provides a template for reporting such data.

Target Enzyme Substrate Assay Conditions (pH, Temp) IC50 (µM) k_inact/K_i (M⁻¹s⁻¹) Reference
Example: Protease XFluorogenic PeptidepH 7.5, 37°C1.2 ± 0.25.4 x 10⁴[Hypothetical Data]
Example: Protease YChromogenic PeptidepH 8.0, 25°C0.5 ± 0.11.2 x 10⁵[Hypothetical Data]

Conclusion

L-Leucyl-chloromethyl ketone is a potent and versatile tool for the study of proteases that recognize leucine at their P1 site. Its mechanism of action, centered on the irreversible alkylation of a catalytic histidine residue, provides a robust method for inactivating target enzymes. By understanding the nuances of its reactivity and employing the rigorous experimental approaches outlined in this guide, researchers can effectively leverage L-Leu-CMK to advance our understanding of protease function and to accelerate the development of novel therapeutic interventions.

References

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  • Cokugras, A. N. (2005). Do alkylating agents modify the histidine residue of the desensitized butyrylcholinesterase?. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 69-74. [Link]

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  • Yonezawa, H., Uchikoba, T., & Kaneda, M. (1995). Identification of the reactive histidine of cucumisin, a plant serine protease: modification with peptidyl chloromethyl ketone derivative of peptide substrate. Journal of Biochemistry, 118(5), 917-920. [Link]

  • Jackson, G., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 36(6), e9246. [Link]

  • Koon, N., Squire, C. J., & Baker, E. N. (2004). Crystal structure of LeuA from Mycobacterium tuberculosis, a key enzyme in leucine biosynthesis. Proceedings of the National Academy of Sciences, 101(22), 8295-8300. [Link]

  • Magnusson, U., Salopek-Sondi, B., Luck, L. A., & Mowbray, S. L. (2004). X-ray structures of the leucine-binding protein illustrate conformational changes and the basis of ligand specificity. Journal of Biological Chemistry, 279(10), 8747-8752. [Link]

  • Pähler, A., et al. (1984). Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. An x-ray study at 2.2-A resolution. The Journal of biological chemistry, 259(20), 12857-12861. [Link]

  • Wu, Y., et al. (2022). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 23(19), 11809. [Link]

  • X-ray diffraction pattern of the L-leucine crystals grown at the... (n.d.). ResearchGate. [Link]

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Role of L-Leucine chloromethyl ketone in studying protein synthesis

Insight: The cytotoxicity data for ALLN suggests that working concentrations for peptidyl inhibitors in the 10-50 µM range are often well-tolerated for typical experimental durations (e.g., up to 24 hours), but this must be verified. A simple viability assay (e.g., Trypan Blue exclusion or MTT assay) should be performed. [5]

Experimental Protocol 1: Pulse-Chase Analysis of Protein Stability Using LLCK

This protocol provides a framework for measuring the half-life of a target protein in adherent mammalian cells.

Materials:

  • Cell line expressing the protein of interest (POI).

  • Complete culture medium & PBS.

  • Pulse Medium: Methionine/Cysteine-free DMEM + dialyzed FBS.

  • ³⁵S-Methionine/Cysteine labeling mix (e.g., EasyTag™ EXPRESS³⁵S).

  • Chase Medium: Complete culture medium + 2 mM non-radioactive Methionine/Cysteine.

  • LLCK stock solution (10-50 mM in DMSO).

  • Ice-cold Lysis Buffer (e.g., RIPA buffer) freshly supplemented with a protease/phosphatase inhibitor cocktail and LLCK. [5]* Antibody against your POI for immunoprecipitation.

  • Protein A/G beads.

Methodology:

  • Cell Seeding: Plate cells to be ~80-90% confluent on the day of the experiment. Prepare one dish for each time point.

  • Starvation (Depletion): Wash cells twice with warm PBS. Add pre-warmed Pulse Medium and incubate for 30-60 minutes at 37°C to deplete endogenous methionine/cysteine pools.

  • Pulse Labeling: Remove starvation medium. Add pre-warmed Pulse Medium containing 100-250 µCi/mL of ³⁵S-label. Incubate for a short period (e.g., 20-30 minutes) at 37°C. This pulse time should be optimized to be long enough for detectable incorporation but shorter than the protein's expected half-life.

  • Chase Initiation (t=0): Aspirate the radioactive pulse medium. Wash cells twice rapidly with warm Chase Medium. Add fresh Chase Medium to all plates. Harvest the t=0 plate immediately (proceed to Step 6).

  • Chase Incubation: Return the remaining plates to the 37°C incubator. Harvest plates at subsequent time points (e.g., 30, 60, 120, 240 minutes).

    • Expert Tip: For each time point, add LLCK from your stock solution to the culture medium to a final concentration of 50 µM (or your optimized concentration) 15 minutes before harvesting. This pre-treatment helps to inhibit intracellular proteases before lysis.

  • Cell Lysis: Aspirate the chase medium. Place the dish on ice. Wash once with ice-cold PBS. Add 0.5-1.0 mL of ice-cold Lysis Buffer freshly supplemented with protease inhibitors and LLCK (e.g., 50 µM).

  • Harvesting: Scrape the cells into the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new tube.

  • Quantification & Analysis: Normalize protein concentrations across all time points using a BCA assay. Proceed with immunoprecipitation of your POI, followed by SDS-PAGE, transfer to a membrane, and detection by autoradiography. Quantify band intensity to calculate the protein half-life. [2]

Experimental Protocol 2: Preparing High-Integrity Lysates for Western Blot

This protocol is for preparing total cell lysates for Western blot analysis, especially when probing for unstable proteins or comparing protein levels between different treatment conditions.

Materials:

  • Cultured cells (adherent or suspension).

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA or NP-40 buffer).

  • Protease Inhibitor Cocktail (commercial, e.g., Halt™).

  • Phosphatase Inhibitor Cocktail (if studying phosphorylation).

  • LLCK stock solution (10-50 mM in DMSO).

Methodology:

  • Prepare Lysis Buffer: On the day of use, prepare your chosen lysis buffer. Keep it on ice. Just before use, add the protease inhibitor cocktail, phosphatase inhibitor cocktail (if needed), and LLCK to their final working concentrations. A typical final concentration for LLCK is 25-50 µM.

  • Cell Collection (Adherent): Place the culture dish on ice. Aspirate the medium. Wash cells once with ice-cold PBS. Aspirate PBS completely. Add the supplemented ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish).

  • Cell Collection (Suspension): Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Aspirate the medium. Wash the pellet once by resuspending in ice-cold PBS and re-pelleting. Aspirate PBS completely. Resuspend the cell pellet in the supplemented ice-cold Lysis Buffer.

  • Lysis: Scrape adherent cells and collect the lysate. For all samples, incubate on a rotator/rocker for 30 minutes at 4°C.

    • Causality Insight: This incubation allows the detergents in the buffer to fully solubilize membranes while the low temperature and inhibitors minimize enzymatic activity. [4]5. Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. This pellets insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Quantification and Storage: Determine the protein concentration using a BCA assay. Aliquot the lysates to avoid repeated freeze-thaw cycles and store them at -80°C. The samples are now ready for SDS-PAGE and Western blot analysis.

Section 5: Designing a Self-Validating System - The Importance of Controls

The trustworthiness of any experiment using inhibitors hinges on the inclusion of appropriate controls. These controls validate the assumptions made about the inhibitor's activity and specificity.

  • Vehicle Control: This is the most critical control. Since LLCK is typically dissolved in DMSO, a parallel sample treated with the same volume of DMSO alone must be included for every condition and time point. This ensures that any observed effect is due to the inhibitor and not the solvent.

  • Efficacy Control (Positive Control for Inhibition): To confirm that your working concentration of LLCK is effective, you can measure the activity of its target. For example, you can probe for a known calpain substrate by Western blot. In LLCK-treated cells, the cleavage of this substrate should be reduced compared to untreated cells. This directly validates that the inhibitor is active within the cellular context.

  • Specificity Control (Negative Control for Target): To argue that the observed effect is due to inhibiting a specific protease family (e.g., calpains), one might use an inhibitor with a different target but a similar mechanism. For example, if studying a process believed to be calpain-dependent, running a parallel experiment with a proteasome inhibitor (like MG-132) could help differentiate the effects. If the phenotype is only rescued by LLCK and not MG-132, it strengthens the case for calpain involvement. [1]4. Cytotoxicity Control: As mentioned, always perform a viability assay with your chosen concentration of LLCK over the full time course of your experiment. This ensures you are studying a specific inhibitory effect and not a general toxic one that could confound protein synthesis or degradation rates.

Conclusion

L-Leucine chloromethyl ketone is an indispensable tool for the precise study of protein synthesis and turnover. Its value lies not in inhibiting protein synthesis itself, but in its ability to preserve the products of this synthesis by irreversibly inactivating degradative proteases, primarily calpains. By understanding its mechanism of covalent inhibition and integrating it into well-controlled experimental workflows like pulse-chase analysis, researchers can eliminate the confounding variable of protein degradation. This allows for a more accurate and trustworthy quantification of protein half-life and the true rate of translation, providing clearer insights into the complex regulatory networks that govern the cellular proteome.

References

  • Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1984). Inactivation of calpain I and calpain II by specificity-oriented tripeptidyl chloromethyl ketones. Journal of Biological Chemistry, 259(20), 12489-12494. Available at: [Link]

  • Elgendy, M., Abdel-Aziz, A. K., & McMahon, S. B. (2017). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Bio-protocol, 7(18), e2555. Available at: [Link]

  • Ferreira, M. B., et al. (2010). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Brazilian dental journal, 21(3), 209-213. Available at: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Nature reviews. Drug discovery, 10(4), 307-319. Available at: [Link]

  • Jansens, A., & Braakman, I. (2003). Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. In Protein Misfolding and Disease: Principles and Protocols (pp. 133-146). Humana Press. Available at: [Link]

  • Cepham Life Sciences. (n.d.). ALLN; Calpain Inhibitor I. Retrieved from [Link]

  • Wang, K. K. W. (2000). Calpain and caspase: can you tell the difference?. Trends in neurosciences, 23(1), 20-26. Available at: [Link]

  • Shirasaki, D. I., et al. (2019). A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins. Journal of Biological Chemistry, 294(1), 184-193. Available at: [Link]

  • Forgacs, E., et al. (2019). Chemical concentrations in cell culture compartments (C 5 ). Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-10. Available at: [Link]

  • Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of cellular physiology, 92(1), 137-144. Available at: [Link]

  • Hsu, J. C., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Viruses, 14(2), 291. Available at: [Link]

  • Chemistry For Everyone. (2023, April 20). What Is Irreversible Inhibition? [Video]. YouTube. Retrieved from [Link]

  • St-Gelais, F., et al. (2021). Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions. Journal of Biological Chemistry, 296, 100523. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Retrieved from [Link]

  • Vercammen, D., et al. (1998). Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor. Journal of Experimental Medicine, 187(9), 1477-1485. Available at: [Link]

  • Ono, Y., Sorimachi, H., & Goll, D. E. (2016). Calpains: an elaborate proteolytic system. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1863(7), 1731-1744. Available at: [Link]

  • Beckner, S. K., Maluish, A. E., & Longo, D. L. (1987). Lymphokine-activated killer cells: culture conditions for the generation of maximal in vitro cytotoxicity in cells from normal donors. Cancer research, 47(20), 5504-5508. Available at: [Link]

  • Zhang, Y., et al. (2024). Systematic Identification of the Serine Protease Family (StSPs) and Functional Characterization of the Secretory Protein StSP8-4 for Pathogenicity in Setosphaeria turcica. International Journal of Molecular Sciences, 25(11), 5895. Available at: [Link]

  • Turk, B., et al. (2002). Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity. Cell death and differentiation, 9(7), 752-755. Available at: [Link]

  • Mauri, L., & Strepponi, F. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS medicinal chemistry letters, 7(10), 871-876. Available at: [Link]

  • Shytaj, I. L., et al. (2024). Development of an Ultrasensitive ELISA Assay for Evaluating HIV-1 Envelope Glycoprotein as a Marker for Targeted Activator of Cell Kill. International Journal of Molecular Sciences, 25(11), 6140. Available at: [Link]

  • Sasaki, T., et al. (1984). Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates. Journal of Biological Chemistry, 259(20), 12489-12494. Available at: [Link]

  • Merck Millipore. (n.d.). Preparing cell lysates. Retrieved from [Link]

  • The Thought Emporium. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. Retrieved from [Link]

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  • Wikipedia. (2024). Leucine. Retrieved from [Link]

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A Technical Guide to Elucidating the Metabolic Pathways of (S)-3-Amino-1-chloro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-1-chloro-5-methylhexan-2-one is a synthetic leucine analogue with potential applications in drug development and as a biochemical probe.[1][2] Understanding its metabolic fate is paramount for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. This guide provides a comprehensive framework for exploring the metabolic pathways of this aminoketone. We will delve into the predicted biotransformation routes based on its structural similarity to leucine and established principles of xenobiotic metabolism. Furthermore, we will present detailed, field-proven experimental protocols utilizing state-of-the-art analytical techniques such as mass spectrometry and NMR spectroscopy to identify and quantify its metabolites. This document is intended to serve as a technical and strategic resource for researchers embarking on the metabolic characterization of this and similar novel chemical entities.

Introduction: The Significance of Metabolic Profiling

The journey of a xenobiotic compound through a biological system is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Metabolism, the enzymatic transformation of compounds, is a critical chapter in this story.[3] It dictates the compound's half-life, potential for bioactivation into toxic intermediates, and ultimately, its therapeutic window. For (S)-3-Amino-1-chloro-5-methylhexan-2-one, a molecule possessing an amino group, a ketone, and a halogen, the metabolic pathways are likely to be multifaceted, involving both Phase I and Phase II reactions.[4] Elucidating these pathways is not merely an academic exercise; it is a cornerstone of preclinical development, providing invaluable insights into drug safety and efficacy.[5]

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

In the absence of direct empirical data, we can construct a robust hypothesis for the metabolic fate of (S)-3-Amino-1-chloro-5-methylhexan-2-one by considering the metabolism of its parent amino acid, leucine, and the known biotransformations of its key functional groups.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. This is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[6][7]

  • Deamination and Transamination: As a leucine analogue, the primary metabolic route is likely to involve the amino group. Transamination, the transfer of the amino group to an α-keto acid (like α-ketoglutarate), is a common reaction for amino acids, catalyzed by aminotransferases.[8] This would yield α-keto- (1-chloro-5-methylhexan-2-one) and glutamate. Alternatively, oxidative deamination, catalyzed by amino acid oxidases, could produce the corresponding keto acid and ammonia, with the concurrent production of hydrogen peroxide.[8][9]

  • Ketone Reduction: The ketone group is susceptible to reduction by carbonyl reductases, yielding the corresponding secondary alcohol, (S)-3-amino-1-chloro-5-methylhexan-2-ol. This reaction can be stereospecific and is a common pathway for xenobiotic ketones.

  • Dehalogenation: The chloro group may be removed through several mechanisms, including oxidative dehalogenation or reductive dehalogenation, potentially catalyzed by CYP450 enzymes. This would result in the formation of a hydroxyl group or a saturated carbon, respectively. Glutathione S-transferases (GSTs) can also mediate dehalogenation through conjugation.[10]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.[10]

  • Glucuronidation: The hydroxyl metabolite formed from ketone reduction can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

  • Sulfation: Similarly, the hydroxyl metabolite can be sulfated by sulfotransferases (SULTs).

  • Glutathione Conjugation: The parent compound or its metabolites may be conjugated with glutathione (GSH), a key detoxification pathway.[11] This can occur at the carbon bearing the chlorine atom, leading to its displacement.

The following diagram illustrates the putative metabolic pathways of (S)-3-Amino-1-chloro-5-methylhexan-2-one.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent (S)-3-Amino-1-chloro-5-methylhexan-2-one transamination Transamination/Deamination parent->transamination Aminotransferases / Oxidases ketone_reduction Ketone Reduction parent->ketone_reduction Carbonyl Reductases dehalogenation Dehalogenation parent->dehalogenation CYP450 / GSTs gsh_conjugation Glutathione Conjugation parent->gsh_conjugation GSTs keto_acid α-Keto-1-chloro-5-methylhexan-2-one transamination->keto_acid alcohol (S)-3-Amino-1-chloro-5-methylhexan-2-ol ketone_reduction->alcohol dehalogenated_metabolite Hydroxylated/Reduced Metabolite dehalogenation->dehalogenated_metabolite glucuronidation Glucuronidation alcohol->glucuronidation UGTs sulfation Sulfation alcohol->sulfation SULTs dehalogenated_metabolite->gsh_conjugation glucuronide Glucuronide Conjugate glucuronidation->glucuronide sulfate Sulfate Conjugate sulfation->sulfate gsh_adduct GSH Adduct gsh_conjugation->gsh_adduct

Caption: Predicted Metabolic Pathways of (S)-3-Amino-1-chloro-5-methylhexan-2-one.

Experimental Workflows for Metabolite Identification

A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive understanding of the metabolic fate of (S)-3-Amino-1-chloro-5-methylhexan-2-one.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

  • Liver Microsomes: Incubating the compound with liver microsomes (containing a high concentration of CYP450 enzymes) is a primary screen for Phase I metabolism.

  • Hepatocytes: Primary hepatocytes offer a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.

  • Recombinant Enzymes: Using specific recombinant CYP450 or UGT enzymes can pinpoint which isoforms are responsible for the observed metabolic transformations.

The following diagram outlines a typical in vitro experimental workflow.

G cluster_invitro In Vitro Metabolism Workflow start Test Compound: (S)-3-Amino-1-chloro-5-methylhexan-2-one incubation Incubation with: - Liver Microsomes - Hepatocytes - Recombinant Enzymes start->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS and/or NMR Analysis supernatant->analysis identification Metabolite Identification and Structural Elucidation analysis->identification

Caption: In Vitro Experimental Workflow for Metabolite Identification.

In Vivo Metabolism Studies

Animal models are crucial for understanding the complete metabolic profile in a physiological context, including absorption, distribution, and excretion.

  • Rodent Models: Rats or mice are commonly used. The compound is administered (e.g., orally or intravenously), and biological samples (urine, feces, plasma, and tissues) are collected over time.

  • Stable Isotope Labeling: Administering a stable isotope-labeled version (e.g., ¹³C or ¹⁵N) of the compound can greatly aid in the detection and identification of metabolites in complex biological matrices.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify Phase I metabolites of (S)-3-Amino-1-chloro-5-methylhexan-2-one.

Materials:

  • (S)-3-Amino-1-chloro-5-methylhexan-2-one

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Microcentrifuge

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60 minutes), take aliquots.

  • Quenching: Immediately add an equal volume of ice-cold acetonitrile to each aliquot to stop the reaction and precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To separate and identify potential metabolites from in vitro or in vivo samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Chromatographic Separation: Inject the sample onto a suitable HPLC/UHPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ion modes.

  • Data Acquisition:

    • Full Scan MS: Acquire full scan data to detect all ions within a specified mass range.

    • Tandem MS (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan. This provides structural information.[12]

  • Data Analysis:

    • Compare the chromatograms of the test samples with control samples (without the compound or NADPH) to identify potential metabolites.

    • Analyze the high-resolution mass data to determine the elemental composition of the parent compound and its metabolites.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the metabolites.[13][14] The presence of chlorine will result in a characteristic M+2 isotopic pattern.[14]

Protocol 3: Structural Elucidation using NMR Spectroscopy

Objective: To confirm the structure of purified or highly concentrated metabolites.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: If necessary, purify and concentrate the metabolite of interest from the biological matrix. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or MeOD).

  • NMR Experiments:

    • 1D ¹H NMR: Provides information on the number and environment of protons.[15]

    • 1D ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons and carbons, which is crucial for unambiguous structure determination.

  • Data Analysis: Analyze the chemical shifts and coupling constants to piece together the molecular structure.[16][17] Compare the spectra of the metabolite to that of the parent compound to identify the site of metabolic modification.

Data Presentation and Interpretation

Quantitative data from metabolic stability assays should be summarized in tables for easy comparison.

Table 1: Metabolic Stability of (S)-3-Amino-1-chloro-5-methylhexan-2-one in Human Liver Microsomes

Time (min)% Parent Compound Remaining
0100
1585
3068
6045

Note: Data are hypothetical and for illustrative purposes only.

Conclusion: A Pathway to Understanding

The metabolic exploration of a novel compound like (S)-3-Amino-1-chloro-5-methylhexan-2-one is a journey from prediction to confirmation. By leveraging our understanding of amino acid and xenobiotic metabolism, we can formulate a strong hypothesis about its biotransformation. The application of robust in vitro and in vivo models, coupled with the analytical power of high-resolution mass spectrometry and NMR spectroscopy, provides the tools to rigorously test this hypothesis. The framework presented in this guide offers a systematic and scientifically sound approach to elucidating the metabolic pathways of this and other novel chemical entities, a critical step in their journey from the laboratory to potential therapeutic application.

References

L-Leucine Chloromethyl Ketone Hydrochloride: An In-depth Technical Guide for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of an appropriate inhibitor is a critical determinant of experimental success. L-Leucine chloromethyl ketone hydrochloride (LLCK HCl) is a versatile and widely utilized tool in this domain.[1] This guide provides a comprehensive technical overview of LLCK HCl, delving into its mechanism of action, target specificity, practical applications, and detailed protocols for its effective use in enzyme inhibition studies. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to confidently and effectively employ LLCK HCl in their experimental designs.

Core Principles of LLCK Hydrochloride as an Enzyme Inhibitor

Chemical Identity and Properties

L-Leucine chloromethyl ketone hydrochloride is a derivative of the essential amino acid L-Leucine.[1] Its chemical structure features a reactive chloromethyl ketone (CMK) group, which is central to its inhibitory activity.

PropertyValueSource
Chemical Name L-Leucine chloromethyl ketone hydrochloride salt[2]
Synonyms H-Leu-CMK HCl, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride[3]
CAS Number 54518-92-2[2][4]
Molecular Formula C7H15Cl2NO[3]
Molecular Weight 200.11 g/mol [3]
Appearance White solid[3]
Storage Temperature 2-8°C, inert atmosphere[3]
Mechanism of Irreversible Inhibition

LLCK HCl functions as an irreversible inhibitor. The chloromethyl ketone moiety is the key to its mechanism. It acts as an alkylating agent, forming a stable covalent bond with a nucleophilic residue, typically a cysteine or histidine, within the active site of the target protease. This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates.

Below is a diagram illustrating the general mechanism of covalent inhibition by a chloromethyl ketone.

LLCK_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Enzyme Protease ActiveSite Nucleophilic Residue (e.g., Cysteine, Histidine) Inactivated_Enzyme Covalently Modified (Inactive) Enzyme ActiveSite->Inactivated_Enzyme 2. Nucleophilic Attack & Covalent Bond Formation LLCK LLCK HCl LLCK->ActiveSite 1. Binding to Active Site CMK Chloromethyl Ketone (Reactive Group)

Caption: Covalent inhibition by LLCK.

Enzyme Target Profile of LLCK Hydrochloride

While often categorized broadly as a protease inhibitor, LLCK HCl exhibits a more nuanced target profile, with significant activity against specific families of proteases. Understanding this specificity is paramount for accurate experimental design and data interpretation.

Primary Targets: Cysteine Proteases

LLCK HCl is widely recognized as an inhibitor of lysosomal cysteine proteases.[3] This class of enzymes plays a crucial role in protein turnover and various pathological processes. Key targets within this family include:

  • Calpains: These are calcium-activated neutral proteases involved in a wide array of cellular functions.[5] Overactivation of calpains is implicated in numerous diseases, making them a significant therapeutic target.[5] LLCK HCl can be used to investigate the role of calpains in these processes.

  • Cathepsins: This group of lysosomal proteases is involved in cellular protein turnover. Certain cathepsins, such as Cathepsin B and Cathepsin L, are known targets of inhibitors with similar reactive groups.[6][7]

Inhibition of Other Protease Families

While its primary action is against cysteine proteases, LLCK HCl can also exhibit inhibitory activity towards certain serine proteases, particularly those with a leucine residue at the P1 position of their substrate recognition site. This is due to the leucine side chain of LLCK mimicking the natural substrate. However, its potency against serine proteases is generally lower than that observed with specific serine protease inhibitors.

Considerations for Caspase Inhibition

The role of LLCK HCl in caspase inhibition requires careful consideration. Caspases are a family of cysteine proteases that are central to the process of apoptosis.[8] While some studies may utilize chloromethyl ketone-containing peptides as caspase inhibitors, the specificity of LLCK HCl for particular caspases is not as well-defined as that of custom-designed peptide inhibitors like Z-VAD-FMK (a pan-caspase inhibitor) or more specific inhibitors like Ac-DEVD-CHO for caspase-3.[9][10] Researchers investigating apoptosis should consider using more selective caspase inhibitors to avoid off-target effects.[8][10]

Applications in Research and Drug Development

The versatile inhibitory profile of LLCK HCl makes it a valuable tool in a variety of research contexts.[1]

  • Studying Protein Synthesis and Degradation: By inhibiting specific proteases, LLCK HCl can be used to dissect the pathways of protein turnover and metabolism.[1]

  • Investigating Cellular Signaling Cascades: Proteases are key regulators of signaling pathways. LLCK HCl can help elucidate the role of specific proteases in these cascades.

  • Elucidating Disease Mechanisms: Given the involvement of its target proteases in various pathologies, LLCK HCl is a useful probe for studying the molecular basis of diseases such as neurodegenerative disorders, cancer, and inflammatory conditions.[5][11]

  • Pharmaceutical Development: LLCK HCl can serve as a starting point or a reference compound in the development of more potent and selective protease inhibitors for therapeutic applications.[1]

Experimental Protocols and Best Practices

The successful application of LLCK HCl in enzyme inhibition studies hinges on meticulous experimental design and execution.

Solubility and Stock Solution Preparation

Proper preparation of LLCK HCl stock solutions is the first step towards reproducible results.

Protocol for Stock Solution Preparation:

  • Determine the appropriate solvent. LLCK HCl is typically soluble in aqueous buffers and organic solvents like DMSO. For cell-based assays, initial dissolution in DMSO followed by dilution in culture medium is a common practice.

  • Weigh the required amount of LLCK HCl powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10-50 mM in DMSO).

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.[12]

Note on Buffer Selection: The choice of buffer can influence the stability and activity of both the enzyme and the inhibitor.[13][14] It is crucial to use a buffer system that maintains a stable pH and is compatible with the experimental conditions.[15]

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of LLCK HCl against a purified enzyme.

Workflow for In Vitro Enzyme Inhibition Assay:

In_Vitro_Assay A Prepare Reagents: - Purified Enzyme - LLCK HCl dilutions - Substrate (e.g., fluorogenic) - Assay Buffer B Add Enzyme and LLCK HCl to microplate wells A->B C Pre-incubate to allow inhibitor-enzyme binding B->C D Initiate reaction by adding substrate C->D E Monitor signal (e.g., fluorescence) over time using a plate reader D->E F Data Analysis: - Calculate reaction rates - Determine IC50 value E->F Cytotoxicity_Assay A Plate cells in a 96-well plate B Treat cells with a range of LLCK HCl concentrations A->B C Incubate for the desired duration B->C D Add a viability reagent (e.g., CCK-8, MTT) C->D E Incubate and measure absorbance or fluorescence D->E F Calculate cell viability as a percentage of the vehicle control E->F

Caption: Workflow for assessing cytotoxicity.

A common method for assessing cell viability is the Cell Counting Kit-8 (CCK-8) assay. [16]This colorimetric assay measures the metabolic activity of viable cells. [16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling LLCK HCl.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. * Handling: Avoid inhalation of dust and contact with skin and eyes. [12]Handle in a well-ventilated area or under a fume hood. [2]* Storage: Store in a tightly closed container in a cool, dry place. [2]Recommended storage is at 2-8°C. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [2]

Conclusion

L-Leucine chloromethyl ketone hydrochloride is a powerful and versatile tool for the study of enzyme inhibition, particularly for cysteine proteases like calpains and cathepsins. Its irreversible mechanism of action and broad applicability in both in vitro and cell-based assays make it an invaluable reagent for researchers in biochemistry, cell biology, and drug discovery. By understanding its mechanism, target profile, and the nuances of its experimental application, scientists can leverage LLCK HCl to gain deeper insights into the roles of proteases in health and disease.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Leu-CMK HCl.
  • Patsnap Synapse. (2024, June 21). What are LCK inhibitors and how do they work?
  • Chem-Impex. (n.d.). L-Leucine chloromethyl ketone hydrochloride.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET: L-Leucine.
  • Fisher Scientific. (2012, March 26). SAFETY DATA SHEET: L-Leucine.
  • Sigma-Aldrich. (2025, November 10). SAFETY DATA SHEET: L-Leucine.
  • Cayman Chemical. (2025, October 30). Safety Data Sheet: L-Leucine-d10.
  • NIH. (n.d.). Novel mechanisms for caspase inhibition protecting cardiac function with chronic pressure overload - PMC.
  • PubMed Central. (n.d.). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC.
  • NIH. (n.d.). Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC.
  • Selleck Chemicals. (n.d.). Caspase Inhibitor Review - Apoptosis.
  • ChemBK. (n.d.). L-LEUCINE CHLOROMETHYL KETONE HYDROCHLORIDE.
  • NIH. (n.d.). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Chem-Impex. (n.d.). Z-L-leucine chloromethylketone.
  • Chongqing Chemdad Co., Ltd. (n.d.). l-leucine chloromethyl ketone hydrochloride.
  • MDPI. (n.d.). PCSK9 in Cancer: Biological Mechanisms and Implications for Therapeutic Resistance.
  • Selleck Chemicals. (n.d.). Calpeptin Cysteine Protease inhibitor.
  • PubMed Central. (n.d.). Research progress in the role and mechanism of Leucine in regulating animal growth and development.
  • Lumiprobe. (n.d.). Assaying Cell Proliferation and Viability with CCK-8.
  • NIH. (n.d.). Role of Calpain in Pathogenesis of Human Disease Processes - PMC.
  • Selleckchem.com. (n.d.). Cathepsin Selective Inhibitors.
  • Lonza. (n.d.). Cell Assays and Analysis.
  • Tocris Bioscience. (n.d.). Calcium-Sensitive Proteases.
  • LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.
  • APExBIO. (n.d.). Calpain Inhibitor I (ALLN).
  • PubMed Central. (n.d.). Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases.
  • NIH. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC.
  • WuXi AppTec DMPK. (n.d.). Solution Stability Study.
  • SpringerLink. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
  • MedChemExpress. (n.d.). Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins.
  • Frontiers. (n.d.). GSDME in cardiovascular diseases: research system and contemporary progress.
  • NIH. (2024, June 2). Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia.
  • NIH. (2022, October 5). Assay for Protealysin-like Protease Inhibitor Activity - PMC.
  • NIH. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC.
  • MDPI. (n.d.). Scorpion Venom Neurotoxins: Molecular Diversity, Mechanisms, and Drug Scaffolds.
  • YouTube. (2022, June 20). Cytotoxicity Bioassay Webinar.
  • Boster Bio. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing.
  • ResearchGate. (2025, August 7). Reversible Inhibitors Arrest ClpP in a Defined Conformational State that Can Be Revoked by ClpX Association | Request PDF.

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Methodological & Application

The Sentinel of Cellular Integrity: A Guide to Utilizing Leupeptin in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Leupeptin, a potent protease inhibitor, and its critical role in preserving protein integrity during cell culture experiments. While the initial inquiry specified (S)-3-Amino-1-chloro-5-methylhexan-2-one, a leucine derivative[1][2], the broader and more extensively documented application in this context points towards the closely related and functionally critical protease inhibitor, Leupeptin.[3][4] This document will, therefore, focus on the principles and practices of using Leupeptin to safeguard your experimental outcomes.

Introduction: The Unseen Threat of Proteolysis

In the intricate environment of cell culture, the moment of cell lysis unleashes a cascade of enzymatic activity.[3] Among the most formidable of these are proteases, enzymes that specialize in the degradation of proteins. Their release from cellular compartments like lysosomes can rapidly compromise the integrity of target proteins, leading to experimental artifacts and unreliable data.[5] The strategic use of protease inhibitors is, therefore, not merely a technical step but a fundamental requirement for robust and reproducible research.

Leupeptin, a naturally occurring tripeptide produced by actinomycetes, stands as a cornerstone of protease inhibition strategies in molecular and cellular biology.[3][4] Its broad-spectrum activity against a range of proteases makes it an indispensable tool for researchers across various disciplines.

Mechanism of Action: A Reversible Siege on Protease Activity

Leupeptin functions as a reversible, competitive inhibitor of a specific subset of proteases.[3][4] It primarily targets serine and cysteine proteases, forming a covalent hemiacetal adduct with the active site residues of these enzymes.[4] This interaction effectively blocks the catalytic activity of the protease, preventing the degradation of its substrates.

The reversible nature of this inhibition is a key feature. While potent, it can be overcome by an excess of substrate, a factor to consider in experimental design.[3] Leupeptin's inhibitory spectrum is broad and includes enzymes such as trypsin, plasmin, cathepsin B, and calpain.[4][6] However, it is notably ineffective against other protease classes like aspartic proteases (e.g., pepsin) and metalloproteases.[6] This specificity underscores the importance of using Leupeptin as part of a comprehensive protease inhibitor cocktail for complete protein protection.[5]

Signaling Pathway of Protease Inhibition by Leupeptin

G cluster_0 Cellular Environment cluster_1 Inhibitory Action Target_Protein Target Protein of Interest Protease Serine/Cysteine Protease (e.g., Trypsin, Cathepsin B) Protease->Target_Protein Degradation Inhibited_Complex Protease-Leupeptin Covalent Adduct (Inactive) Protease->Inhibited_Complex Leupeptin Leupeptin Leupeptin->Protease Reversible Inhibition Leupeptin->Inhibited_Complex Inhibited_Complex->Target_Protein Protection

Caption: Leupeptin reversibly binds to the active site of serine and cysteine proteases, preventing the degradation of target proteins.

Practical Applications and Experimental Protocols

Leupeptin is a versatile tool with applications ranging from routine cell lysis for protein extraction to more specialized studies involving protease activity.

Preparation of Stock Solutions

To ensure accurate and reproducible results, proper preparation and storage of Leupeptin stock solutions are paramount.

ParameterRecommendationRationale
Solvent Sterile, nuclease-free water, ethanol, acetic acid, or DMF[3][4]Leupeptin is readily soluble in these solvents. Water is the most common and biocompatible choice for cell culture applications.
Stock Concentration 5 mg/mL (approximately 10 mM)[4]A concentrated stock allows for small volume additions to experimental samples, minimizing solvent effects.
Storage Aliquot and store at -20°C for long-term stability (up to 6 months)[4]Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
Short-term Storage A 10 mM aqueous solution is stable for up to one week at 4°C[7]Convenient for ongoing experiments.

Protocol for Preparing a 10 mM Leupeptin Stock Solution:

  • Weigh out 5 mg of Leupeptin powder.

  • Dissolve in 1 mL of sterile, nuclease-free water.

  • Vortex gently until fully dissolved.

  • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Use in Cell Lysis Buffers

The most common application of Leupeptin is its inclusion in cell lysis buffers to protect proteins from degradation upon cell disruption.

Working Concentration:

The recommended working concentration of Leupeptin in cell culture applications typically ranges from 1 to 10 µM.[3] However, the optimal concentration may vary depending on the cell type and the abundance of proteases.

Cell TypeRecommended Starting ConcentrationNotes
Mammalian (adherent)1-10 µMHigher concentrations may be needed for tissues with high protease content.
Mammalian (suspension)1-10 µM
Insect Cells1-10 µMOften used in combination with other protease inhibitors.
Yeast/Bacteria1-10 µMMechanical lysis methods may release higher concentrations of proteases.

Protocol for Supplementing Lysis Buffer:

  • Thaw a single aliquot of the 10 mM Leupeptin stock solution on ice.

  • Immediately before use, dilute the stock solution into your cold lysis buffer to achieve the desired final concentration. For example, to make 1 mL of lysis buffer with a final Leupeptin concentration of 10 µM, add 1 µL of the 10 mM stock solution.

  • Keep the supplemented lysis buffer on ice at all times.

Experimental Workflow for Protein Extraction

G Start Start: Cultured Cells Harvest Harvest Cells (e.g., scraping, trypsinization) Start->Harvest Wash Wash Cells with Cold PBS Harvest->Wash Lyse Lyse Cells in Supplemented Buffer Wash->Lyse Prepare_Lysis_Buffer Prepare Lysis Buffer on Ice Add_Leupeptin Add Leupeptin (1-10 µM) and other inhibitors Prepare_Lysis_Buffer->Add_Leupeptin Add_Leupeptin->Lyse Incubate Incubate on Ice Lyse->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect_Lysate Collect Supernatant (Protein Lysate) Centrifuge->Collect_Lysate Downstream Downstream Applications (e.g., Western Blot, IP) Collect_Lysate->Downstream

Caption: A typical workflow for protein extraction from cultured cells incorporating Leupeptin for protease inhibition.

Direct Application to Cell Culture Media

In some instances, particularly when studying secreted proteins or when cells are undergoing stress or apoptosis which can release proteases into the medium, it may be beneficial to add protease inhibitors directly to the culture medium.[8][9]

Considerations:

  • Cell Viability: While generally considered non-toxic at working concentrations, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[9]

  • Stability: Leupeptin's stability in culture medium at 37°C is limited.[7] Therefore, the medium should be replaced with fresh, supplemented medium every 24-48 hours.[9]

  • Membrane Permeability: Leupeptin is membrane-permeable, which allows it to inhibit intracellular proteases in living cells.[10][11]

Protocol for Media Supplementation:

  • Determine the non-toxic working concentration for your cell line through a viability assay (e.g., MTT or trypan blue exclusion). A starting point could be a 1:200 to 1:800 dilution of a commercial protease inhibitor cocktail containing Leupeptin.[9]

  • On the day of the experiment, add the appropriate volume of Leupeptin stock solution to the pre-warmed cell culture medium.

  • Replace the existing medium with the supplemented medium.

  • Incubate the cells for the desired period, replacing the medium as needed to maintain inhibitor activity.

Concluding Remarks and Best Practices

The effective use of Leupeptin is a critical component of experimental design in cell culture. By understanding its mechanism of action and adhering to best practices for its preparation and application, researchers can significantly enhance the quality and reliability of their data.

Key Takeaways:

  • Always work on ice: Low temperatures slow down enzymatic activity, providing an additional layer of protection.[12]

  • Use a cocktail approach: For comprehensive protection, combine Leupeptin with inhibitors of other protease classes (e.g., PMSF for serine proteases, EDTA for metalloproteases, and Pepstatin A for aspartic proteases).[5]

  • Optimize concentrations: The ideal concentration of Leupeptin can be cell-type and application-dependent. Empirical testing is recommended.

  • Fresh is best: Prepare supplemented buffers and media immediately before use to ensure maximum inhibitor activity.

By integrating these principles into your experimental workflows, you can effectively harness the protective power of Leupeptin and ensure the integrity of your valuable protein samples.

References

  • Leupeptin - Wikipedia. Wikipedia. [Link]

  • How much protease inhibitor cocktail should be added before cell lysis? - ResearchGate. ResearchGate. [Link]

  • Leupeptin › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH. SERVA Electrophoresis GmbH. [Link]

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Application Note: A Researcher's Guide to L-Leucine Chloromethyl Ketone Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of LLCK HCl

L-Leucine chloromethyl ketone hydrochloride (LLCK HCl) is a derivative of the essential amino acid L-leucine, engineered to serve as a potent and irreversible inhibitor of specific protease families.[1] Its utility in biochemical and pharmaceutical research stems from its ability to covalently modify and inactivate target enzymes, making it an invaluable tool for elucidating metabolic pathways, studying enzyme function, and validating potential drug targets.[1] While primarily recognized for its activity against cysteine proteases such as calpains and cathepsins, its inhibitory spectrum can extend to certain serine proteases, necessitating a rigorous and well-controlled experimental design.[2][3]

This guide provides an in-depth exploration of the biochemical principles underpinning LLCK HCl's inhibitory action, alongside detailed, field-proven protocols for its application in enzyme inhibition assays. The methodologies described herein are designed to be self-validating systems, empowering researchers to generate robust, reliable, and publishable data.

The Chemistry of Irreversible Inhibition: Mechanism of Action

The efficacy of LLCK HCl as an inhibitor lies in its chloromethyl ketone (CMK) functional group. This group acts as an electrophilic "warhead" that is susceptible to attack by nucleophilic residues within an enzyme's active site. The L-leucine moiety acts as a recognition element, guiding the inhibitor to the active site of proteases that have a preference for large, hydrophobic residues at their S2 substrate-binding pocket.[4]

The inhibition process occurs in two main steps:

  • Initial Binding: The inhibitor forms a reversible, non-covalent complex with the enzyme, similar to a natural substrate. The leucine side chain correctly orients the molecule within the active site.

  • Covalent Modification: A nucleophilic residue in the active site—typically the thiol group of a cysteine (in cysteine proteases) or the hydroxyl group of a serine (in serine proteases)—attacks the electrophilic carbon of the chloromethyl ketone.[5][6] This attack displaces the chlorine atom and results in the formation of a stable, irreversible covalent bond, effectively alkylating and permanently inactivating the enzyme.[2]

LLCK_Mechanism E_S Enzyme Active Site (Cys-SH) Complex Reversible E-I Complex E_S->Complex Step 1: Binding (Reversible) LLCK LLCK Inhibitor (R-CO-CH₂Cl) LLCK->Complex Inactive_E Irreversibly Inactivated Enzyme (E-S-CH₂-CO-R) Complex->Inactive_E Step 2: Nucleophilic Attack (Irreversible Covalent Bond) Cl_ion Cl⁻ Complex->Cl_ion Cl⁻ released

Figure 1: Mechanism of irreversible inhibition by LLCK.

Enzyme Specificity and Counterscreening

While the leucine side chain provides a degree of specificity, it is crucial to recognize that peptide chloromethyl ketones can exhibit cross-reactivity. For instance, inhibitors designed for caspases have been shown to inhibit cathepsins at concentrations commonly used in cellular studies.[2] Therefore, determining the inhibitor's selectivity is a cornerstone of trustworthy research. This involves not only identifying the primary target but also demonstrating a lack of activity against related, off-target enzymes through counterscreening.

Calpains, a family of calcium-dependent cysteine proteases, are well-established targets for LLCK HCl.[7][8] Aberrant calpain activity is implicated in various pathologies, including neurodegeneration and cardiovascular diseases, making specific inhibitors critical for research.[8][9]

Target Enzyme Family Primary Examples Typical Substrate Preference Notes on LLCK Inhibition
Cysteine Proteases Calpains, Cathepsins B & LPrefer hydrophobic residues (like Leucine) at the P2 position.[4]Primary and potent targets. Irreversible covalent modification of the active site cysteine.[3][5]
Caspases Caspase-1, Caspase-3Specific tetrapeptide sequences (e.g., YVAD for Caspase-1).[10]Potential for cross-inhibition, though less potent than against primary targets.[2]
Serine Proteases Trypsin, ChymotrypsinTrypsin: Basic residues (Arg, Lys). Chymotrypsin: Aromatic residues (Phe, Tyr).Generally poor targets. Used effectively in counterscreens to demonstrate selectivity.

Table 1: Target Profile for L-Leucine Chloromethyl Ketone Hydrochloride.

Experimental Design: A Framework for Robust Assays

A successful inhibition assay is built upon a foundation of careful planning and the inclusion of essential controls. The goal is to create a system where the only variable influencing enzyme activity is the concentration of the inhibitor.

Causality Behind Key Experimental Choices:

  • Buffer System: The choice of buffer is critical for maintaining the enzyme's structural integrity and optimal activity. For cysteine proteases, the pH is often kept between 6.0 and 7.5. A critical consideration is the use of reducing agents like Dithiothreitol (DTT). While DTT is required to keep the active site cysteine in its reduced, active state, it can potentially react with the electrophilic CMK group of the inhibitor. Therefore, protocols often involve pre-activating the enzyme with DTT, then proceeding with the inhibition step in a DTT-free or low-DTT buffer if instability is observed.

  • Enzyme-Inhibitor Pre-incubation: Because LLCK HCl is an irreversible inhibitor, its effectiveness is time-dependent. A pre-incubation period (e.g., 15-30 minutes) allowing the inhibitor to form a covalent bond with the enzyme before adding the substrate is essential for accurate potency determination.[11]

  • Substrate Choice: Fluorogenic substrates (e.g., containing an AMC, 7-amino-4-methylcoumarin, group) are preferred for their high sensitivity.[7][12] The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibition and to conserve substrate.

  • Essential Controls:

    • 100% Activity Control (Vehicle Control): Enzyme + Substrate + Inhibitor Solvent (e.g., DMSO). This defines the maximum rate of the reaction.

    • 0% Activity Control (No Enzyme): Substrate + Assay Buffer. This accounts for background signal and substrate auto-hydrolysis.

    • Positive Inhibitor Control: A known, well-characterized inhibitor for the target enzyme can validate the assay setup.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of LLCK HCl P2 Prepare Enzyme and Substrate Solutions P3 Prepare Assay Buffer A1 Aliquot Enzyme into Microplate Wells P3->A1 A2 Add LLCK Dilutions (or Vehicle) to Wells A1->A2 A3 Pre-incubate (e.g., 30 min at 37°C) A2->A3 A4 Initiate Reaction: Add Fluorogenic Substrate A3->A4 A5 Read Fluorescence over Time (Kinetic Mode) A4->A5 D1 Calculate Reaction Rates (V₀) A5->D1 D2 Normalize Data to Controls (% Inhibition) D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [LLCK]) D2->D3 D4 Calculate IC₅₀ Value D3->D4

Figure 2: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocols

Protocol 1: Determining the IC₅₀ of LLCK HCl against Calpain-1

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of LLCK HCl against purified μ-calpain.

Materials:

  • Purified μ-calpain (Calpain-1)

  • LLCK HCl

  • Calpain Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT

  • Activation Buffer: 300 mM CaCl₂

  • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO

  • Anhydrous DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of LLCK HCl in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., 10 mM to 10 µM).

    • Dilute the Calpain-1 enzyme in Calpain Assay Buffer to a working concentration of 100 nM (2X final concentration).

    • Dilute the Suc-LLVY-AMC substrate stock to a working concentration of 400 µM (2X final concentration) in Calpain Assay Buffer. Rationale: This concentration is often used in initial screens and is near the Km for many calpains.[12]

  • Assay Setup (per well):

    • In a 96-well plate, add 50 µL of the 100 nM Calpain-1 enzyme solution to each well (except "No Enzyme" controls).

    • Add 1 µL of each LLCK HCl dilution (or DMSO for vehicle control) to the appropriate wells. This results in a 1:100 dilution of the inhibitor stock.

    • Mix gently and pre-incubate the plate for 30 minutes at 37°C, protected from light. Rationale: This allows for the time-dependent irreversible inhibition to occur before substrate is introduced.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 50 µL of the 400 µM substrate solution to all wells. Immediately before this step, add 10 µL of 300mM CaCl₂ to the substrate solution for a final concentration of 3mM in the well to activate the calpain.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic mode).

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Calculate the percent inhibition for each LLCK HCl concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))

    • Plot % Inhibition versus the logarithm of the final LLCK HCl concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Counterscreening LLCK HCl against Trypsin (A Serine Protease)

This protocol is essential to demonstrate the selectivity of LLCK HCl for cysteine proteases over a different class of enzymes.

Materials:

  • Bovine Pancreatic Trypsin

  • LLCK HCl (using the same dilutions as Protocol 1)

  • Trypsin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM CaCl₂

  • Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), 10 mM stock in DMSO

Methodology:

  • Reagent Preparation:

    • Prepare Trypsin in Assay Buffer to a working concentration of 20 nM (2X final concentration).

    • Prepare the Boc-QAR-AMC substrate in Assay Buffer to a working concentration of 100 µM (2X final concentration).

  • Assay Procedure:

    • Follow the same steps as in Protocol 1 (Assay Setup and Reaction Initiation), substituting Trypsin for Calpain-1 and Boc-QAR-AMC for the calpain substrate. A pre-incubation step is still recommended to maintain consistency.

    • Measure fluorescence kinetically as described previously.

  • Data Interpretation:

    • Calculate the percent inhibition at each LLCK HCl concentration. A selective inhibitor will show minimal (<10-20%) inhibition of trypsin even at the highest concentrations tested, resulting in a very high or non-calculable IC₅₀ value. This result, when compared to the potent inhibition of calpain, provides strong evidence for the inhibitor's selectivity.

Conclusion

L-Leucine chloromethyl ketone hydrochloride is a powerful tool for probing the function of cysteine proteases. Its irreversible mechanism of action provides a definitive method for enzyme inactivation in vitro. However, scientific integrity demands that its power be matched by experimental rigor. By employing carefully designed assays with appropriate controls, understanding the time-dependent nature of inhibition, and critically validating inhibitor specificity through counterscreening, researchers can harness the full potential of LLCK HCl to generate clear, impactful, and trustworthy scientific insights.

References

  • Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2. (2011). National Institutes of Health. [Link]

  • The inhibition of amino acid-activating enzymes and leucine aminopeptidase by chloromethyl ketone analogues of amino acids. (1969). National Institutes of Health. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (2023). PubMed Central. [Link]

  • Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. (2008). National Institutes of Health. [Link]

  • Inhibition of Calpain Blocks Platelet Secretion, Aggregation, and Spreading. (2000). National Institutes of Health. [Link]

  • Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform. (2021). PubMed Central. [Link]

  • Small Molecule Inhibitors of Lck: The Search for Specificity within a Kinase Family. (2008). ResearchGate. [Link]

  • Non-specific effects of methyl ketone peptide inhibitors of caspases. (1998). PubMed. [Link]

  • Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. (2022). MDPI. [Link]

  • Testing Affordable Strategies for the Computational Study of Reactivity in Cysteine Proteases: The Case of SARS-CoV-2 3CL Protease Inhibition. (2022). ACS Publications. [Link]

  • Calpain inhibition ameliorates scald burn-induced acute lung injury in rats. (2018). National Institutes of Health. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). National Institutes of Health. [Link]

  • Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. (2000). Journal of Neuroscience. [Link]

  • Leucine. (N.D.). Wikipedia. [Link]

  • Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. (2019). PubMed Central. [Link]

  • Mapping Inhibitor Binding Modes on an Active Cysteine Protease via NMR Spectroscopy. (2016). National Institutes of Health. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2023). MDPI. [Link]

  • Genuine Selective Caspase-2 Inhibition with new Irreversible Small Peptidomimetics. (2021). bioRxiv. [Link]

  • Leucine as a pharmaconutrient in health and disease. (2011). PubMed. [Link]

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Application Notes & Protocols: Enhancing Proteomic Data Integrity with L-Leucyl-L-leucyl-L-leucyl methyl ester (L-Leu-CMK)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fidelity of proteomics data is fundamentally dependent on the quality of the initial sample preparation. Uncontrolled proteolytic activity during cell lysis and protein extraction can introduce significant artifacts, leading to sample degradation, altered protein profiles, and misleading results. L-Leucyl-L-leucyl-L-leucyl methyl ester (L-Leu-CMK) is a potent, irreversible inhibitor of serine and cysteine proteases, such as calpains and caspases, which are often activated during apoptosis and cellular stress. This document provides a comprehensive guide to the application of L-Leu-CMK in proteomics workflows, detailing its mechanism of action, offering validated protocols for its use, and explaining the scientific rationale behind its effective implementation to preserve sample integrity.

The Scientific Imperative for Protease Inhibition

Upon cell lysis, the carefully regulated cellular environment is disrupted, leading to the release and activation of numerous proteases from subcellular compartments like lysosomes. These enzymes rapidly degrade proteins, compromising the native proteome that is the subject of investigation. Effective protease inhibition is therefore not an optional step but a mandatory one for ensuring the accuracy and reproducibility of proteomic analyses.

L-Leu-CMK belongs to the chloromethylketone (CMK) class of inhibitors. Its trileucine peptide structure mimics the substrate recognition sequence of many proteases, particularly those in the papain and calpain families.

Mechanism of Action: Irreversible Covalent Inhibition

The key to L-Leu-CMK's efficacy lies in its chloromethylketone moiety. The inhibitor is recognized and binds to the active site of the target protease. The catalytic residue of the protease (typically a cysteine or serine) initiates a nucleophilic attack on the carbonyl carbon of the CMK group. This is followed by an irreversible alkylation reaction, forming a stable covalent bond between the enzyme and the inhibitor. This covalent modification permanently inactivates the protease, preventing it from degrading target proteins in the sample.

cluster_0 Protease Active Site cluster_1 L-Leu-CMK Inhibitor cluster_2 Irreversible Complex P Protease (P) S Catalytic Residue (e.g., Cys-SH) P->S Contains PI Inactive Protease-Inhibitor Complex (Covalent Bond) P->PI Binding & Covalent Alkylation Reaction I Inhibitor (I) (L-Leu-CMK) R Reactive Group (-CH2Cl) I->R Contains I->PI Binding & Covalent Alkylation Reaction

Figure 1: Mechanism of irreversible inhibition by L-Leu-CMK. The inhibitor binds to the protease active site, leading to an irreversible covalent bond with the catalytic residue.

Core Application: Preserving Protein Integrity During Lysis

The primary application of L-Leu-CMK is as a component of a comprehensive protease inhibitor cocktail added to lysis buffers. While broad-spectrum cocktails are essential, the inclusion of specific inhibitors like L-Leu-CMK is critical when studying pathways involving specific protease families, such as apoptosis (caspases) or calcium-mediated signaling (calpains).

Experimental Workflow Integration

L-Leu-CMK should be introduced at the earliest possible stage of the sample preparation workflow—ideally, it should be added to the lysis buffer immediately before it comes into contact with the cells or tissue. This ensures that proteases are inactivated as soon as they are released.

start Cell/Tissue Sample homogenize Homogenization / Lysis start->homogenize lysis Lysis Buffer + Protease Inhibitor Cocktail (including L-Leu-CMK) lysis->homogenize centrifuge Centrifugation (Clarify Lysate) homogenize->centrifuge supernatant Protein Lysate (Proteome Preserved) centrifuge->supernatant downstream Downstream Proteomic Analysis (e.g., Western Blot, MS) supernatant->downstream

Figure 2: Proteomics sample preparation workflow incorporating L-Leu-CMK at the lysis stage to ensure proteome integrity.

Validated Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: L-Leu-CMK is typically supplied as a lyophilized powder. It is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO. Preparing a concentrated stock solution simplifies its addition to various buffer volumes and minimizes the final concentration of the organic solvent in the sample.

Materials:

  • L-Leu-CMK powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of L-Leu-CMK powder to ensure all contents are at the bottom.

  • Based on the molecular weight (MW = 403.9 g/mol ), calculate the volume of DMSO required to create a 10 mM stock solution. For example, to resuspend 1 mg of L-Leu-CMK:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 403.9 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 247.6 µL

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Protocol 2: General Use in Mammalian Cell Lysis

Rationale: This protocol provides a standard method for incorporating L-Leu-CMK into a lysis procedure for cultured mammalian cells. The final working concentration of 10-50 µM is effective for inhibiting a broad range of target proteases without introducing significant off-target effects.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA, NP-40 based)

  • 10 mM L-Leu-CMK stock solution (from Protocol 1)

  • Other protease and phosphatase inhibitors, as required

  • Cell scraper

  • Microcentrifuge, refrigerated (4°C)

Procedure:

  • Place the cell culture dish on ice. Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Prepare the complete lysis buffer immediately before use. For each 1 mL of lysis buffer, add the required inhibitors. To achieve a 20 µM final concentration of L-Leu-CMK:

    • Add 2 µL of the 10 mM L-Leu-CMK stock solution to 1 mL of lysis buffer.

    • Note: Always add inhibitors to the buffer just before use, as some have limited stability in aqueous solutions.

  • Add the complete lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, scrape the cells into the lysis buffer.

  • Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing (e.g., every 10 minutes) to facilitate lysis.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (clarified protein lysate) to a new pre-chilled tube.

  • Proceed immediately with protein concentration determination (e.g., BCA assay) and downstream applications, or store the lysate at -80°C.

Quantitative Impact and Data Presentation

The efficacy of protease inhibitors is best demonstrated by comparing the integrity of specific, degradation-sensitive proteins in their presence versus their absence.

Inhibitor ConditionTarget Protein (e.g., PARP-1) Band Intensity (%)Total Protein Yield (mg/mL)Notes
No Inhibitors 45% (Significant degradation products visible)1.2Degradation is evident by the appearance of lower molecular weight bands on a Western blot.
General Cocktail Only 85%1.8General cocktails are effective but may not fully inhibit specific protease families like calpains.
General Cocktail + L-Leu-CMK >95% 1.9 The addition of L-Leu-CMK provides superior protection for substrates of serine and cysteine proteases.
Table 1: Representative data illustrating the impact of L-Leu-CMK on protein integrity and yield. Values are hypothetical but based on typical experimental outcomes.

Advanced Considerations & Troubleshooting

  • Specificity: While highly effective against certain serine and cysteine proteases, L-Leu-CMK does not inhibit all proteases. It should always be used as part of a broader cocktail that includes inhibitors for metalloproteases (e.g., EDTA) and other serine proteases (e.g., PMSF, AEBSF).

  • Cell-Permeability: For studies involving live cells, cell-permeable versions of inhibitors are required. L-Leu-CMK itself has limited cell permeability. For inhibiting intracellular proteases in living cells prior to lysis, a related compound like MG-132 (a proteasome inhibitor that also inhibits calpain) might be considered, depending on the experimental goals.

  • Troubleshooting: Protein Degradation Still Observed

    • Insufficient Concentration: Increase the final concentration of L-Leu-CMK to 50 µM.

    • Inhibitor Instability: Ensure the stock solution was stored correctly and that the complete lysis buffer was prepared fresh.

    • Incomplete Lysis: Insufficient lysis can result in a failure to release and inactivate all proteases. Ensure the lysis protocol is optimized for your cell type.

    • Other Protease Classes: The degradation may be caused by a class of protease not inhibited by L-Leu-CMK. Ensure a comprehensive cocktail is in use.

Conclusion

L-Leu-CMK is a valuable and highly specific tool for the modern proteomics laboratory. By irreversibly inactivating key serine and cysteine proteases at the very first step of sample preparation, it plays a crucial role in preserving the native state of the proteome. The protocols and principles outlined in this document provide a robust framework for its successful implementation, ultimately leading to higher quality, more reliable, and more reproducible proteomics data.

References

  • Title: Protease Inhibitor Cocktail Source: G-Biosciences URL: [Link]

L-Leucine Chloromethyl Ketone (LLCK) Hydrochloride: A Guide to Its Application as an Irreversible Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of L-Leucine Chloromethyl Ketone Hydrochloride (LLCK). It is critical to note that LLCK is a potent, irreversible inhibitor of certain serine and cysteine proteases. Its utility lies in preventing proteolytic degradation during protein extraction and in studying enzyme function, not in peptide synthesis. This guide details the underlying mechanism of covalent inhibition, provides validated protocols for its use, and offers technical data to ensure experimental success and integrity.

Introduction: Defining the Role of LLCK

L-Leucine Chloromethyl Ketone Hydrochloride (LLCK) is a derivative of the essential amino acid L-leucine.[1] While its name suggests a connection to peptide chemistry, its primary and most critical role in biochemical research is as a covalent, irreversible protease inhibitor .[2][3][4] Upon cell lysis, endogenous proteases are released from their cellular compartments, posing a significant threat to the integrity of target proteins.[5][6][7] The addition of inhibitors like LLCK to lysis buffers is a fundamental step to prevent this degradation and preserve the native state of proteins for downstream analysis.[7][8]

It is a common misconception that chloromethyl ketone reagents are involved in the synthetic process of building peptides. Peptide synthesis relies on coupling agents and protecting groups to form peptide bonds. In contrast, LLCK functions by actively and permanently shutting down the enzymatic machinery that breaks these bonds.[2][9] This guide will elucidate the correct application of LLCK as a powerful tool for protein protection and enzymology studies.

Mechanism of Action: Irreversible Covalent Inhibition

LLCK belongs to a class of compounds known as targeted covalent inhibitors.[9] Its inhibitory action is a two-step process:

  • Initial Reversible Binding: The leucine side chain of LLCK directs the molecule to the active site of target proteases, particularly those with a preference for hydrophobic residues at the P1 position, such as chymotrypsin-like serine proteases and some lysosomal cysteine proteases.[10]

  • Irreversible Covalent Bonding: Once positioned, the highly reactive chloromethyl ketone "warhead" undergoes a nucleophilic attack by a key amino acid residue in the enzyme's active site—typically a histidine in serine proteases or a cysteine in cysteine proteases.[3] This reaction forms a stable, permanent covalent bond, effectively and irreversibly inactivating the enzyme.[2][9]

This permanent inactivation is a key advantage, as it ensures a long-lasting therapeutic or protective effect that is not dependent on maintaining a high concentration of the inhibitor.[3][11]

G cluster_0 E Active Protease (e.g., Serine Protease) EI_rev Reversible E-I Complex E->EI_rev Step 1: Reversible Binding (Recognition) I LLCK Inhibitor EI_irrev Inactive Covalent Complex EI_rev->EI_irrev Step 2: Nucleophilic Attack (Irreversible Alkylation of Active Site) EI_irrev-> Permanent Inactivation G start Start: Prepare Reagents prep_enzyme Prepare Enzyme Solution (e.g., Chymotrypsin) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of LLCK (e.g., 1 nM to 100 µM) start->prep_inhibitor prep_substrate Prepare Fluorogenic Protease Substrate start->prep_substrate incubate Pre-incubate Enzyme with LLCK or Vehicle (DMSO) for a defined time (e.g., 30 min) prep_enzyme->incubate prep_inhibitor->incubate initiate Initiate Reaction: Add Substrate prep_substrate->initiate incubate->initiate measure Measure Kinetic Readout (e.g., Fluorescence over time) in a plate reader initiate->measure analyze Analyze Data: Calculate initial rates and plot % Inhibition vs. [LLCK] measure->analyze end Determine IC50 Value analyze->end

Figure 2: General workflow for an in vitro protease inhibition assay.

Protocol 3.2.1: Determining IC50 of LLCK

  • Materials: Purified target protease, appropriate fluorogenic or colorimetric substrate, assay buffer, LLCK stock solution, and a microplate reader.

  • Prepare Reagents:

    • Dilute the protease to a working concentration in the assay buffer.

    • Perform a serial dilution of the LLCK stock solution to create a range of concentrations that will span the expected IC50 value. Include a vehicle control (DMSO only).

  • Pre-incubation: In a microplate, add the enzyme solution to wells containing either the diluted LLCK or the vehicle control. The time-dependent nature of irreversible inhibitors means that pre-incubation is critical. [9]Incubate for a fixed period (e.g., 15-60 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to all wells simultaneously to start the reaction.

  • Measure Activity: Immediately begin reading the plate kinetically in a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each concentration of LLCK.

    • Normalize the data by setting the velocity of the vehicle control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the LLCK concentration and fit the data to a dose-response curve to determine the IC50 value. Note that for irreversible inhibitors, the IC50 is time-dependent. [3]

Technical & Handling Specifications

Proper handling and storage are crucial for the efficacy of LLCK.

Property Value Source
Full Chemical Name (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride[10]
Molecular Formula C₇H₁₄ClNO · HCl[12]
Molecular Weight 200.11 g/mol [10][12]
Appearance White to off-white solid[10][13]
Recommended Solvent DMSO, Ethanol, Water (prepare fresh)[14][15]
Storage Conditions Store at 2-8°C in a dry, inert atmosphere. For long-term use, store stock solutions at -20°C.[10]
Typical Working Conc. 10 - 100 µM[15]

Safety Precautions: LLCK is a reactive alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting

Problem Potential Cause Solution
Incomplete Protein Protection (Degradation still visible on Western Blot) Insufficient Inhibitor Concentration: Protease levels are exceptionally high in the sample.Increase the working concentration of LLCK to 100 µM or higher. Consider adding a broader-spectrum commercial inhibitor cocktail.
Inhibitor Instability: LLCK was added to the buffer too far in advance of lysis.Always add inhibitors to the lysis buffer immediately before use. [5]Keep the buffer on ice at all times.
Loss of Target Protein Activity (for non-protease targets) Off-Target Inhibition: The chloromethyl ketone group can react with other nucleophilic residues (e.g., cysteine) on non-target proteins, although this is less common at typical working concentrations.Reduce the concentration of LLCK to the lowest effective level. Ensure that other experimental conditions (e.g., pH) are optimal for your protein of interest.
Precipitation in Stock Solution Improper Storage: Introduction of water/moisture into the DMSO stock.Use anhydrous DMSO. Ensure aliquot tubes are sealed tightly. Avoid repeated freeze-thaw cycles.

References

  • Irreversible Enzyme Inhibition; Definition, Mechanism, Examples, Implication in medicine. (2024, October 23). Vertex AI Search.
  • a) Mechanism of irreversible and reversible targeted covalent... | Download Scientific Diagram.
  • Small Molecule Inhibitors of Lck: The Search for Specificity within a Kinase Family. Mini-Reviews in Medicinal Chemistry.
  • Protease and Phosphatase Inhibitors: Tips for the Lab. (2023, November 14). Biocompare.
  • Covalent inhibitors. Kinase Logistics Europe.
  • Meyn, M. A., 3rd, & Smithgall, T. E. (2008). Small molecule inhibitors of Lck: the search for specificity within a kinase family. Mini-reviews in medicinal chemistry, 8(6), 628–637.
  • L-Leucine chloromethyl ketone hydrochloride. Chem-Impex.
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  • Small Molecule Inhibitors of Lck: The Search for Specificity within a Kinase Family. (2025, August 6).
  • Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
  • Protease Inhibitor Cocktails: How They Prevent Protein Degrad
  • Understanding Protease Inhibitor Cocktails: Deep Overview. GoldBio.
  • Protease Inhibition Using Protease Inhibitor Mix. Sigma-Aldrich.
  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. PMC.
  • LcK Inhibitors and its analogues: A Review. (2025, August 9).
  • L-Leucine chloromethyl ketone hydrochloride | CAS 54518-92-2. Santa Cruz Biotechnology.
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  • l-leucine chloromethyl ketone hydrochloride. Chongqing Chemdad Co., Ltd.
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  • Z-L-leucine chloromethylketone. Chem-Impex.
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Mass Spectrometry-Based Characterization of L-Leu-CMK-Treated Proteins: From Target Validation to Proteome-Wide Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Senior Application Scientist: Gemini

Abstract

L-Leucyl-chloromethylketone (L-Leu-CMK) is an irreversible inhibitor widely utilized to probe the function of specific proteases, particularly those with a preference for leucine at the P1 substrate position. As a covalent modifier, L-Leu-CMK forms a stable adduct with nucleophilic residues in the enzyme's active site, offering a powerful tool for functional studies. Mass spectrometry (MS) stands as the definitive technology for the analysis of such covalent interactions, providing unparalleled capabilities to confirm target engagement, identify the precise site of modification, and assess inhibitor selectivity across the entire proteome. This guide provides a comprehensive overview of the core principles and detailed protocols for the MS-based analysis of proteins treated with L-Leu-CMK, designed for researchers in biochemistry, pharmacology, and drug development.

Foundational Principles: The 'Why' of the Workflow

Mechanism of L-Leu-CMK Covalent Inhibition

L-Leu-CMK belongs to the chloromethyl ketone class of protease inhibitors. Its specificity is primarily driven by the L-leucine residue, which mimics the natural substrate and directs the inhibitor to the active site of target proteases. The core of its inhibitory action lies in the electrophilic chloromethyl ketone "warhead." Once the inhibitor is bound in the active site, a nucleophilic amino acid residue—typically a histidine (via its imidazole nitrogen) or a cysteine (via its thiol group)—attacks the methylene carbon, displacing the chloride ion. This results in the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.[1] Understanding this mechanism is critical as it dictates the nature of the modification we aim to detect by mass spectrometry.

G cluster_0 Enzyme Active Site Enzyme Target Protease (e.g., Serine/Cysteine Protease) Nuc Nucleophilic Residue (e.g., His, Cys) Covalent_Adduct Covalently Modified Inactive Enzyme Nuc->Covalent_Adduct Forms Irreversible Bond LLCMK L-Leu-CMK (Leucine-CH₂Cl) LLCMK->Nuc Nucleophilic Attack & Chloride Displacement

Caption: Mechanism of irreversible inhibition by L-Leu-CMK.

Why Mass Spectrometry is the Gold Standard

Mass spectrometry is indispensable for studying covalent inhibitors for several key reasons:

  • Direct Confirmation of Binding: MS provides direct physical evidence of the covalent adduct by measuring a precise mass increase in the target protein corresponding to the molecular weight of the inhibitor.[2]

  • Unambiguous Site Identification: Tandem mass spectrometry (MS/MS) on inhibitor-modified peptides allows for the precise localization of the modification to a single amino acid residue, confirming the active site engagement.[3]

  • Proteome-Wide Selectivity: Chemoproteomic strategies, such as Activity-Based Protein Profiling (ABPP), leverage MS to map all potential "on" and "off-targets" of an inhibitor within a complex biological system, providing a global view of its selectivity.[4][5]

  • Quantitative Analysis: Modern quantitative proteomics workflows (e.g., TMT, SILAC, Label-Free) enable the accurate measurement of inhibitor potency and occupancy on its targets.[4][6]

Strategic Workflows for L-Leu-CMK Target Analysis

The analysis of L-Leu-CMK-treated proteins can be approached through two primary strategic workflows, depending on the research question: (A) Target Validation in a purified system and (B) Target Discovery & Selectivity Profiling in a complex proteome.

Workflow A: Target Validation of a Purified Protein

This workflow is employed when you have a hypothesized protein target and wish to confirm direct, covalent modification by L-Leu-CMK. It consists of two main experiments.

This is the most straightforward method to confirm if a covalent interaction has occurred. By measuring the total mass of the protein before and after incubation with L-Leu-CMK, a mass shift confirms the formation of the protein-inhibitor adduct.

G start Purified Protein + L-Leu-CMK (Incubate) desalt Sample Desalting (e.g., C4 ZipTip) start->desalt ms High-Resolution LC-MS (e.g., Q-TOF, Orbitrap) desalt->ms deconvolution Deconvolution of Mass Spectrum ms->deconvolution analysis Analysis: Compare Masses (Treated vs. Control) deconvolution->analysis adduct Mass Shift Confirms Covalent Adduct analysis->adduct Yes no_adduct No Mass Shift: No Covalent Binding analysis->no_adduct No

Caption: Workflow for intact mass analysis of covalent modification.

Protocol 1: Intact Protein Mass Analysis

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction for the treated sample and a control.

    • Treated Sample: 5-10 µg of purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4), and L-Leu-CMK (typically 10-50 µM final concentration from a DMSO stock).

    • Control Sample: 5-10 µg of protein with an equivalent volume of DMSO.

    • Incubate at room temperature or 37°C for 1-2 hours. The stoichiometry and incubation time may require optimization.

  • Sample Desalting:

    • Acidify the samples by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the protein using a C4 ZipTip or similar solid-phase extraction method appropriate for proteins.[7]

    • Elute the protein in a small volume (e.g., 5-10 µL) of 50-70% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the sample via liquid chromatography-mass spectrometry (LC-MS) using a high-resolution instrument.

    • LC Setup: Use a short C4 column with a rapid gradient (e.g., 10-90% acetonitrile in 5-10 minutes).

    • MS Setup: Acquire data in positive ion mode across a mass range that covers the expected charge state envelope of the protein (e.g., m/z 800-2000).

  • Data Analysis:

    • Use the mass spectrometer's software to perform deconvolution on the raw data. This process converts the series of multiply-charged ions into a single zero-charge mass.

    • Compare the deconvoluted mass of the L-Leu-CMK-treated protein to the DMSO control. A mass increase corresponding to the addition of the L-Leu-CMK moiety (minus HCl) confirms covalent modification.

Table 1: Expected Mass Shifts for L-Leu-CMK Modification

Compound Formula Exact Mass Mass of Adduct (Moiety)
L-Leu-CMK C₈H₁₄ClNO₂ 191.0713 155.1048

| Calculation | | | (Mass of L-Leu-CMK - Mass of HCl) |

While intact mass analysis confirms if a modification occurred, peptide mapping reveals where it occurred. This "bottom-up" proteomics approach is the gold standard for localizing the specific amino acid that formed the covalent bond.[2][3]

G start L-Leu-CMK Treated Protein (and DMSO Control) denature Denature, Reduce (DTT) & Alkylate (IAA) start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms search Database Search with Variable Modification lcms->search result Identification of Modified Peptide and Residue search->result

Caption: Bottom-up proteomics workflow for modification site identification.

Protocol 2: Bottom-Up Proteomics for Site Identification

  • Protein Treatment:

    • Incubate the purified protein with L-Leu-CMK and DMSO as described in Protocol 1. A larger amount of protein (20-50 µg) is recommended.

  • Sample Preparation (In-Solution Digestion): [8][9]

    • Denaturation: Add urea to a final concentration of 8 M or another suitable denaturant.

    • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This reduces all disulfide bonds.

    • Alkylation: Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes. This step alkylates free cysteine residues, preventing them from reforming disulfide bonds. It is crucial for ensuring that any unmodified, reactive cysteines are capped.

    • Digestion: Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <2 M. Add a protease such as trypsin (at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA).

    • Clean up the peptides using a C18 ZipTip or StageTip to remove salts and detergents. Elute with ~50% acetonitrile/0.1% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-Exactive).

    • The LC gradient should be sufficiently long (e.g., 60-120 minutes) to achieve good separation of the peptides.

    • The MS method should be set to data-dependent acquisition (DDA), where the instrument isolates the most intense peptide ions from an MS1 scan and fragments them to generate MS2 spectra.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) to search the raw MS data.

    • Database: The sequence of the purified protein.

    • Key Search Parameters:

      • Enzyme: Trypsin/P.

      • Fixed Modification: Carbamidomethyl (C) on cysteine (from IAA treatment).

      • Variable Modifications: Oxidation (M), and crucially, the L-Leu-CMK adduct mass (+155.1048 Da) on potential target residues (Histidine, Cysteine, and potentially Lysine or Serine).

    • The software will identify peptides whose mass matches the theoretical mass plus the L-Leu-CMK adduct. The MS/MS spectrum for that peptide will confirm the modification and pinpoint the exact amino acid residue by showing a corresponding mass shift in the b- and y-ion fragment series.

Workflow B: Proteome-Wide Target Discovery and Selectivity Profiling

This advanced chemoproteomic workflow is used to identify all potential targets of L-Leu-CMK in a complex mixture like a cell lysate or tissue homogenate. The most robust method for this is competitive Activity-Based Protein Profiling (ABPP).[5][10][11]

The principle of competitive ABPP is elegant: you first treat the proteome with your inhibitor of interest (L-Leu-CMK). Then, you add a broad-spectrum, tagged probe that targets the same class of enzymes. The targets of L-Leu-CMK will be "occupied" and thus unavailable for labeling by the tagged probe. By quantifying the reduction in probe labeling, you can identify the specific targets of your compound in a dose-dependent manner.

G start Cell Lysate incubate Pre-incubate with L-Leu-CMK (Dose-response + DMSO control) start->incubate probe Add Broad-Spectrum Biotinylated Probe incubate->probe enrich Enrich Probe-Labeled Proteins (Streptavidin Affinity Purification) probe->enrich digest On-Bead Digestion enrich->digest lcms Quantitative LC-MS/MS (TMT or Label-Free) digest->lcms analysis Data Analysis: Identify Proteins with Reduced Probe Labeling lcms->analysis targets Dose-Dependent Reduction Identifies L-Leu-CMK Targets analysis->targets

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Protocol 3: Competitive ABPP for Proteome-Wide Target ID

  • Lysate Preparation:

    • Harvest cells and lyse in a suitable buffer (e.g., PBS) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris. Determine protein concentration using a BCA or Bradford assay.

  • Competitive Labeling:

    • Aliquot the proteome (e.g., 1 mg per condition) into separate tubes.

    • Add L-Leu-CMK at a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and a DMSO vehicle control. Incubate for 30-60 minutes at 37°C.

    • Add a broad-spectrum activity-based probe (e.g., FP-biotin for serine hydrolases) at a fixed, non-saturating concentration (e.g., 1-5 µM). Incubate for another 30-60 minutes.

  • Affinity Purification: [12][13]

    • Add streptavidin-agarose or magnetic beads to each sample and incubate (e.g., 1-2 hours at 4°C) to capture the biotin-probe-labeled proteins.

    • Wash the beads extensively with buffer (e.g., PBS with 0.1-0.5% SDS) to remove non-specifically bound proteins.

  • Sample Preparation for MS:

    • Perform on-bead digestion. Resuspend the washed beads in a denaturation/reduction/alkylation buffer and proceed with trypsin digestion as described in Protocol 2. The peptides will be released into the supernatant.

    • (Optional, for TMT labeling): Label the resulting peptides from each condition with the appropriate tandem mass tag reagent according to the manufacturer's protocol. Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Analyze the samples using a quantitative proteomics workflow (Label-Free or TMT). This requires long analytical gradients and a high-performance mass spectrometer.

  • Data Analysis:

    • Process the data using software capable of quantitative analysis (e.g., MaxQuant).

    • For each identified protein, calculate the ratio of its abundance in the L-Leu-CMK-treated samples relative to the DMSO control.

    • True targets of L-Leu-CMK will show a dose-dependent decrease in abundance (i.e., the probe was outcompeted). Plotting the relative abundance vs. L-Leu-CMK concentration allows for the determination of IC₅₀ values for each target across the proteome.

Data Interpretation and Best Practices

  • Controls are Critical: Always include a DMSO (or vehicle) control. For cellular experiments, consider a "no-probe" control to identify proteins that bind non-specifically to the affinity beads.

  • Orthogonal Validation: If a novel target is identified through ABPP, it is best practice to validate the interaction using a purified system (Workflow A).

  • Mind the Matrix: Sample preparation is key. Detergents, salts, and polymers like PEG must be thoroughly removed before MS analysis as they can severely suppress ionization.[14][15]

  • Appropriate Instrumentation: High-resolution mass analyzers (Orbitrap, TOF, FT-ICR) are essential for unambiguous mass determination of both intact proteins and modified peptides.

References

  • Vertex AI Search. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.
  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan.
  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience.
  • ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent....
  • MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • ACS Publications. (2019). Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry.
  • Frontiers. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry.
  • NIH. (n.d.).
  • NIH. (n.d.). Activity-based protein profiling reveals active serine proteases that drive malignancy of human ovarian clear cell carcinoma. NIH.
  • Springer. (2025). Activity-based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols.
  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Fiveable.
  • PubMed. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK)
  • NIH. (n.d.). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. NIH.
  • PMC - NIH. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • PubMed Central. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes.
  • ResearchGate. (2025).
  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
  • PMC - NIH. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster.
  • University of Massachusetts Amherst. (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
  • CORE. (n.d.). Covalent Labeling-Mass Spectrometry for Characterizing Protein-Ligand Complexes.
  • Selleck Chemicals. (n.d.).
  • PubMed. (2007). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins.
  • ResearchGate. (2025). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells.
  • Wikipedia. (n.d.). Activity-based proteomics.
  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
  • ResearchGate. (2025). Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study.
  • Springer Nature Experiments. (n.d.). Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics.
  • PMC - NIH. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules.
  • PubMed. (1990).
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2025). (PDF) Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone.
  • NIH. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
  • Sigma-Aldrich. (n.d.). Proteinase K Inhibitor.
  • PubMed. (2018).
  • MedchemExpress.com. (n.d.).
  • MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
  • University of Arizona. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
  • Thermo Fisher Scientific - AU. (n.d.).

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Application Note: A Researcher's Guide to (S)-3-Amino-1-chloro-5-methylhexan-2-one (Z-VAD-FMK) in Apoptosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of (S)-3-Amino-1-chloro-5-methylhexan-2-one, a compound more commonly known in the research community as Z-VAD-FMK . We will explore its mechanism as a potent, irreversible pan-caspase inhibitor and detail its critical application in dissecting caspase-dependent apoptosis. This document furnishes researchers, scientists, and drug development professionals with both the foundational knowledge and detailed, field-proven protocols necessary to effectively utilize Z-VAD-FMK as a tool to investigate programmed cell death.

Introduction: The "Molecular Switch" for Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, embryonic development, and elimination of damaged cells. The execution of this intricate process is primarily orchestrated by a family of cysteine-aspartic proteases known as caspases . These enzymes exist as inactive zymogens (pro-caspases) and, upon activation by various stimuli, initiate a proteolytic cascade that culminates in cell disassembly.

To confirm whether a specific stimulus induces cell death via this caspase-driven pathway, a reliable inhibitory tool is essential. (S)-3-Amino-1-chloro-5-methylhexan-2-one, or Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), has become an indispensable reagent for this purpose[1]. It is a cell-permeable tripeptide that acts as a broad-spectrum, irreversible inhibitor of caspases, effectively serving as a molecular switch to block apoptosis and validate its dependence on the caspase cascade[2][3].

Mechanism of Action: Irreversible Caspase Inhibition

Z-VAD-FMK's efficacy lies in its clever design. The peptide sequence (Val-Ala-Asp) mimics the natural cleavage site recognized by many caspases, granting it broad-spectrum affinity[1]. The key to its irreversible action is the fluoromethylketone (FMK) group, which covalently bonds to the cysteine residue within the caspase's catalytic active site[1][4]. This forms a stable thioether linkage, permanently inactivating the enzyme[1].

By targeting the catalytic site, Z-VAD-FMK inhibits both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), thereby halting the apoptotic signaling cascade before the hallmark events of cell death can occur[1][2]. This broad specificity makes it a powerful tool for determining the general involvement of caspases in a cellular process[4].

It is important to note, however, that by blocking caspase-8, Z-VAD-FMK can, under certain conditions (e.g., in the presence of TNF-α), shunt the cell death signal towards an alternative pathway known as necroptosis, a form of programmed necrosis[1][5]. This is a critical consideration when interpreting results and underscores the importance of using multiple methods to characterize cell death.

Apoptosis_Pathway_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Pro-Caspase-9 Pro-Caspase-9 Cytochrome c->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase-8 Inhibits Z_VAD_FMK->Caspase-9 Inhibits Z_VAD_FMK->Caspase-3 Inhibits

Figure 1: Apoptosis signaling and Z-VAD-FMK inhibition points.

Core Applications & Experimental Design

The primary use of Z-VAD-FMK is as a specific inhibitor to confirm that an observed cell death phenotype is caspase-dependent. A typical experiment involves comparing three conditions:

  • Untreated Control: Cells in media only, to establish a baseline for viability.

  • Apoptosis Induction (Positive Control): Cells treated with the stimulus of interest (e.g., Staurosporine, Etoposide) to induce apoptosis.

  • Inhibitor + Apoptosis Induction: Cells pre-treated with Z-VAD-FMK and then exposed to the apoptotic stimulus.

If Z-VAD-FMK significantly reduces the amount of cell death compared to the positive control, it provides strong evidence for a caspase-dependent apoptotic mechanism.

Detailed Protocols

Reagent Preparation & Handling

Proper handling of Z-VAD-FMK is crucial for reproducible results.

ParameterRecommendationRationale
Reconstitution Prepare a 10-20 mM stock solution in sterile, high-purity DMSO.[2][6]DMSO ensures complete solubilization. A concentrated stock minimizes the final DMSO concentration in culture, which can be toxic above 1%[6].
Storage Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot and store at -20°C for up to 6 months[2][6].Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound[7].
Stability The O-methylated aspartic acid residue enhances cell permeability and stability[3].This modification allows the inhibitor to efficiently enter cells and interact with cytosolic caspases.

Step-by-Step Reconstitution (for 1 mg vial to make a 10 mM stock):

  • The molecular weight of Z-VAD-FMK is ~467.5 g/mol [2].

  • To create a 10 mM (0.01 mol/L) stock from 1 mg (0.001 g):

    • Volume (L) = (0.001 g / 467.5 g/mol ) / 0.01 mol/L = 0.0002139 L

  • Action: Add 213.9 µL of DMSO to the 1 mg vial to yield a 10 mM stock solution[7].

  • Vortex thoroughly to ensure the compound is completely dissolved. A pellet may not be visible initially[6].

Protocol: Determining Optimal Working Concentration

The ideal concentration of Z-VAD-FMK varies by cell type, the potency of the apoptotic stimulus, and incubation time. It is essential to determine the optimal concentration empirically, typically ranging from 10 µM to 100 µM[4][6].

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a viability assay (e.g., MTT, WST-1) and allow them to adhere overnight.

  • Pre-treatment: Prepare serial dilutions of Z-VAD-FMK in culture medium (e.g., 0, 10, 20, 50, 100 µM). Include a "DMSO only" vehicle control matching the highest concentration of DMSO used.

  • Replace the old medium with the Z-VAD-FMK dilutions and incubate for 1-2 hours. This pre-incubation allows the inhibitor to permeate the cells before apoptosis is initiated[7][8].

  • Induce Apoptosis: Add your apoptotic agent (e.g., etoposide) to the wells.

  • Set Up Controls:

    • Negative Control: Cells + medium only.

    • Vehicle Control: Cells + medium + DMSO.

    • Positive Control: Cells + medium + apoptotic agent only.

    • Inhibitor Cytotoxicity Control: Cells + medium + each Z-VAD-FMK concentration (without the apoptotic agent).

  • Incubation & Analysis: Incubate for the desired period (e.g., 24 hours). Perform a cell viability assay and measure the results with a plate reader. The optimal concentration is the lowest dose that provides maximum protection against the apoptotic stimulus without showing toxicity on its own.

Protocol: Apoptosis Inhibition Assay using Annexin V/PI Staining

This protocol uses flow cytometry to quantify apoptosis inhibition. Annexin V detects phosphatidylserine exposure on the outer cell membrane (an early apoptotic event), while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes[9].

  • Cell Treatment: Seed cells in 6-well plates. The next day, treat the cells as follows:

    • Well 1: Untreated Control

    • Well 2: Vehicle Control (DMSO)

    • Well 3: Apoptotic Stimulus (e.g., 1 µM Staurosporine for 4 hours)

    • Well 4: Z-VAD-FMK (optimal concentration) + Apoptotic Stimulus (pre-treat with Z-VAD-FMK for 1-2 hours before adding the stimulus).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer[9].

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC, follow manufacturer's recommended volume).

    • Add Propidium Iodide (PI) to a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light[9].

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry[9].

    • Healthy cells: Annexin V negative / PI negative.

    • Early apoptotic cells: Annexin V positive / PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive / PI positive.

A successful experiment will show a significant shift from the healthy population to the apoptotic populations in the "Apoptotic Stimulus" group, and this shift will be markedly reduced in the "Z-VAD-FMK" group[10].

Workflow_Diagram cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Seed Cells in Multi-well Plates B 2. Allow Cells to Adhere (e.g., Overnight Incubation) A->B C 3. Pre-treat with Z-VAD-FMK or Vehicle (1-2 hours) B->C D 4. Add Apoptotic Stimulus to appropriate wells C->D E 5. Incubate for Defined Period (4-24h) D->E F 6. Harvest Cells (Adherent + Supernatant) E->F G 7. Stain with Annexin V / PI F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify Cell Populations (Healthy, Apoptotic, Necrotic) H->I

Figure 2: General experimental workflow for apoptosis inhibition assay.

Conclusion

(S)-3-Amino-1-chloro-5-methylhexan-2-one (Z-VAD-FMK) is a cornerstone tool for apoptosis research. Its function as a cell-permeable, irreversible pan-caspase inhibitor allows for the definitive identification of caspase-dependent cell death pathways. By following robust, well-controlled protocols, researchers can leverage Z-VAD-FMK to gain critical insights into the molecular mechanisms governing cellular life and death.

References

  • InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. Retrieved from [Link]

  • Equils, O., et al. (2014). Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model. Infectious Diseases in Obstetrics and Gynecology, 2014, 856460. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ZVAD-fmk on toxicant-induced annexin V staining in RPTC and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Annexin V assay confirms late apoptosis.... Retrieved from [Link]

  • Imesch, P., et al. (2012). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. Reproductive Biology and Endocrinology, 10, 7. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

Sources

Application Notes and Protocols: Inhibition of Leucine Aminopeptidase with Chloromethyl Ketone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine aminopeptidases (LAPs) are a ubiquitous class of metalloexopeptidases that play critical roles in protein turnover, peptide processing, and cellular maintenance.[1][2] Their involvement in pathological processes, including cancer cell proliferation and angiogenesis, has positioned them as attractive targets for therapeutic intervention.[3] This guide provides a comprehensive overview of the inhibition of LAPs using chloromethyl ketone (CMK) analogues, a class of irreversible inhibitors. We will delve into the mechanistic basis of this inhibition, provide detailed protocols for enzyme activity assays and inhibitor characterization, and discuss the critical safety considerations for handling these reactive compounds.

Introduction to Leucine Aminopeptidases (LAPs)

Leucine aminopeptidases (E.C. 3.4.11.1) are enzymes that catalyze the hydrolysis of N-terminal amino acid residues, preferentially leucine, from proteins and peptides.[4] These enzymes are typically metalloproteases, often containing zinc ions in their active site, which are essential for their catalytic activity.[4][5] LAPs are found across all kingdoms of life and are involved in a myriad of physiological processes, including:

  • Protein Degradation and Turnover: LAPs are crucial for the breakdown of proteins into their constituent amino acids for recycling.[2]

  • Bioactive Peptide Processing: They are involved in the maturation and degradation of peptide hormones and neuropeptides such as oxytocin and vasopressin.[1][2]

  • Antigen Presentation: In mammals, LAPs contribute to the processing of peptides for presentation by MHC class I molecules.[1]

  • Tumor Progression: Elevated LAP activity has been implicated in tumor cell proliferation, invasion, and angiogenesis, making them a target for cancer therapy.[3]

Given their significant biological roles, the development of potent and specific LAP inhibitors is an active area of research in drug discovery.

Chloromethyl Ketones as Irreversible Inhibitors

Peptidyl chloromethyl ketones (CMKs) are a class of mechanism-based irreversible inhibitors that have been instrumental in studying proteases.[6] Their design incorporates a peptide-like moiety for specific recognition by the target enzyme and a reactive chloromethyl ketone "warhead" for irreversible inactivation.[6]

Mechanism of Action

The inhibition of LAPs by CMK analogues proceeds via a two-step mechanism:

  • Reversible Binding: The peptidyl portion of the CMK inhibitor mimics the natural substrate of the LAP, allowing it to bind reversibly to the enzyme's active site.[6] This initial binding is driven by non-covalent interactions and determines the inhibitor's specificity.

  • Irreversible Alkylation: Following binding, the chloromethyl ketone moiety is positioned in proximity to a nucleophilic residue within the active site (often a cysteine or histidine). The nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This alkylation event permanently inactivates the enzyme.[7]

InhibitionMechanism E_I E + I EI_complex E·I (Reversible Complex) E_I->EI_complex k_on / k_off EI_inactive E-I (Inactive Covalent Adduct) EI_complex->EI_inactive k_inact caption Mechanism of irreversible inhibition by CMKs.

Figure 1: Mechanism of irreversible inhibition by CMKs.

Synthesis of Peptidyl Chloromethyl Ketones

The synthesis of peptidyl chloromethyl ketones is a multi-step process that requires careful execution. A general approach involves the preparation of a diazomethyl ketone precursor from an N-protected peptide, followed by treatment with hydrogen chloride.[6]

Disclaimer: The synthesis of these compounds should only be undertaken by trained chemists in a properly equipped laboratory with appropriate safety measures in place.

A generalized synthetic scheme is as follows:

  • Peptide Synthesis: The desired peptide sequence is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

  • Diazomethyl Ketone Formation: The C-terminal carboxylic acid of the N-protected peptide is activated and reacted with diazomethane to form the corresponding diazomethyl ketone.

  • Chloromethyl Ketone Formation: The diazomethyl ketone is then treated with anhydrous hydrogen chloride in an appropriate solvent (e.g., diethyl ether) to yield the final peptidyl chloromethyl ketone product.[6]

Safety and Handling of Chloromethyl Ketones

Chloromethyl ketones are reactive and potentially hazardous compounds. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8]

  • Ventilation: Handle all solid and solutions of CMKs in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Exposure: Avoid direct contact with skin and eyes.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11]

  • Waste Disposal: Dispose of all CMK waste according to institutional and local regulations for hazardous chemical waste.[10]

  • Fire Hazards: While many CMKs are solids, be aware of their potential combustibility. Use appropriate fire extinguishers, such as dry chemical, CO2, or water spray.[9]

Experimental Protocols

Leucine Aminopeptidase Activity Assay

Several methods can be employed to measure LAP activity. A common and convenient method utilizes a chromogenic or fluorogenic substrate.

Principle: The LAP enzyme cleaves the N-terminal leucine from a synthetic substrate, releasing a chromophore or fluorophore that can be quantified spectrophotometrically or fluorometrically. A common chromogenic substrate is L-leucine-p-nitroanilide, which releases p-nitroaniline (yellow color, absorbance at 405 nm) upon hydrolysis.[12] A fluorometric alternative uses a substrate like Leucine-7-amido-4-methylcoumarin (Leu-AMC), which releases the highly fluorescent AMC molecule (Ex/Em = ~368/460 nm).[3]

Materials:

  • Purified Leucine Aminopeptidase

  • LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)[13]

  • Substrate Stock Solution (e.g., 10 mM L-leucine-p-nitroanilide in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of enzyme dilutions in LAP Assay Buffer.

  • Add a fixed volume of each enzyme dilution to the wells of a 96-well plate. Include a "no enzyme" control.

  • Initiate the reaction by adding a fixed volume of the substrate solution to each well.

  • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[13]

  • Monitor the increase in absorbance at 405 nm (for L-leucine-p-nitroanilide) or fluorescence at Ex/Em 368/460 nm (for Leu-AMC) over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis EnzymeDilution Prepare Enzyme Dilutions PlateSetup Aliquot Enzyme to 96-well Plate EnzymeDilution->PlateSetup AddSubstrate Add Substrate to Initiate PlateSetup->AddSubstrate IncubateRead Incubate and Read Kinetics AddSubstrate->IncubateRead CalcVelocity Calculate Initial Velocity (V₀) IncubateRead->CalcVelocity caption General workflow for a LAP activity assay.

Figure 2: General workflow for a LAP activity assay.

Determination of Inhibitor Potency (IC₅₀, kᵢₙₐ꜀ₜ, and Kᵢ)

For irreversible inhibitors like CMKs, determining the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is time-dependent. A more informative characterization involves determining the kinetic parameters kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration at which the rate of inactivation is half-maximal).[14][15]

Protocol for Determining kᵢₙₐ꜀ₜ and Kᵢ:

  • Pre-incubate the LAP enzyme with various concentrations of the CMK inhibitor for different time points.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate to stop further inactivation and measure the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kₒᵦₛ).

  • Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration. This will yield the values for kᵢₙₐ꜀ₜ and Kᵢ.[16]

The overall potency of the irreversible inhibitor is often expressed as the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[14]

ParameterDescriptionHow to Determine
IC₅₀ Concentration of inhibitor causing 50% inhibition at a specific time point.Dose-response curve at a fixed time.
kᵢₙₐ꜀ₜ Maximum rate of enzyme inactivation at saturating inhibitor concentrations.Hyperbolic fit of kₒᵦₛ vs. [Inhibitor].[16]
Kᵢ Inhibitor concentration at which the rate of inactivation is half of kᵢₙₐ꜀ₜ.Hyperbolic fit of kₒᵦₛ vs. [Inhibitor].[16]
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant reflecting the overall efficiency of the inhibitor.Calculated from kᵢₙₐ꜀ₜ and Kᵢ.
Cellular Assays for Aminopeptidase Inhibition

To assess the efficacy of CMK inhibitors in a biological context, whole-cell assays are essential.[17] These assays determine if the inhibitor can penetrate the cell membrane and inhibit the target enzyme within the cellular environment.

Principle: A cell-based assay can be developed using a cell-permeable substrate that is cleaved by intracellular LAPs to produce a detectable signal. Alternatively, downstream effects of LAP inhibition, such as changes in cell viability or specific signaling pathways, can be monitored.[18]

Example Protocol (Cell Viability):

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the CMK inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method, such as the MTT or resazurin assay.

  • Plot cell viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Chloromethyl ketone analogues represent a powerful class of irreversible inhibitors for studying the function and therapeutic potential of leucine aminopeptidases. Their mechanism of action, involving specific recognition and covalent modification of the active site, allows for potent and durable inhibition. The protocols outlined in this guide provide a framework for the biochemical and cellular characterization of these inhibitors. It is imperative that all work with CMKs is conducted with strict adherence to safety protocols due to their reactive nature. Through careful experimental design and execution, researchers can effectively utilize these compounds to advance our understanding of LAP biology and develop novel therapeutic strategies.

References

  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry, 387(12), 1535-1544. [Link]

  • Okada, Y., Tsuda, Y., Nagamatsu, Y., & Okamoto, U. (1982). Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). Chemical and Pharmaceutical Bulletin, 30(1), 306-309. [Link]

  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: Diversity in structure and function. ResearchGate. [Link]

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal, 7(2), 290-298. [Link]

  • Okada, Y., et al. (1998). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses. [Link]

  • BioVision Inc. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). BioVision. [Link]

  • Elabscience. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M). Elabscience. [Link]

  • New Jersey Department of Health. (n.d.). BIS(CHLOROMETHYL) KETONE HAZARD SUMMARY. NJ.gov. [Link]

  • Wikipedia. (n.d.). Leucyl aminopeptidase. Wikipedia. [Link]

  • Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Beattie, R. E., et al. (1983). An improved spectrophotometric assay for leucine aminopeptidase. Biochemical Journal, 213(1), 255-257. [Link]

  • Kumar, A., et al. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18695-18706. [Link]

  • Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian Journal of Biochemistry, 59(5), 321-327. [Link]

  • Appelt, C. W., et al. (2007). Development and Validation of a Whole-Cell Inhibition Assay for Bacterial Methionine Aminopeptidase by Surface-Enhanced Laser Desorption Ionization-Time of Flight Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 51(12), 4426-4433. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Leucine Aminopeptidase Assay Kit. BioAssay Systems. [Link]

  • Microbe Online. (2015). Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. Microbe Online. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]

  • Johnson, D. S., & Weïwer, M. (2023). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 759-764. [Link]

  • ResearchGate. (n.d.). Representative examples of a peptidyl chloromethyl ketone. ResearchGate. [Link]

  • Enzymlogic. (n.d.). Discovering and de-risking irreversible inhibitors. Enzymlogic. [Link]

  • The Biology Notes. (2022). Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. The Biology Notes. [Link]

  • Lee, J. Y., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7271-7278. [Link]

  • Chung, J., Kuo, C. J., & Crabtree, G. R. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 23650-23652. [Link]

  • Zhang, X., et al. (2014). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Journal of Biomolecular Screening, 19(5), 733-741. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778-4784. [Link]

  • Microbe Notes. (2023). LAP Test- Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Tang, X., et al. (2016). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 6(1), 1-8. [Link]

  • Chávez-García, D., et al. (2021). Effect of non-competitive inhibitors of aminopeptidase N on viability of human and murine tumor cells. Pure and Applied Chemistry, 93(10), 1161-1170. [Link]

  • Monash University. (n.d.). AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE. Monash University. [Link]

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Application Notes and Protocols for Cell Lysis using L-Leucine Chloromethyl Ketone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of utilizing L-Leucine chloromethyl ketone hydrochloride (LLCK) in cell lysis protocols. This document provides an in-depth understanding of its mechanism of action, guidance on its application, and detailed, self-validating protocols.

Introduction: The Critical Role of Protease Inhibition in Cell Lysis

Cell lysis is a fundamental process in molecular biology, biochemistry, and drug discovery, enabling the study of intracellular proteins. However, the disruption of cellular compartments unleashes a host of proteases that can rapidly degrade target proteins, compromising experimental results.[1][2] The inclusion of protease inhibitors in the lysis buffer is therefore essential to preserve protein integrity.[3]

L-Leucine chloromethyl ketone hydrochloride (LLCK) is a synthetic, irreversible inhibitor of specific classes of proteases. Its utility lies in its ability to covalently modify the active site of target enzymes, providing robust and lasting inhibition. While often used in the context of studying specific cellular pathways, such as apoptosis and inflammation, its application in general cell lysis for protein preservation is a strategic choice when certain protease families are of particular concern.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of LLCK is paramount for its effective use in the laboratory.

PropertyValueReference
Synonyms L-Leu-CMK·HCl, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride[1][4]
CAS Number 54518-92-2[4][5]
Molecular Formula C₇H₁₄ClNO·HCl[4][5]
Molecular Weight 200.1 g/mol [4][5]
Appearance White solid[1][4]
Storage Store at 0-8°C, desiccated.[4][6]

Safety and Handling:

L-Leucine chloromethyl ketone hydrochloride should be handled with care in a laboratory setting. It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[6] Always consult the latest Safety Data Sheet (SDS) before use.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses.[6]

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.[6]

  • Spills: In case of a spill, use appropriate tools to collect the material in a waste disposal container. Avoid generating dust.[6]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[6]

Mechanism of Action: Irreversible Covalent Inhibition

LLCK belongs to the class of chloromethyl ketone inhibitors, which function as irreversible covalent inhibitors. The reactivity of the chloromethyl ketone group is central to its inhibitory mechanism. It primarily targets cysteine and serine proteases.[9][10][11]

The inhibition process is a two-step mechanism:

  • Initial Binding: The leucine residue of LLCK mimics a natural substrate, allowing it to bind to the active site of the protease.

  • Irreversible Alkylation: The chloromethyl ketone moiety then acts as an alkylating agent. A nucleophilic residue in the protease's active site, typically a histidine or cysteine, attacks the carbon of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the protease permanently inactive.[9][10]

G cluster_0 Protease Active Site cluster_1 LLCK Inhibitor Protease_His Histidine Residue (Nucleophile) Protease_His->Protease_His Covalent_Complex Irreversibly Inhibited Protease Protease_His->Covalent_Complex 3. Covalent Bond Formation (Alkylation) Protease_Ser Serine Residue LLCK L-Leucine Chloromethyl Ketone LLCK->Protease_His 1. Binding to Active Site

Caption: Mechanism of irreversible inhibition by LLCK.

Target Proteases and Biological Context

  • Cysteine Proteases: LLCK is often cited as an inhibitor of cysteine proteases. This class includes:

    • Calpains: Calcium-dependent proteases involved in cell motility, proliferation, and apoptosis.[12][13][14] Over-activation of calpains is implicated in neurodegenerative diseases.[13]

    • Cathepsins: Lysosomal proteases that, when released into the cytosol during cell lysis, can cause widespread protein degradation.[13]

    • Caspases: A family of cysteine proteases that are central to the inflammatory response and apoptosis. LLCK has been noted for its ability to inhibit caspase-1, a key enzyme in the inflammasome pathway.[15]

  • Serine Proteases: Some chloromethyl ketone inhibitors also show activity against serine proteases like trypsin and chymotrypsin.[7][16][17] The specificity is largely determined by the amino acid or peptide portion of the inhibitor.

Application in Inflammasome Research:

A significant application of LLCK is in the study of the inflammasome, a multiprotein complex that activates inflammatory processes. The inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms. By inhibiting caspase-1, LLCK can be a valuable tool to dissect the inflammasome signaling pathway.

G PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes LLCK LLCK LLCK->Caspase1 Inhibits

Caption: LLCK as an inhibitor in the inflammasome pathway.

Protocols for Cell Lysis with L-Leucine Chloromethyl Ketone Hydrochloride

Important Note: Specific, validated cell lysis protocols detailing the use of LLCK are not widely published. The following protocols are based on standard cell lysis procedures and provide guidance on how to incorporate LLCK. The optimal concentration of LLCK should be empirically determined for your specific cell type and downstream application.

Stock Solution Preparation

Due to the instability of chloromethyl ketones in aqueous solutions at neutral or alkaline pH, it is crucial to prepare fresh stock solutions and add them to the lysis buffer immediately before use.

Materials:

  • L-Leucine chloromethyl ketone hydrochloride (LLCK) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)[18]

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of LLCK needed to prepare a 10 mM or 100 mM stock solution. For a 10 mM stock in 1 mL of DMSO:

    • Mass (g) = 0.010 mol/L * 0.001 L * 200.1 g/mol = 0.002001 g (or 2.0 mg)

  • Dissolution: In a fume hood, weigh the calculated amount of LLCK and dissolve it in the appropriate volume of anhydrous DMSO. Vortex until fully dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

General Protocol for Mammalian Cell Lysis

This protocol is a starting point for adherent or suspension mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA or NP-40 buffer), ice-cold

  • LLCK stock solution (10 mM or 100 mM in DMSO)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Lysis Buffer Recommendations:

Lysis BufferComponentsProperties
RIPA Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSHigh stringency, good for solubilizing nuclear and membrane proteins.
NP-40 Lysis Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40Milder, often used when preserving protein-protein interactions.

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS. Aspirate the PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

  • Lysis Buffer Preparation: Immediately before use, add LLCK to the ice-cold lysis buffer. A starting concentration of 50-100 µM is recommended, but this should be optimized.

    • Example: To make a 100 µM working solution from a 10 mM stock, add 10 µL of the stock to 990 µL of lysis buffer.

  • Cell Lysis:

    • Adherent Cells: Add the prepared lysis buffer to the plate (e.g., 1 mL for a 10 cm dish). Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the prepared lysis buffer (e.g., 100 µL for 1-5 million cells).

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube.

  • Quantification and Storage: Determine the protein concentration using a standard assay (e.g., BCA). The lysate can be used immediately or stored at -80°C.

G Start Start: Adherent or Suspension Cells Wash Wash with ice-cold PBS Start->Wash Lyse Add Lysis Buffer and Incubate on Ice Wash->Lyse Prepare_Buffer Prepare Lysis Buffer + Fresh LLCK Prepare_Buffer->Lyse Clarify Centrifuge to Pellet Debris Lyse->Clarify Collect Collect Supernatant (Cell Lysate) Clarify->Collect End Downstream Analysis or Storage at -80°C Collect->End

Caption: General workflow for mammalian cell lysis using LLCK.

Causality and Self-Validation

  • Rationale for LLCK Concentration: The effective concentration of LLCK will depend on the abundance and activity of its target proteases in your specific cell type. A concentration that is too low will result in incomplete inhibition, while an excessively high concentration could lead to off-target effects.

  • Validation of Inhibition: To validate the effectiveness of LLCK in your lysis protocol, you can perform a simple control experiment. Prepare two identical cell lysates, one with LLCK and one without. Incubate both lysates at a temperature conducive to protease activity (e.g., room temperature or 37°C) for a defined period (e.g., 0, 30, 60, 120 minutes). Analyze the degradation of a known protease-sensitive protein in both lysates by Western blotting. A successful protocol will show preservation of the protein in the LLCK-treated lysate over time.

Conclusion

L-Leucine chloromethyl ketone hydrochloride is a potent, irreversible protease inhibitor with applications in both targeted pathway analysis and general protein protection during cell lysis. Its efficacy is rooted in its ability to covalently bind to and permanently inactivate key cysteine and serine proteases. While specific, validated protocols for its use in cell lysis are not extensively documented, the principles and general protocols provided in these application notes offer a solid foundation for its successful implementation. As with any experimental procedure, empirical optimization of inhibitor concentration and lysis conditions is paramount to achieving reliable and reproducible results.

References

  • MSDS - Safety Data Sheet. (n.d.).
  • Middleton, R. E., & Dugger, R. W. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal, 176(3), 859–871.
  • Kuo, C. J., & Blenis, J. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of biological chemistry, 271(39), 23650–23652.
  • Dhamne, C., Drubin, D. A., Duncan, K., Tevethia, M. J., & Clawson, G. A. (2007). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins. Journal of cellular biochemistry, 100(3), 716–726.
  • Betzel, C., Pal, G. P., & Saenger, W. (1991). Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. An x-ray study at 2.2-A resolution. The Journal of biological chemistry, 266(26), 17695–17699.
  • Marr, N., et al. (2012). Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Journal of Medicinal Chemistry, 55(13), 6021-6033.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Leucine. Retrieved from [Link]

  • ChemBK. (n.d.). L-LEUCINE CHLOROMETHYL KETONE HYDROCHLORIDE. Retrieved from [Link]

  • Chemdad. (n.d.). l-leucine chloromethyl ketone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). L-Leucine. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a... Retrieved from [Link]

  • James, M. N., Brayer, G. D., Delbaere, L. T., Sielecki, A. R., & Gertler, A. (1980). Crystal structure studies and inhibition kinetics of tripeptide chloromethyl ketone inhibitors with Streptomyces griseus protease B. Journal of molecular biology, 139(3), 423–438.
  • Birch, P. L., el-Obeid, H. A., & Akhtar, M. (1972). The preparation of chloromethylketone analogues of amino acids: inhibition of leucine aminopeptidase. Archives of biochemistry and biophysics, 148(2), 447–451.
  • YouTube. (2020, March 17). Stock solution preparation 1 [Video]. YouTube. [Link]

  • Biocompare. (n.d.). L-Leucine chloromethyl ketone hydrochloride from Aladdin Scientific. Retrieved from [Link]

  • Clark, R. S., Chen, J., Watkins, S. C., & Kochanek, P. M. (1999). [14C]leucine chloromethylketone interaction with sarcoma 37 cell plasma membrane components. Journal of neurotrauma, 16(10), 913–923.
  • Wang, K. K. W. (2000). Calpain and caspase: can you tell the difference?. Trends in neurosciences, 23(1), 20–26.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • PubChem. (n.d.). Leucine chloromethyl ketone. Retrieved from [Link]

  • Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological reviews, 83(3), 731–801.
  • EMBL. (n.d.). Choice of lysis buffer. Retrieved from [Link]

  • MDH Lysate Preparation Protocol. (n.d.). Retrieved from [Link]

  • Yudkoff, M., Nissim, I., & Pleasure, D. (1987). Generation of ketone bodies from leucine by cultured astroglial cells. Biochemical Journal, 241(1), 193–201.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Storr, S. J., Carragher, N. O., Frame, M. C., Parr, T., & Martin, S. G. (2011). The calpain system and its involvement in the tumourigenic process. International journal of cancer, 129(3), 531–540.
  • Boster Biological Technology. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Calpains may exert both inhibitory and activating effects on caspase-3... Retrieved from [Link]

  • Wang, K. K. (2000). Calpain and caspase: can you tell the difference?. Trends in neurosciences, 23(1), 20–26.
  • Schmidt, C., Seibel, R., Wehsling, M., Le Mignon, M., Wille, G., Fischer, M., & Zimmer, A. (2020). Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media. Journal of biotechnology, 321, 1–12.
  • Schmidt, C., Seibel, R., Wehsling, M., Le Mignon, M., Wille, G., Fischer, M., & Zimmer, A. (2020). Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media. Journal of biotechnology, 321, 1–12.
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Harnessing L-Leu-CMK to Dissect Muscle Metabolism and Growth

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of L-Leucine Chloromethyl Ketone (L-Leu-CMK) in the study of skeletal muscle metabolism, hypertrophy, and atrophy. Moving beyond a simple list of instructions, this document elucidates the mechanistic rationale behind experimental designs and offers detailed, field-tested protocols to ensure robust and reproducible results.

Foundational Concepts: The Dual Roles of Leucine and Its Inhibitory Analog

Skeletal muscle mass is maintained by a dynamic equilibrium between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). The amino acid L-Leucine is a primary nutritional regulator, renowned for its potent ability to stimulate MPS. It acts as a key signaling molecule that activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a central kinase that promotes cell growth and protein synthesis.[1][2][3] Activation of mTORC1 by leucine leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately enhancing mRNA translation and the production of new muscle proteins.[1][4][5]

In contrast, L-Leu-CMK is a derivative of leucine where the carboxyl group is replaced by a chloromethyl ketone (CMK). This modification transforms the molecule from a building block into a potent, irreversible inhibitor of specific cysteine proteases. While leucine triggers anabolic pathways, L-Leu-CMK is a tool to block catabolic pathways, making it invaluable for isolating and studying the mechanisms of muscle protein breakdown. Its primary targets in muscle are the calpains , a family of calcium-activated cysteine proteases.[6][7]

Calpains play a crucial role in the initial phase of MPB by disassembling the highly organized myofibrillar protein structures of the sarcomere.[6][8] They cleave key structural proteins like titin, nebulin, and desmin, releasing myofilaments that can then be further degraded by the ubiquitin-proteasome system.[7][8] By inhibiting calpains, L-Leu-CMK allows researchers to quantify the contribution of this specific proteolytic system to overall muscle wasting in various physiological and pathological states.

Visualizing the Balance: Anabolism vs. Catabolism

The diagram below illustrates the opposing roles of L-Leucine and the inhibitory action of L-Leu-CMK on the central pathways governing muscle mass.

G cluster_0 Anabolic Signaling (Protein Synthesis) cluster_1 Catabolic Signaling (Protein Breakdown) Leucine L-Leucine mTORC1 mTORC1 Activation Leucine->mTORC1 stimulates MPS Muscle Protein Synthesis (Growth) mTORC1->MPS Muscle_Mass Net Muscle Mass MPS->Muscle_Mass + Atrophy_Signal Atrophic Stimuli (e.g., Disuse, Sepsis) Calpains Calpain Activation Atrophy_Signal->Calpains MPB Myofibril Disassembly (Breakdown) Calpains->MPB MPB->Muscle_Mass - LLeuCMK L-Leu-CMK LLeuCMK->Calpains inhibits G cluster_endpoints Endpoint Analyses A 1. C2C12 Myoblast Proliferation (Growth Medium, ~70-80% Confluency) B 2. Induce Differentiation (Switch to Differentiation Medium, 2% Horse Serum) A->B C 3. Mature Myotube Formation (4-6 Days, observe multinucleated fibers) B->C D 4. Experimental Treatment (Induce Atrophy +/- L-Leu-CMK) C->D E 5. Endpoint Analysis D->E F Western Blot (Proteolysis markers, signaling proteins) E->F G Calpain Activity Assay (Fluorometric measurement) E->G H Immunofluorescence (Myotube diameter, protein localization) E->H I qRT-PCR (Gene expression of atrophy markers) E->I

Caption: Standard workflow for studying L-Leu-CMK in differentiated C2C12 myotubes.

Protocol 1: C2C12 Myoblast Culture and Differentiation

Principle: C2C12 myoblasts proliferate in high-serum medium and differentiate into myotubes upon serum reduction, providing a reliable in vitro model of skeletal muscle. [9][10] Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (P/S)

  • Differentiation Medium (DM): DMEM, 2% Horse Serum (HS), 1% P/S [11]* Tissue culture plates (6-well or 12-well)

Procedure:

  • Culture C2C12 myoblasts in GM in a 37°C, 5% CO₂ incubator.

  • Passage cells when they reach 70-80% confluency to avoid selecting for non-differentiating clones. [10]3. Seed cells into desired plates at a density of ~2 x 10⁴ cells/cm². [12]4. Allow cells to reach ~90% confluency in GM.

  • To induce differentiation, aspirate GM, wash once with PBS, and replace with DM.

  • Refresh DM every 48 hours. Myotubes should be well-formed within 4-6 days, appearing as long, multinucleated fibers.

Protocol 2: Induction of Atrophy and L-Leu-CMK Treatment

Principle: Serum withdrawal is a potent stimulus for inducing a catabolic state and activating proteolytic pathways, including the calpain system. [6]L-Leu-CMK is added to determine if it can prevent this atrophy.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • Basal Medium: Serum-free DMEM

  • L-Leu-CMK (stock solution in DMSO, e.g., 50 mM)

  • DMSO (vehicle control)

Procedure:

  • Prepare treatment media. For a final concentration of 50 µM L-Leu-CMK, dilute the 50 mM stock 1:1000 in Basal Medium. Prepare a vehicle control with a 1:1000 dilution of DMSO.

  • Aspirate DM from the differentiated myotubes.

  • Wash cells once with sterile PBS.

  • Add the prepared treatment media to the appropriate wells:

    • Control: Normal Differentiation Medium (DM)

    • Atrophy: Basal Medium + Vehicle (DMSO)

    • Inhibitor: Basal Medium + L-Leu-CMK

  • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • After incubation, harvest cells for downstream analysis (e.g., protein lysate for Western blot, RNA extraction for qRT-PCR).

Protocol 3: Analysis by Western Blotting

Principle: Western blotting allows for the quantification of specific proteins to assess the activation of signaling pathways and the levels of markers for protein breakdown.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and blotting membranes

  • Primary Antibodies: Anti-LC3B (autophagy marker), Anti-p-mTOR, Anti-total-mTOR, Anti-p-S6K, Anti-total-S6K, Anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Harvest cells by lysing them in ice-cold RIPA buffer.

  • Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

  • Determine protein concentration using a BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C, following manufacturer's recommended dilutions.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, apply chemiluminescence substrate, and image the blot.

  • Data Analysis: Quantify band densities using software like ImageJ. For signaling proteins, express data as a ratio of the phosphorylated form to the total protein. For autophagy, calculate the LC3-II/LC3-I ratio. [13]Normalize all values to the loading control. An increase in the LC3-II/I ratio is indicative of increased autophagosome formation. [14]L-Leu-CMK's effect on this ratio can help determine any crossover effects on autophagy.

Concluding Remarks

L-Leu-CMK is a powerful chemical tool for probing the specific contribution of calpain-mediated proteolysis to muscle physiology. By serving as a targeted inhibitor, it allows for the functional dissection of catabolic pathways in a manner that is complementary to the study of anabolic signaling stimulated by its parent amino acid, L-leucine. Rigorous experimental design, including appropriate controls and validation across multiple model systems, is paramount to generating high-quality, interpretable data. The protocols and strategies outlined in this guide provide a solid foundation for researchers aiming to elucidate the complex regulatory networks that govern muscle mass and function.

References

  • Nicastro, H., Artioli, G. G., dos Santos Costa, A., Solis, M. Y., Lafai, E. A., de Moraes, W. M., & Lancha Junior, A. H. (2012). Leucine stimulates mTOR and muscle protein synthesis in both animal and human. Available at: [Link]

  • Pop, C., & Salvesen, G. S. (2009). A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis. Biochemical Journal. Available at: [Link]

  • Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Glynn, E. L., & Rasmussen, B. B. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Clinical Nutrition. Available at: [Link]

  • Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., Van Horn, C. G., Hutson, S. M., & Davis, T. A. (2010). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Tan, G., Huang, C., Chen, J., & Zhi, F. (2020). Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure. Cell Death & Disease. Available at: [Link]

  • Mobley, C. B., Haun, C. T., Roberson, P. A., Mumford, P. W., Kephart, W. C., Romero, M. A., & Roberts, M. D. (2017). Proteasome- and Calpain-Mediated Proteolysis, but Not Autophagy, Is Required for Leucine-Induced Protein Synthesis in C2C12 Myotubes. Nutrients. Available at: [Link]

  • Mlejnek, P., & Dolezel, P. (2008). The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. Toxicology in Vitro. Available at: [Link]

  • Gelomics. (n.d.). C2C12 Myotube Formation Assay Protocol. Gelomics. Available at: [Link]

  • Consensus. (n.d.). How does L-leucine affect AMPK inhibition in muscle cells?. Consensus. Available at: [Link]

  • Gran, P., & Cameron-Smith, D. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. BMC Physiology. Available at: [Link]

  • Wan, H., Zhu, H., Wang, J., Yin, Y., & Duan, J. (2016). Leucine Protects Against Skeletal Muscle Atrophy in Lipopolysaccharide-Challenged Rats. Journal of Animal Science and Biotechnology. Available at: [Link]

  • Huang, J., & Forsberg, N. E. (1998). Role of calpain in skeletal-muscle protein degradation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., & Davis, T. A. (2007). Leucine stimulates protein synthesis in skeletal muscle of neonatal pigs by enhancing mTORC1 activation. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Leucine-mediated activation of mTORC1 inhibits autophagy in.... ResearchGate. Available at: [Link]

  • Huang, J., & Forsberg, N. E. (1998). Role of calpain in skeletal-muscle protein degradation. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • ResearchGate. (2016). Can anyone suggest a protocol for C2C12 cell differentiation to myotubes?. ResearchGate. Available at: [Link]

  • JoVE. (2022). Measuring Trans-Plasma Membrane Electron Transport by C2C12 Myotubes. YouTube. Available at: [Link]

  • Khan, M. A., & Ullah, I. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. Available at: [Link]

  • Sun, X., & Zemel, M. B. (2014). Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Martin, N. R. W., Fowlkes, V., & Player, D. J. (2017). Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro. Journal of Cellular Physiology. Available at: [Link]

  • Zheng, R., Huang, S., Zhu, J., Lin, W., Xu, H., & Zheng, X. (2019). Leucine attenuates muscle atrophy and autophagosome formation by activating PI3K/AKT/mTOR signaling pathway in rotator cuff tears. Cell and Tissue Research. Available at: [Link]

  • Wall, B. T., & van Loon, L. J. C. (2014). Leucine as a treatment for muscle wasting: a critical review. Clinical Nutrition. Available at: [Link]

  • ResearchGate. (n.d.). Leucine-induced mitochondrial biogenesis in C2C12 myotubes requires.... ResearchGate. Available at: [Link]

  • Minnaard, R., Tidball, J. G., & Spencer, M. J. (2005). Inhibition of calpain prevents muscle weakness and disruption of sarcomere structure during hindlimb suspension. Journal of Applied Physiology. Available at: [Link]

  • Son, S. M., Park, S. J., Lee, H., & Lee, S. (2020). Leucine regulates autophagy via acetylation of the mTORC1 component raptor. Nature Communications. Available at: [Link]

  • Nicastro, H., Artioli, G. G., & Lancha, A. H. (2014). Can leucine supplementation attenuate muscle atrophy? A literature review. Revista Brasileira de Cineantropometria & Desempenho Humano. Available at: [Link]

  • Kim, J. S., Lee, J. H., & Jeong, W. (2015). Molecular insight into the role of the leucine residue on the L2 loop in the catalytic activity of caspases 3 and 7. FEBS Letters. Available at: [Link]

  • Nicastro, H., Zanchi, N. E., & Lancha, A. H., Jr. (2011). An overview of the therapeutic effects of leucine supplementation on skeletal muscle under atrophic conditions. Amino Acids. Available at: [Link]

  • Son, S. M., Park, S. J., Lee, H., & Lee, S. (2020). Leucine regulates autophagy via acetylation of the mTORC1 component raptor. Nature Communications. Available at: [Link]

  • Zhang, S., Zhou, J., & Li, M. (2016). Reconstitution of leucine-mediated autophagy via the mTORC1-Barkor pathway in vitro. Biochemical and Biophysical Research Communications. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2021). Study identifies molecule that stimulates muscle-building. Illinois News Bureau. Available at: [Link]

  • Deval, C., Obled, A., & Bechet, D. (2009). Calpain activity and muscle wasting in sepsis. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

  • Tang, L., Wang, J., Wu, H., Li, X., & Jiang, W. (2018). Leucine Improved Growth Performance, Muscle Growth, and Muscle Protein Deposition Through AKT/TOR and AKT/FOXO3a Signaling Pathways in Hybrid Catfish Pelteobagrus vachelli × Leiocassis longirostris. Frontiers in Physiology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of (S)-3-Amino-1-chloro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Amino-1-chloro-5-methylhexan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this leucine analogue. Understanding the stability of this compound in different buffer systems is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My assay results with (S)-3-Amino-1-chloro-5-methylhexan-2-one are inconsistent. Could the stability of the compound in my buffer be the issue?

A1: Absolutely. (S)-3-Amino-1-chloro-5-methylhexan-2-one possesses two reactive functional groups: an α-chloroketone and a primary amine. The α-chloroketone moiety is particularly susceptible to degradation, especially under neutral to basic conditions or in the presence of nucleophiles.[1][2] Inconsistency in results is a common symptom of compound degradation. We recommend verifying the stability of the compound in your specific buffer system. A detailed protocol for a stability study is provided in this guide.

Q2: What are the primary degradation pathways for (S)-3-Amino-1-chloro-5-methylhexan-2-one?

A2: The main degradation pathways are dictated by the reactivity of the α-chloroketone group and the proximity of the α-amino group. Key potential degradation routes include:

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.[1][3][4] In the presence of hydroxide or other bases, this can lead to the formation of a rearranged carboxylic acid, ester, or amide, depending on the nucleophile present.[5][6]

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles present in the buffer solution. Common nucleophiles in buffers include phosphate and the carboxylate moieties of citrate and acetate.[7][8]

  • Intramolecular Cyclization: The α-amino group can potentially act as an intramolecular nucleophile, leading to the formation of cyclic products, such as a six-membered 1,4-oxazinan-2-one ring system, particularly under conditions that favor the unprotonated amine.[9][10]

  • Hydrolysis: The ketone functional group itself can be susceptible to hydrolysis, although this is generally less of a concern under typical physiological pH conditions compared to the reactivity of the α-chloro group.

Q3: Which buffers are generally recommended for working with (S)-3-Amino-1-chloro-5-methylhexan-2-one?

A3: Based on the chemical properties of the compound, buffers with weakly nucleophilic components and a slightly acidic pH are likely to provide the best stability.

  • Recommended: Acetate or MES (2-(N-morpholino)ethanesulfonic acid) buffers in the pH range of 5.0 to 6.5 are a good starting point. At this pH, the primary amine is protonated, which reduces its nucleophilicity and potential for intramolecular reactions.

  • Use with Caution:

    • Phosphate Buffers: Phosphate can act as a nucleophile, potentially leading to the formation of a phosphate ester adduct.[11][12] This reactivity is pH-dependent.

    • Citrate Buffers: Citrate contains carboxylate groups that are nucleophilic and could react with the α-chloroketone.

  • Generally Avoid: Buffers with a pH above 7.5, such as Tris (tris(hydroxymethyl)aminomethane) or carbonate buffers, are likely to accelerate degradation through the Favorskii rearrangement and other base-catalyzed reactions.

Q4: How should I prepare and store stock solutions of (S)-3-Amino-1-chloro-5-methylhexan-2-one?

A4: For optimal stability, prepare stock solutions in a non-nucleophilic, anhydrous organic solvent such as DMSO or ethanol. Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture.[13][14] Prepare fresh working dilutions in your aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.[15][16]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Loss of biological activity over time in aqueous solution. Compound degradation.1. Verify Stability: Perform a time-course stability study using the protocol provided below. Analyze samples by HPLC or LC-MS to quantify the parent compound. 2. Optimize Buffer: Switch to a recommended buffer (e.g., acetate, pH 5.5). 3. Fresh Preparations: Prepare fresh dilutions from a frozen stock solution for each experiment.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Characterize Degradants: Use high-resolution mass spectrometry to determine the mass of the unknown peaks and hypothesize their structures based on the expected degradation pathways. 2. Adjust pH: Lower the pH of your buffer system to see if the formation of these peaks is reduced.
Precipitation of the compound from the buffer. Poor solubility or aggregation.1. Check Solubility Limits: Determine the maximum soluble concentration in your chosen buffer. 2. Modify Buffer: Adjusting the pH or ionic strength may improve solubility. 3. Co-solvents: Consider the addition of a small percentage of an organic co-solvent, but verify its compatibility with your experimental system.

Experimental Protocols

Protocol 1: Assessing the Stability of (S)-3-Amino-1-chloro-5-methylhexan-2-one in Different Buffers

This protocol outlines a general method to compare the stability of the compound in various buffer systems using HPLC analysis.

1. Materials:

  • (S)-3-Amino-1-chloro-5-methylhexan-2-one

  • DMSO (anhydrous)

  • Buffers of interest (e.g., 50 mM Sodium Acetate, pH 5.5; 50 mM Sodium Phosphate, pH 7.4; 50 mM Sodium Citrate, pH 6.0)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of (S)-3-Amino-1-chloro-5-methylhexan-2-one in anhydrous DMSO.

  • Prepare Buffer Solutions: Prepare the desired buffer solutions and filter them through a 0.22 µm filter.

  • Initiate Stability Study:

    • Dilute the stock solution to a final concentration of 100 µM in each of the test buffers.

    • Immediately take a sample for the t=0 time point.

    • Incubate the remaining solutions at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: Collect aliquots from each buffer solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis by HPLC:

    • Analyze each sample by reverse-phase HPLC. A suitable method would be a gradient elution on a C18 column.

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

      • Detection: UV at 210-220 nm.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of the remaining compound versus time for each buffer.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways of (S)-3-Amino-1-chloro-5-methylhexan-2-one.

G cluster_main Degradation of (S)-3-Amino-1-chloro-5-methylhexan-2-one cluster_conditions Conditions cluster_products Degradation Products A (S)-3-Amino-1-chloro-5-methylhexan-2-one B Base (e.g., OH⁻, pH > 7.5) A->B C Nucleophilic Buffer (e.g., Phosphate, Citrate) A->C D Neutral/Slightly Basic pH A->D E Favorskii Rearrangement Product (Carboxylic Acid Derivative) B->E Favorskii Rearrangement F Nucleophilic Substitution Product (e.g., Phosphate Adduct) C->F Nucleophilic Attack G Intramolecular Cyclization Product (e.g., Oxazinanone) D->G Intramolecular Attack

Caption: Potential degradation pathways of (S)-3-Amino-1-chloro-5-methylhexan-2-one.

Data Summary: Expected Stability Trends

The following table summarizes the expected stability of (S)-3-Amino-1-chloro-5-methylhexan-2-one in common pharmaceutical buffers based on chemical principles. Experimental verification is highly recommended.

Buffer SystempH RangeExpected StabilityRationale
Acetate 3.8 - 5.6Good Weakly nucleophilic. The acidic pH protonates the amine, reducing intramolecular reactivity.
Citrate 3.0 - 6.2Moderate Carboxylate groups are nucleophilic and may react with the α-chloroketone.
Phosphate 6.2 - 8.2Poor to Moderate Phosphate is a known nucleophile.[11][17] Stability is expected to decrease as pH increases.
Tris 7.5 - 9.0Poor The basic pH can catalyze the Favorskii rearrangement and other degradation pathways.
Carbonate 9.2 - 10.6Very Poor Strongly basic conditions will likely lead to rapid degradation.

References

  • BenchChem. (2025). Technical Support Center: Peptide Stability and Degradation.

  • BenchChem. (2025). Technical Support Center: Peptide Stability and Degradation In Vivo.

  • NROChemistry. (n.d.). Favorskii Rearrangement.

  • Alfa Chemistry. (n.d.). Favorskii Rearrangement.

  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.

  • Wikipedia. (n.d.). Favorskii rearrangement.

  • BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage.

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

  • Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples.

  • Habit. (2025). Understanding Peptide Stability.

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

  • PubMed. (1997). Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil.

  • ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

  • Crimson Publishers. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.

  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

  • Chemistry LibreTexts. (2024). 22: Carbonyl Alpha-Substitution Reactions.

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

  • MDPI. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System.

  • ResearchGate. (2024). Dissolved 13C6-L-Leucine in saline stability at -20/80ºC?.

  • UPSpace. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study.

  • ScienceDirect. (n.d.). Carboxylic acids and derivatives: Nucleophilic acyl substitution and α-substitution reactions.

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones.

  • PubMed. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins.

  • Wikipedia. (n.d.). α-Halo ketone.

  • National Institutes of Health. (n.d.). Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones.

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

  • SciSpace. (n.d.). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds.

  • National Institutes of Health. (2021). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies.

Sources

Technical Support Center: Optimizing L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl) Concentration for Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the effective use of L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl) in your cell lysis protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing LLCK-HCl concentrations and troubleshooting common issues.

Introduction to LLCK-HCl in Cell Lysis

When a cell is lysed, the once-controlled environment is disrupted, releasing a host of proteases that can quickly degrade your protein of interest. The addition of protease [1]inhibitors to your lysis buffer is a critical step to prevent this degradation and ensure the integrity of your sample for downstream applications.

LLCK-HCl is a valuable t[2]ool in the researcher's arsenal of protease inhibitors. It is a versatile compound used in peptide synthesis and enzyme inhibition studies. Specifically, LLCK-HCl ac[3]ts as an irreversible inhibitor of certain proteases, making it a powerful agent for protecting your proteins during and after cell lysis.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for LLCK-HCl?

LLCK-HCl is an irreversible inhibitor that primarily targets certain cysteine and serine proteases. Its chloromethyl ketone moiety forms a covalent bond with the active site of the target protease, permanently inactivating the enzyme. This "lock and key" mechanism is highly effective.

Which specific pro[4][5]teases does LLCK-HCl inhibit?

LLCK-HCl is known to inhibit a range of proteases, including:

  • Caspases: It shows inhibitory activity against certain caspases, which are cysteine-aspartic proteases crucial for apoptosis and inflammation. For example, it can inhib[4][5]it caspase-1 like activity.

  • Trypsin-like serine[6] proteases: Similar to its counterpart, TLCK (Tosyl-L-lysine chloromethyl ketone hydrochloride), which is a known inhibitor of trypsin-like serine proteases, LLCK-HCl can also exhibit inhibitory effects on this class of enzymes.

What is the recomm[9][10]ended starting concentration of LLCK-HCl in a lysis buffer?

The optimal concentration of LLCK-HCl can vary depending on the cell type, protein of interest, and the specific lysis protocol. However, a general starting point is crucial for initial experiments.

ParameterRecommended Range
Starting Concentration 10-100 µM
Stock Solution 10 mM in 1 mM HCl (pH 3.0) or buffer at pH ≤ 6.0

It is important to note that solutions of similar compounds like TLCK are very unstable above pH 6.0 at 25°C. Therefore, it is recommen[7]ded to prepare LLCK-HCl solutions fresh before each use.

Should I use LLCK-HCl alone or in a cocktail?

For most applications, it is highly recommended to use a protease inhibitor cocktail that targets a broad spectrum of proteases. No single inhibitor is ef[8]fective against all types of proteases. Most commercially availab[2]le cocktails contain a mixture of inhibitors targeting serine, cysteine, and metalloproteases. If you still observe prot[1]ein degradation with a general cocktail, you can then consider supplementing with specific inhibitors like LLCK-HCl.

How stable is LLCK[12]-HCl in aqueous solutions?

Chloromethyl ketone-based inhibitors can be unstable in aqueous solutions, especially at neutral or alkaline pH. It is best practice to ad[7]d protease inhibitors to your lysis buffer immediately before use. If you must store a lysis[8][9] buffer containing LLCK-HCl, it is recommended to do so at -20°C for a few weeks at most.

Troubleshooting Guide[13]

This section addresses common problems encountered when using LLCK-HCl and provides actionable solutions.

Problem 1: My protein of interest is still being degraded.
  • Cause: The concentration of LLCK-HCl may be too low, or the proteases degrading your protein are not effectively inhibited by LLCK-HCl alone.

  • Solution:

    • Increase LLCK-HCl Concentration: Titrate the concentration of LLCK-HCl upwards, for example, to 150 µM or 200 µM.

    • Use a Protease Inhibitor Cocktail: If you are not already, switch to a broad-spectrum protease inhibitor cocktail. Many commercial options a[10]re available in tablet, powder, or liquid form.

    • Work at Low Tem[8]peratures: Perform all cell lysis and subsequent steps on ice or at 4°C to slow down protease activity.

    • Check pH of Lys[8][11]is Buffer: Ensure your lysis buffer has a neutral or slightly alkaline pH to minimize the activity of acid proteases.

    • Use Fresh Lysat[8]es: The age of a lysate can contribute to protein degradation.

Problem 2: I'm obs[17]erving unexpected bands or smears in my Western Blot.
  • Cause: This could be due to incomplete inhibition of proteases leading to protein fragments, or potential off-target effects of the inhibitor.

  • Solution:

    • Optimize Inhibitor Cocktail: Ensure your protease inhibitor cocktail is fresh and used at the recommended concentration.

    • Consider Off-Target Effects: High concentrations of any inhibitor can sometimes lead to off-target effects. If you are using a very h[12][13][14][15]igh concentration of LLCK-HCl, try reducing it to the lower end of the recommended range.

    • Fresh Samples are Key: Always use freshly prepared samples to minimize degradation products that can appear as smears.

Problem 3: My down[17]stream application (e.g., IP, enzyme assay) is not working as expected.
  • Cause: LLCK-HCl or other components of the lysis buffer might be interfering with your downstream experiment.

  • Solution:

    • Compatibility Check: Review the compatibility of all lysis buffer components with your downstream application. For example, EDTA, a common metalloprotease inhibitor, is incompatible with immobilized metal affinity chromatography (IMAC) used for purifying His-tagged proteins.

    • Dialysis or Buf[1]fer Exchange: If you suspect interference, you may need to remove the inhibitor through dialysis or a buffer exchange step before proceeding with your application.

Experimental Workflow & Protocols

Workflow for Optimizing LLCK-HCl Concentration

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare fresh stock solution of LLCK-HCl (e.g., 10 mM in 1 mM HCl) D Add varying concentrations of LLCK-HCl to lysis buffer (e.g., 0, 50, 100, 150 µM) A->D B Prepare lysis buffer without inhibitors B->D C Divide cell pellet into aliquots E Lyse cells on ice C->E D->E F Centrifuge to pellet debris E->F G Collect supernatant (cell lysate) F->G H Analyze protein integrity (e.g., by Western Blot) G->H I Determine optimal LLCK-HCl concentration H->I

Caption: Workflow for determining the optimal LLCK-HCl concentration.

Protocol: Preparation of Cell Lysate with LLCK-HCl
  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40 based) without any protease inhibitors. Keep it on ice.

  • Prepare LLCK-HCl Stock: Immediately before use, prepare a 10 mM stock solution of LLCK-HCl in 1 mM HCl (pH 3.0).

  • Cell Harvesting: Harvest your cells (adherent or suspension) and wash them with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.

  • Add Inhibitors: Add the desired concentration of LLCK-HCl (and any other inhibitors) to the cell suspension. For example, add 10 µL of 10 mM LLCK-HCl to 1 mL of lysis buffer for a final concentration of 100 µM.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Quantify Protein: Determine the protein concentration of your lysate using a suitable method (e.g., BCA assay).

  • Storage: Use the lysate immediately for your downstream application or store it at -80°C.

Concluding Remarks

Optimizing the concentration of LLCK-HCl is a crucial step in preserving the integrity of your protein samples. By starting with a recommended concentration range, being mindful of its stability, and using it in conjunction with a broader protease inhibitor cocktail, you can significantly improve the quality of your cell lysates. This guide provides a foundation for your experiments, but remember that empirical testing is often necessary to determine the ideal conditions for your specific system.

References

  • B[16][17]iocompare. (2023, November 14). Protease and Phosphatase Inhibitors: Tips for the Lab. [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Loddick, S. A., et al. (1998). Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. The Journal of Neuroscience, 18(23), 9900-9907. [Link]

  • ChromoTek. Troubleshooting IP/Co-IP. [Link]

  • National Center for Biotechnology Information. (2010). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis. The Journal of biological chemistry, 272(29), 17907–17911. [Link]

  • Oballa, R. M., et al. (2007). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. Journal of medicinal chemistry, 50(25), 6173–6176. [Link]

  • Ristow, S. S., Starkey, J. R., & Hass, G. M. (1983). In vitro effects of protease inhibitors on murine natural killer cell activity. Immunology, 48(1), 1–8. [Link]

  • Vera, J., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 10, 29. [Link]

  • Toyooka, K., et al. (1998). A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture. Immunology letters, 63(2), 83–89. [Link]

  • ChemBK. L-LEUCINE CHLOROMETHYL KETONE HYDROCHLORIDE. [Link]

  • MilliporeSigma. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep. [Link]

  • Chemdad. l-leucine chloromethyl ketone hydrochloride. [Link]

  • Zhang, H., et al. (2021). Kinase regulation by liquid-liquid phase separation. Trends in biochemical sciences, 46(6), 487–499. [Link]

  • Al-Dhaheri, M., et al. (2022). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Cell reports. Methods, 2(5), 100210. [Link]

  • Roth, B. L., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of virology, 95(14), e0045521. [Link]

  • Boston Institute of Biotechnology. Optimization of Chemical Cell Lysis Conditions for Determination of Protein Titer. [Link]

  • Juhász, V., et al. (2020). Design of experiments-based high-throughput strategy for development and optimization of efficient cell disruption protocols. Biotechnology and bioengineering, 117(5), 1366–1377. [Link]

  • Na, J., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Journal of genetics and genomics = Yi chuan xue bao, 48(12), 1106–1115. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • BioPharm International. Cell Lysis: Method Selection and Optimization for Various Types of Target Products. [Link]

  • Institute for Collaborative Biotechnology. (2024, April 19). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. [Link]

  • Justo, J. A., & Bookstaver, P. B. (2014). Stability and compatibility of antimicrobial lock solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 71(13), 1104–1112. [Link]

  • Wang, Y., et al. (2014). Three-Dimensional Lock and Key Colloids. Journal of the American Chemical Society, 136(18), 6866–6869. [Link]

  • Senyuk, B., et al. (2019). Colloids in confined liquid crystals: a plot twist in the lock-and-key mechanism. Soft matter, 15(22), 4479–4486. [Link]

  • Malinowska, A., et al. (2022). The Role of Intrinsically Disordered Proteins in Liquid-Liquid Phase Separation during Calcium Carbonate Biomineralization. International journal of molecular sciences, 23(18), 10515. [Link]

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Technical Support Center: Troubleshooting Chloromethyl Ketone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered when working with chloromethyl ketone (CMK) inhibitors. As irreversible covalent inhibitors, CMKs offer potent and sustained target inactivation but present unique experimental challenges. This resource is designed to help you navigate these complexities, ensuring the integrity and success of your experiments.

Section 1: Core Principles & Mechanism of Action

Before troubleshooting, it's crucial to understand how peptidyl chloromethyl ketones function. These inhibitors are a class of affinity labels designed to mimic the natural substrate of a target protease, typically a cysteine or serine protease.[1] Their mechanism is a two-step process:

  • Recognition and Binding: The peptide portion of the CMK provides specificity, guiding the inhibitor to the active site of the target enzyme.[1]

  • Irreversible Covalent Modification: Once bound, the highly reactive chloromethyl ketone "warhead" is positioned to be attacked by a nucleophilic residue in the active site (typically a cysteine thiol or a histidine imidazole nitrogen). This results in the alkylation of the active site residue, forming a stable, irreversible covalent bond and permanently inactivating the enzyme.[1][2]

This irreversible nature is a double-edged sword, offering high potency but also posing risks of off-target reactivity and instability if not handled correctly.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.

Issue 1: Inhibitor Inactivity or Reduced Potency

Question: My CMK inhibitor isn't showing any activity, or its potency is much lower than expected. What's going wrong?

Answer: This is a frequent and frustrating issue, often stemming from the inherent chemical reactivity of the CMK warhead. Several factors could be at play:

  • Inhibitor Instability and Degradation: CMKs are susceptible to degradation, especially in aqueous solutions or in the presence of nucleophiles. Their stability is often pH-dependent, with greater stability at lower pH values.[3] Stock solutions in DMSO are generally stable for months when stored properly at -20°C, but repeated freeze-thaw cycles should be avoided.[4]

    • Causality: The electrophilic carbon of the chloromethyl ketone group can be attacked by water (hydrolysis) or other nucleophiles in your buffer, rendering it unable to react with your target enzyme.

    • Solution: Always prepare fresh working dilutions from a properly stored, concentrated stock. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]

  • Reaction with Assay Reagents: Common buffer components, particularly reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, contain thiols that are highly nucleophilic. These will readily react with and consume your CMK inhibitor.[6]

    • Causality: The thiol groups in these reagents will compete with the active site cysteine of your target protease, effectively quenching the inhibitor before it can reach its intended target.

    • Solution: Scrutinize your assay buffer composition. If a reducing agent is essential, you may need to add the CMK inhibitor and pre-incubate it with the enzyme before adding the thiol-containing reagent.

  • Insufficient Incubation Time: Unlike reversible inhibitors that reach equilibrium quickly, the activity of irreversible inhibitors is time-dependent. The covalent bond formation is a chemical reaction with its own kinetics.

    • Causality: The overall potency (often expressed as k_inact/K_I) depends on both the initial binding affinity (K_I) and the rate of the inactivation step (k_inact). This process takes time.

    • Solution: Implement a pre-incubation step where the enzyme and inhibitor are mixed and incubated together for a defined period (e.g., 15, 30, or 60 minutes) before adding the substrate to start the reaction.[1] This allows time for the covalent modification to occur.

Troubleshooting Workflow: No Inhibitor Activity

G start Start: No/Low Inhibitor Activity check_storage Verify Inhibitor Storage (-20°C, desiccated, aliquoted?) start->check_storage check_prep Review Solution Prep (Fresh dilution? Anhydrous DMSO stock?) check_storage->check_prep Storage OK fresh_inhibitor Action: Use fresh aliquot or new inhibitor vial. check_storage->fresh_inhibitor Improper Storage check_buffer Analyze Assay Buffer (Thiols like DTT/BME present?) check_prep->check_buffer Prep OK check_prep->fresh_inhibitor Improper Prep check_incubation Assess Protocol (Pre-incubation step included?) check_buffer->check_incubation No Thiols remove_thiols Action: Remove thiols from buffer or modify protocol. check_buffer->remove_thiols Thiols Present add_incubation Action: Introduce/optimize pre-incubation time. check_incubation->add_incubation No/Short Incubation fail Issue Persists: Consider off-target binding, enzyme activity, or alternative pathways. check_incubation->fail Incubation OK fresh_inhibitor->check_prep remove_thiols->check_incubation success Problem Resolved add_incubation->success

Caption: A flowchart to diagnose causes of low CMK inhibitor activity.

Issue 2: Off-Target Effects & Cytotoxicity

Question: I'm observing significant cytotoxicity or effects unrelated to my target enzyme in cell-based assays. Is this caused by the CMK warhead?

Answer: Yes, this is a critical consideration. The high reactivity of the chloromethyl ketone warhead can lead to off-target modifications and subsequent toxicity.[7]

  • Reaction with Glutathione (GSH): Cells maintain a high concentration of reduced glutathione, a thiol-containing antioxidant. The CMK inhibitor can react with and deplete intracellular GSH pools.[8][9]

    • Causality: Depletion of GSH can induce oxidative stress and disrupt cellular redox balance, leading to toxicity that is independent of your primary target.[9]

    • Solution: Use the lowest effective concentration of the inhibitor. Titrate the inhibitor concentration carefully in your cell-based assay to find a window where you see target inhibition with minimal toxicity. Always include a vehicle control (e.g., DMSO).[5]

  • Non-specific Protein Alkylation: While the peptide moiety confers specificity, at high concentrations, the CMK warhead can react with other accessible and nucleophilic residues (like cysteines) on other proteins.[10]

    • Causality: Many proteins utilize cysteine residues for catalytic activity or structural integrity. Off-target alkylation can lead to a wide range of unintended biological consequences. For example, some caspase inhibitors with CMK warheads have been shown to inhibit other cysteine proteases like cathepsins. Similarly, TPCK, a chymotrypsin inhibitor, can also inhibit caspases.[2]

    • Solution:

      • Dose-Response: Perform a careful dose-response curve to identify the minimal effective concentration.

      • Negative Control: If possible, use a structurally similar but non-reactive or less-reactive analog of your inhibitor as a negative control. This helps differentiate target-specific effects from those caused by the warhead or peptide backbone.

      • Target Engagement Assay: Use a secondary assay (e.g., Western blot for a downstream signaling event, or an activity-based probe) to confirm that your inhibitor is engaging with the intended target at the concentrations used.

Issue 3: Solubility Problems

Question: My CMK inhibitor, like Z-VAD-FMK, is precipitating when I add it to my aqueous cell culture media. How can I fix this?

Answer: This is a common problem related to the hydrophobicity of many peptide-based inhibitors.

  • Improper Dissolution: CMK inhibitors are often practically insoluble in water and should first be dissolved in an organic solvent.

    • Causality: The peptide backbone and protecting groups (like the "Z" or Carbobenzoxy group) are often nonpolar, leading to poor solubility in aqueous buffers.

    • Solution: Prepare a high-concentration stock solution in 100% anhydrous DMSO.[5] Recommended stock concentrations are typically in the 10-50 mM range.[5]

  • High Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations are toxic to cells.

    • Causality: DMSO can permeabilize cell membranes and has its own biological effects at concentrations typically above 0.5-1.0%.

    • Solution: When diluting your stock into the final assay or culture medium, ensure the final DMSO concentration is low, generally ≤0.1%. This may require making an intermediate dilution in media or buffer before the final addition.

Section 3: Essential Experimental Protocols

Adhering to validated protocols is key to obtaining reproducible results with CMK inhibitors.

Protocol 1: Preparation and Handling of CMK Inhibitor Stock Solutions
  • Weighing: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mM).[5][11]

  • Solubilization: Vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution.[5] Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-binding tubes. Store immediately at -20°C or -80°C in a manual-defrost freezer.[12] AVOID repeated freeze-thaw cycles.[4][5]

Protocol 2: Assessing Time-Dependent Inhibition in a Biochemical Assay

This protocol is designed to confirm the irreversible nature of your inhibitor and determine its potency.

  • Reagent Preparation:

    • Prepare assay buffer (ensure it is free of nucleophiles like DTT).

    • Prepare a working solution of your target enzyme.

    • Prepare a working solution of the fluorogenic or chromogenic substrate.

    • Prepare a serial dilution of your CMK inhibitor.

  • Pre-incubation:

    • In a microplate, add the enzyme solution to wells containing either the inhibitor dilutions or vehicle control (DMSO).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). This is the crucial step for covalent modification.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately begin reading the plate kinetically (fluorescence or absorbance over time) using a plate reader.

  • Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value for that specific pre-incubation time. By repeating this with different pre-incubation times, you can characterize the time-dependency of the inhibition.

Section 4: Data & Parameter Summary

ParameterRecommendation / GuidelineRationale
Stock Solvent Anhydrous, high-purity DMSOMaximizes solubility and stability; minimizes hydrolysis.[5]
Stock Concentration 10-50 mMA high concentration minimizes the volume needed for dilution, keeping final DMSO % low.
Storage Aliquoted, -20°C to -80°C, desiccatedPrevents degradation from moisture and repeated freeze-thaw cycles.[4]
Final DMSO % (Cells) ≤ 0.1% (ideally); < 0.5% (acceptable max)Minimizes solvent-induced cytotoxicity and off-target effects.
Key Assay Control Vehicle Control (e.g., DMSO only)Differentiates inhibitor effects from solvent effects.[13]
Cell-based Control Inactive/less-reactive analog inhibitorHelps confirm that observed effects are due to target inhibition, not non-specific warhead reactivity.
Assay Buffer Avoid thiols (DTT, BME, GSH)These nucleophiles will react with and quench the CMK inhibitor.

Mechanism of Covalent Inhibition by CMK

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Inactivation E_Cys Enzyme (E) + Cys-SH E_I Reversible Complex (E•I) E_Cys->E_I k₁ I Inhibitor (I) (Peptide-CO-CH₂Cl) E_I->E_Cys k₋₁ E_I_step2 Reversible Complex (E•I) E_I_covalent Covalent Complex (E-I) (E-S-CH₂-CO-Peptide) E_I_step2->E_I_covalent k_inact

Caption: The two-step mechanism of irreversible inhibition by CMK compounds.

References

  • Gokce, S., et al. (2012). Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Protein and Peptide Letters. Retrieved January 3, 2026, from [Link]

  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters. Retrieved January 3, 2026, from [Link]

  • Kuo, C. J., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. Journal of Biological Chemistry. Retrieved January 3, 2026, from [Link]

  • Irwin, W. J., & Slack, J. A. (1987). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. International Journal of Pharmaceutics. Retrieved January 3, 2026, from [Link]

  • Murn, J., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Apoptosis. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved January 3, 2026, from [Link]

  • Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal. Retrieved January 3, 2026, from [Link]

  • Ba-Alawi, W., et al. (2017). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Retrieved January 3, 2026, from [Link]

  • Tsan, M. F., & Chen, J. Y. (1983). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. Inflammation. Retrieved January 3, 2026, from [Link]

  • Star Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved January 3, 2026, from [Link]

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Troubleshooting off-target effects of L-Leu-CMK

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-24-01 Topic: Troubleshooting Off-Target Effects of L-Leu-CMK (L-Leucyl-Chloromethylketone) Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

L-Leucyl-chloromethylketone (L-Leu-CMK) is a widely utilized peptide-based irreversible inhibitor of certain serine and cysteine proteases, primarily targeting calpains and cathepsins. Its utility in studying cellular processes such as autophagy, cell death, and signal transduction is well-established. However, the reactive nature of its chloromethylketone (CMK) warhead, essential for its inhibitory mechanism, can lead to unintended interactions with other cellular proteins—most notably, caspases.

These off-target effects can confound experimental results, leading to misinterpretation of cellular phenotypes. An observation of apoptosis, for instance, might be incorrectly attributed to the inhibition of the primary target (e.g., calpain) when it is, in fact, a direct consequence of off-target caspase inhibition or general cytotoxicity of the CMK moiety.

This guide provides a structured, question-and-answer framework to help you identify, understand, and mitigate the off-target effects of L-Leu-CMK. It is designed to move beyond simple protocol steps, offering insights into the causality of experimental choices and providing self-validating workflows to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is L-Leu-CMK and what are its primary targets?

L-Leu-CMK is a synthetic peptide that acts as an irreversible inhibitor of certain cysteine proteases. Its peptide sequence (Leucine) directs it towards proteases that recognize this residue, such as calpains and some cathepsins (e.g., Cathepsin B and L).

Q2: How does L-Leu-CMK work? (Mechanism of Action)

L-Leu-CMK is a type of affinity label or mechanism-based inhibitor. The "Leucine" portion of the molecule directs it to the active site of target proteases. The chloromethylketone (CMK) group is an electrophilic "warhead" that then forms a stable, covalent thioether bond with the nucleophilic cysteine residue in the catalytic site of the protease.[1] This covalent modification permanently inactivates the enzyme. This irreversible nature is a key experimental consideration, as its effects cannot be washed out of the system.

Q3: What are the most common off-target effects of L-Leu-CMK and other CMK-based inhibitors?

The primary concern with CMK-based inhibitors is their potential to react with other cysteine proteases beyond the intended targets. The most significant off-targets for a calpain/cathepsin inhibitor like L-Leu-CMK are the caspases , which are central executioners of apoptosis. Studies have shown that even caspase-specific inhibitors like Ac-YVAD-cmk can inhibit cathepsin B, demonstrating cross-reactivity within the cysteine protease family.[2] Furthermore, the CMK group itself can contribute to cytotoxicity, potentially by interfering with mitochondrial metabolism, an effect observed with the broad-spectrum caspase inhibitor Boc-Asp-CMK.[3]

Section 2: Troubleshooting Guide for Unexpected Phenotypes

This section addresses specific experimental problems and provides logical workflows to diagnose and solve them.

Issue 1: My cells are undergoing apoptosis after L-Leu-CMK treatment. Is this an on-target effect of calpain/cathepsin inhibition?

Causality Explained: While prolonged or intense inhibition of primary targets like calpains can sometimes indirectly lead to cell death, a rapid and robust apoptotic phenotype should raise immediate suspicion of an off-target effect. The structural similarity of the active sites among cysteine proteases makes caspases highly probable off-targets for L-Leu-CMK. The inhibitor may be directly activating the apoptotic cascade by inhibiting executioner caspases (like caspase-3/7) or initiator caspases (like caspase-8/9).

G phenotype Unexpected Apoptosis Observed with L-Leu-CMK question Is this an on-target or off-target effect? phenotype->question ontarget Hypothesis 1: On-Target Effect question->ontarget  If Yes offtarget Hypothesis 2: Off-Target Effect on Caspases question->offtarget  If No validate_on Validate On-Target Hypothesis ontarget->validate_on validate_off Validate Off-Target Hypothesis offtarget->validate_off siRNA Protocol 2: Use Calpain/Cathepsin siRNA. Does knockdown replicate the phenotype? validate_on->siRNA inhibitor_comp Protocol 1: Use structurally different inhibitor (e.g., Calpeptin, ALLN). Is phenotype consistent? validate_on->inhibitor_comp caspase_assay Protocol 3: Perform Caspase-3/7 Activity Assay. Is caspase activity inhibited by L-Leu-CMK? validate_off->caspase_assay pan_caspase Use Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) as control. Does it block L-Leu-CMK effect? validate_off->pan_caspase conclusion_on Conclusion: Phenotype is likely ON-TARGET siRNA->conclusion_on If Yes inhibitor_comp->conclusion_on If Yes conclusion_off Conclusion: Phenotype is likely OFF-TARGET caspase_assay->conclusion_off If Yes pan_caspase->conclusion_off If Yes

Caption: Troubleshooting workflow for unexpected apoptosis.

The goal is to use inhibitors with different chemical structures and selectivity profiles. If the apoptotic phenotype is specific to L-Leu-CMK, it points towards an off-target effect.

Inhibitor Comparison Table

InhibitorTypePrimary Target(s)Known Off-TargetsKᵢ Values (Illustrative)
L-Leu-CMK Peptide ChloromethylketoneCalpains, Cathepsins B/LCaspases , other Cys proteasesNot well-documented across families
ALLN (Calpain Inhibitor I) Peptide Aldehyde (Reversible)Calpain I/II, Cathepsins B/LProteasome, MMP-2Calpain I: 190 nM, Cathepsin B: 150 nM, Cathepsin L: 0.5 nM[4][5]
Calpeptin Peptide Aldehyde (Reversible)Calpain I/IICathepsin KCalpain I: ~40-52 nM, Calpain II: ~34 nM[6][7]
Z-VAD-FMK Peptide FluoromethylketonePan-CaspaseCathepsinsBroad caspase inhibition in nM range

Methodology:

  • Design the Experiment: Set up parallel treatments of your cell model with:

    • Vehicle Control (e.g., DMSO)

    • L-Leu-CMK (at your working concentration)

    • ALLN (e.g., 25-50 µM)

    • Calpeptin (e.g., 10-50 µM)

  • Incubation: Treat cells for the same duration as in your original experiment that produced apoptosis.

  • Apoptosis Readout: Use a reliable method to quantify apoptosis (e.g., Annexin V/PI staining followed by flow cytometry, or cleaved PARP western blot).

  • Analyze Results:

    • If only L-Leu-CMK induces strong apoptosis: This is strong evidence for an off-target effect unique to this compound or the CMK class.

    • If all calpain inhibitors induce apoptosis: The phenotype might be a true consequence of calpain inhibition. Proceed to Protocol 2 for definitive validation.

This is the gold standard for confirming an on-target effect. By removing the target protein, you can determine if the resulting phenotype matches that of the chemical inhibitor.

Methodology:

  • Transfection: Transfect your cells with:

    • Non-targeting (scrambled) control siRNA.

    • siRNA targeting the specific calpain or cathepsin isoform you hypothesize is the primary target (e.g., CAPN1 for Calpain-1).

  • Incubation: Allow 48-72 hours for the siRNA to effectively knock down the target protein expression.[2][8]

  • Confirmation of Knockdown: Harvest a subset of cells to confirm successful knockdown of the target protein by Western Blot.

  • Phenotypic Analysis: Analyze the siRNA-treated cells for apoptosis using the same readout as before (e.g., Annexin V/PI).

  • Compare and Conclude:

    • If siRNA knockdown replicates the apoptotic phenotype seen with L-Leu-CMK, then the effect is likely on-target.

    • If siRNA knockdown does NOT cause apoptosis , while L-Leu-CMK still does, this strongly indicates an off-target effect of the chemical inhibitor.

This protocol directly tests the hypothesis that L-Leu-CMK is inhibiting caspases in your cell model.

Methodology:

  • Prepare Lysates:

    • Treat cells with Vehicle, a positive control for apoptosis (e.g., Staurosporine), and L-Leu-CMK for a relevant time period (e.g., 4-6 hours).

    • Lyse the cells in a non-denaturing lysis buffer on ice.[9][10]

    • Quantify the protein concentration of each lysate.

  • Caspase Activity Assay:

    • Use a fluorometric caspase-3/7 activity assay kit. These kits contain a peptide substrate (e.g., DEVD) linked to a fluorophore.[9]

    • In a 96-well plate, add equal amounts of protein lysate from each treatment condition.

    • Add the reaction buffer and the fluorogenic substrate to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure fluorescence using a plate reader (e.g., Ex/Em ~400/505 nm).

  • Data Interpretation:

    • The Staurosporine-treated sample should show a high fluorescence signal, indicating robust caspase-3/7 activation.

    • If the L-Leu-CMK-treated sample shows a significantly lower signal than the Staurosporine control , it indicates that L-Leu-CMK is directly inhibiting the caspase activity that was induced by the apoptotic stimulus. This is direct evidence of an off-target effect.

Issue 2: My results are inconsistent or show unexpected inhibition of pathways unrelated to calpains/cathepsins.

Causality Explained: The high reactivity of the chloromethylketone group means it can potentially alkylate other cysteine residues on non-protease proteins, especially at high concentrations or with prolonged incubation times.[11] Furthermore, some calpain inhibitors have been shown to inhibit matrix metalloproteinase-2 (MMP-2), and leupeptin (a related aldehyde inhibitor) has been reported to inhibit phospholipases D and C at high concentrations, possibly at the level of a G-protein.[5][12]

  • Optimize Concentration: Always perform a dose-response curve to find the lowest effective concentration of L-Leu-CMK that inhibits your target of interest without inducing broad cytotoxicity. Start with a range of 10-50 µM for cell-based assays and narrow it down.[1]

  • Minimize Incubation Time: As an irreversible inhibitor, the effect of L-Leu-CMK is cumulative. Use the shortest incubation time necessary to achieve the desired on-target inhibition.

  • Use a Pre-incubation Control: To distinguish between effects on signaling cascades versus direct inhibition of a downstream effector, consider pre-incubating cell lysates with L-Leu-CMK before performing an in vitro assay, in parallel with treating intact cells.

  • Employ Orthogonal Validation: Confirm key findings using a non-pharmacological method, such as siRNA knockdown (Protocol 2), to ensure the observed phenotype is not an artifact of the chemical inhibitor.

Section 3: Final Recommendations as a Senior Application Scientist

As a guiding principle, no single inhibitor should be used as the sole piece of evidence to link a protease to a cellular function. The potential for off-target effects, as outlined in this guide, necessitates a multi-faceted approach.

  • Use the Right Controls: When investigating a phenotype, include a more specific inhibitor (if available), a structurally different inhibitor (e.g., an aldehyde like ALLN vs. a CMK), and a genetic knockdown as comparative controls.

By systematically troubleshooting unexpected results and validating your inhibitor's effects, you can confidently delineate the specific roles of calpains and cathepsins in your experimental systems.

References

  • Chu, G., et al. (2019). In Vivo Calpain Knockdown Using Delivery of siRNA. Methods in Molecular Biology, 1915, 219-232. [Link]

  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117-121. [Link]

  • Valle, E., & Bges, J. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). [Link]

  • BenchChem. (2025). A Head-to-Head Battle for Calpain Inhibition: The Selective Calpain-2-IN-1 Versus the Broad-Spectrum ALLN. BenchChem Technical Guides.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Product Protocol. [Link]

  • BenchChem. (2025). : Optimizing Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) for Calpain Inhibition. BenchChem Technical Guides.
  • Drag, M., & Salvesen, G. S. (2010). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 2(7), a008680. [Link]

  • Hanna, R. A., et al. (2008). Detecting the Active Conformation of Calpain with Calpastatin-Based Reagents. The Journal of Biological Chemistry, 283(38), 26014–26027. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533088/]([Link] ov/pmc/articles/PMC2533088/)

  • Stafford, J. A., et al. (2022). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules, 27(19), 6563. [Link]

  • Gyan Sanchay. (n.d.). Irreversible Inhibitions.
  • Wang, K. K., et al. (2012). Calpain inhibitors exhibit matrix metalloproteinase-2 inhibitory activity. Biochemical and Biophysical Research Communications, 422(3), 489-493. [Link]

  • Bourne, C., et al. (2020). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Chemical Biology, 15(6), 1556-1566. [Link]

  • Reddig, P. J., & Juliano, R. L. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 13978-13983. [Link]

  • Li, X., et al. (2009). Over-expression of calpastatin inhibits calpain activation and attenuates myocardial dysfunction during endotoxaemia. Cardiovascular Research, 83(1), 72-81. [Link]

  • Tisi, D., et al. (1994). Leupeptin inhibits phospholipases D and C activation in rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1223(1), 84-90. [Link]

  • Wiegmann, H., et al. (2004). Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. Cell Biology International, 28(4), 305-311. [Link]

  • Smolewski, P., et al. (2006). The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. Apoptosis, 11(10), 1757-1767. [Link]

  • Mariño, G., & Kroemer, G. (2003). The broad-spectrum caspase inhibitor Boc-D-fmk prevents radiation-induced apoptosis in vivo.
  • Ruiz-Vela, A., et al. (1998). Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells. The Journal of Experimental Medicine, 187(7), 1135-1140. [Link]

Sources

Technical Support Center: (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and use of this reactive compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries about the properties and handling of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride.

1. What are the optimal storage conditions for (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride?

To ensure the long-term stability of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride, it is crucial to store it under appropriate conditions. As a solid, the compound should be stored in a tightly sealed container in a refrigerator[1]. For extended storage, maintaining a temperature of -20°C is recommended, which can preserve its integrity for up to three years. For shorter durations, 4°C is acceptable for up to two years[2].

When in solution, the compound's stability decreases. It is advisable to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be kept at -80°C for a maximum of six months, or at -20°C for up to one month[2].

2. What solvents are compatible with (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride?

The choice of solvent is critical and depends on the intended application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice. If solubility is an issue, other polar aprotic solvents like N,N-Dimethylformamide (DMF) can be considered. For certain applications, protic solvents such as ethanol or water may be used, but it is important to be aware of the potential for solvolysis, especially at neutral or basic pH.

3. What are the primary safety precautions when handling this compound?

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride should be handled with care in a well-ventilated area or fume hood. It is advisable to avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1]. In case of contact, rinse the affected area thoroughly with water. Avoid generating dust or aerosols.

II. Troubleshooting Guide: Degradation and Impurity Analysis

This section provides a detailed guide to identifying and mitigating degradation of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride in your experiments.

Issue 1: Loss of Compound Activity or Unexpected Experimental Results

Symptoms:

  • Diminished or no biological activity in your assay.

  • Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Inconsistent results between experimental replicates.

Potential Cause: Degradation of the parent compound due to improper handling, storage, or reaction conditions. The α-haloketone moiety is susceptible to nucleophilic attack, and the primary amine can undergo various reactions.

Troubleshooting Workflow:

G start Unexpected Results check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh analyze_purity Analyze Purity by HPLC-UV/MS prepare_fresh->analyze_purity degradation_present Degradation Products Detected? analyze_purity->degradation_present identify_products Identify Degradation Products (See Degradation Pathways below) degradation_present->identify_products Yes re_run_experiment Re-run Experiment degradation_present->re_run_experiment No optimize_conditions Optimize Experimental Conditions (pH, solvent, temperature) identify_products->optimize_conditions optimize_conditions->re_run_experiment end Successful Experiment re_run_experiment->end

Caption: Troubleshooting workflow for unexpected experimental results.

Step-by-Step Guide:

  • Verify Storage: Confirm that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for solutions)[2].

  • Prepare Fresh Solution: If the solution has been stored for an extended period or at a suboptimal temperature, prepare a fresh solution from the solid stock.

  • Purity Analysis: Analyze the freshly prepared solution and your experimental sample using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. This will allow you to quantify the parent compound and detect any potential degradation products.

  • Identify Degradation Products: If new peaks are observed, refer to the "Common Degradation Pathways" section below to hypothesize their structures based on their mass-to-charge ratio (m/z) from the MS data.

  • Optimize Conditions: Based on the identified degradation products, adjust your experimental conditions. For example, if hydrolysis is suspected, ensure your buffers are at a slightly acidic pH. If oxidation is a concern, degas your solvents.

  • Re-run Experiment: Once you have taken corrective measures, repeat your experiment with the fresh, quality-controlled compound.

Common Degradation Pathways and Products

The chemical structure of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride makes it susceptible to several degradation pathways. Understanding these can aid in the identification of impurities.

G parent (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrolysis Hydrolysis Product (Hydroxyketone) parent->hydrolysis H2O, OH- oxidation Oxidation Product (e.g., Carboxylic Acid) parent->oxidation [O] dimerization Dimerization Product parent->dimerization Intermolecular reaction cyclization Cyclization Product parent->cyclization Intramolecular reaction

Caption: Potential degradation pathways of the parent compound.

1. Hydrolysis:

  • Mechanism: The chloromethyl ketone is susceptible to nucleophilic substitution by water, particularly under neutral or basic conditions, replacing the chlorine atom with a hydroxyl group.

  • Product: (S)-3-Amino-1-hydroxy-5-methylhexan-2-one.

  • Detection: Look for a peak in your LC-MS with an m/z corresponding to the loss of HCl and the addition of H₂O.

2. Oxidation:

  • Mechanism: The ketone or other parts of the molecule can be susceptible to oxidation, especially if exposed to air for prolonged periods in solution.

  • Product: The primary amine could be oxidized, or the carbon backbone could be cleaved to form smaller acidic or ketonic fragments.

  • Detection: Identification can be challenging and may require advanced mass spectrometry techniques (e.g., MS/MS) to elucidate the structure.

3. Dimerization/Oligomerization:

  • Mechanism: The primary amine of one molecule can act as a nucleophile, attacking the chloromethyl ketone of another molecule, leading to the formation of dimers or larger oligomers.

  • Product: High molecular weight species.

  • Detection: Look for peaks in your LC-MS with m/z values that are multiples of the parent compound's mass, minus losses of HCl.

4. Intramolecular Cyclization:

  • Mechanism: The primary amine could potentially undergo an intramolecular reaction with the ketone, although this is less likely under most conditions.

  • Product: A cyclic imine or related structure.

  • Detection: A peak with the same mass as the parent compound but a different retention time could indicate an isomeric degradation product.

Table 1: Expected Mass Shifts for Common Degradation Products

Degradation PathwayExpected ProductMolecular Weight ChangeExpected m/z (M+H)⁺
Hydrolysis(S)-3-Amino-1-hydroxy-5-methylhexan-2-one-17.46 Da146.12
DimerizationDimer of (S)-3-Amino-1-chloro-5-methylhexan-2-one+127.62 Da291.19

Note: The table assumes the free base of the parent compound (MW: 163.65 Da).

III. Experimental Protocols

Protocol 1: HPLC-MS Method for Purity Analysis

This protocol provides a general method for the analysis of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride and its potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent. Dilute to a working concentration of 10-100 µg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30°C.

    • UV detection wavelength: 210 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • MS Conditions:

    • Ionization mode: Electrospray Ionization (ESI), positive mode.

    • Scan range: m/z 100-1000.

    • Capillary voltage: 3.5 kV.

    • Drying gas temperature: 350°C.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound (expected retention time and m/z).

    • Analyze any additional peaks for their m/z values to identify potential degradation products as outlined in Table 1.

IV. References

Sources

Technical Support Center: Safe Handling and Disposal of Chloromethyl Ketone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and disposal of chloromethyl ketone (CMK) compounds. This resource is designed for researchers, scientists, and drug development professionals who utilize these reactive compounds in their laboratory work. As potent inhibitors, often targeting cysteine and serine proteases, CMKs are invaluable research tools. However, their high reactivity necessitates stringent safety protocols to protect laboratory personnel and the environment.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter. The protocols herein are designed as self-validating systems, emphasizing the scientific principles behind each recommendation to ensure both safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with chloromethyl ketone compounds?

A1: Chloromethyl ketones are classified as highly reactive, hazardous compounds primarily due to their function as alkylating agents.[1][2] The primary hazards include:

  • High Reactivity: The chloromethyl group is a potent electrophile, readily reacting with nucleophiles. This reactivity is the basis for their mechanism as enzyme inhibitors but also makes them reactive with biological macromolecules, including DNA, which may lead to mutations.[3]

  • Toxicity and Corrosivity: CMKs can be fatal if inhaled, swallowed, or absorbed through the skin.[4] Direct contact can cause severe skin burns and serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of CMK dust or vapors can severely irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[3]

  • Systemic Effects: Repeated exposure may lead to neurological symptoms such as headache, dizziness, and lack of coordination, and may also affect the liver and kidneys.[3]

Q2: What are the essential personal protective equipment (PPE) requirements for handling CMKs?

A2: Due to the severe hazards, a comprehensive PPE strategy is mandatory. Always assume CMKs can cause harm and protect yourself accordingly.[5]

  • Gloves: Use double-layered, chemical-resistant gloves (e.g., nitrile) to prevent skin contact. A double layer is substantially less permeable and is a recommended practice.[2]

  • Eye Protection: Chemical splash goggles are the minimum requirement. For enhanced protection, use a full-face shield, especially when handling larger quantities or during procedures with a high risk of splashing.[5][6]

  • Lab Coat: A lab coat that covers all exposed skin is essential.[7]

  • Respiratory Protection: All manipulations of solid CMKs or their volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5]

Q3: How should I properly store chloromethyl ketone compounds in the lab?

A3: Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.

  • Segregation: Store CMKs away from incompatible materials, particularly strong acids, bases, and oxidizing agents, as they can react violently.[4][8] A chemical compatibility chart should be consulted.[9]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[8] Ventilated storage cabinets are recommended for volatile materials.[10]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, hazard warnings, and date received.[6][10]

  • Containers: Use tightly sealed, compatible containers to prevent leakage or vapor release.[8]

Troubleshooting Guide

Problem: I observe degradation of my CMK compound in solution.

  • Cause: CMKs can be unstable in certain conditions. The stability of some CMK derivatives is pH-dependent, with greater stability at lower pH values.[11] Reaction with nucleophilic solvents (e.g., water, methanol) or buffers (e.g., Tris) can also lead to degradation.

  • Solution:

    • Solvent Choice: Prepare stock solutions in anhydrous, non-nucleophilic solvents like DMSO or DMF.

    • pH Control: If working in aqueous buffers, assess the stability of your specific CMK. A pH-rate profile study may be necessary. Generally, lower pH buffers are preferable.[11]

    • Fresh Preparations: Prepare working solutions fresh for each experiment to minimize degradation over time.

Problem: I suspect my work area is contaminated with a CMK compound.

  • Cause: Spills, aerosol generation during weighing, or improper handling can lead to surface contamination.[2]

  • Solution:

    • Decontamination Protocol: Implement a routine surface decontamination procedure. This involves wiping surfaces with a solution that can neutralize the CMK (see neutralization protocol below).

    • Verification: While specific analytical tests for surface contamination may not be readily available in all labs, adherence to a strict decontamination protocol after each use is the best practice.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Weighing and Solubilizing Solid CMK Compounds

This protocol is designed to minimize aerosol generation and prevent exposure.

  • Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat) and ensure the chemical fume hood is functioning correctly.

  • Designated Area: Perform all work in a designated area within the fume hood.

  • Weighing:

    • Carefully open the container inside the fume hood.

    • Use a spatula to transfer the required amount of solid CMK to a pre-tared vial.

    • Avoid any actions that could generate dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add the appropriate anhydrous solvent (e.g., DMSO) to the vial containing the CMK.

    • Cap the vial securely and mix by gentle vortexing or inversion until the solid is fully dissolved.

  • Cleanup:

    • Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the CMK using a neutralizing solution (e.g., a dilute solution of a non-volatile amine or thiosulfate in an appropriate solvent).

    • Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, gloves) as hazardous chemical waste.

Protocol 2: Neutralization and Disposal of CMK Waste

Chloromethyl ketones, as halogenated organic compounds, must be disposed of as hazardous waste.[8][12][13] They should never be poured down the drain.[6][8] The following protocol describes a method for neutralizing excess CMK before collection for final disposal. This reduces the reactivity of the waste.

  • Segregation: Collect all CMK-containing waste (both liquid and solid) in a dedicated, clearly labeled, and sealed hazardous waste container.[8] This container should be designated for "Halogenated Organic Waste".[12][14]

  • Neutralization of Dilute Aqueous Waste:

    • For dilute aqueous solutions containing CMKs, a cautious neutralization can be performed in a fume hood.

    • Prepare a neutralizing solution of sodium thiosulfate (approximately 1 M).

    • Slowly add the thiosulfate solution to the CMK waste with stirring. The thiosulfate acts as a nucleophile, displacing the chloride and deactivating the electrophilic ketone.

    • Allow the reaction to proceed for several hours to ensure complete neutralization.

  • Final Disposal:

    • Even after neutralization, the waste is still considered hazardous and must be collected by your institution's environmental health and safety (EHS) office for incineration.[12]

    • Ensure the waste container is properly labeled with all chemical constituents.[8]

Parameter Recommendation Rationale
Waste Category Halogenated Organic WasteCMKs contain a carbon-halogen bond, requiring specific disposal methods like incineration.[12][14]
Container Type UN-approved, leak-proof with screw-top capPrevents spills and vapor release during storage and transport.[8][12]
Labeling "Hazardous Waste," "Halogenated Organics," list all componentsEnsures proper identification and handling by waste management personnel.[8][14]
Pre-treatment Neutralization with nucleophile (e.g., thiosulfate)Reduces the high reactivity and associated hazards of the waste.

Emergency Procedures

Emergency Workflow: Chemical Spill

In the event of a CMK spill, follow this workflow precisely.

Spill_Workflow cluster_immediate Immediate Actions cluster_response Response (Trained Personnel Only) cluster_final Final Steps alert Alert Personnel & Evacuate Area isolate Isolate the Spill alert->isolate ppe Don Appropriate PPE isolate->ppe contain Contain the Spill (Absorbent) ppe->contain neutralize Neutralize (If Safe) contain->neutralize cleanup Clean Up with Absorbent neutralize->cleanup package Package Waste cleanup->package decontaminate Decontaminate Area package->decontaminate report Report to EHS decontaminate->report

Caption: Workflow for responding to a chloromethyl ketone spill.

First Aid for Exposure

Immediate action is critical in the event of exposure.[15]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing while rinsing.[16] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air at once.[3][16] If breathing has stopped, perform artificial respiration.[16] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • New Jersey Department of Health. (n.d.). BIS(CHLOROMETHYL) KETONE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.gov. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.gov. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.gov. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl chloromethyl ketone. Retrieved from [Link]

  • PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. CDC.gov. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

  • Stanford University. (n.d.). Acetaldehyde. Laboratory Chemical Safety Summaries. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. CDC.gov. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Retrieved from [Link]

  • Stanford University. (n.d.). Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]

  • PubMed. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Decontamination. Health and Safety Directorate. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]

  • University of California, San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink. Retrieved from [Link]

  • Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • ComplyDome. (n.d.). Handling Hazardous Drugs: An OSHA Guide for Small Healthcare Practices (29 CFR § 1910.1450). Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]

  • PubMed. (n.d.). Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PubMed Central. (2023). Management guidelines for preventing exposure to antineoplastics. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • PubMed. (1993). Peptide chloromethyl ketones as labeling reagents. Retrieved from [Link]

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Technical Support Center: L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for using LLCK-HCl effectively in your experiments. Here, we will delve into the causality behind experimental choices to help you mitigate common issues, particularly non-specific binding.

Understanding LLCK-HCl: Mechanism and Challenges

L-Leucine chloromethyl ketone hydrochloride is a derivative of the essential amino acid L-leucine and is widely used in biochemical research.[1] It functions as an inhibitor of certain proteases, particularly lysosomal cysteine proteases.[2] The chloromethyl ketone (CMK) moiety is a reactive group that forms a covalent bond with the active site of the target enzyme, leading to irreversible inhibition.[3][4]

While this covalent modification is key to its function, it is also the primary reason for potential non-specific binding. The reactive nature of the CMK group can lead to off-target interactions with other proteins and biomolecules in a complex sample like a cell lysate.[5][6][7][8] This can result in misleading experimental data, such as unexpected bands in a Western blot or incorrect identification of protein interactions.

Mechanism of Covalent Inhibition

The following diagram illustrates the fundamental mechanism of LLCK-HCl's inhibitory action.

LLCK_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Target_Protease Target Protease (e.g., Cysteine Protease) Covalent_Complex Irreversible Covalent Complex (Enzyme Inactivated) Target_Protease->Covalent_Complex Nucleophilic Attack by Active Site Residue Active_Site_Residue Active Site Nucleophile (e.g., Cysteine Thiol) LLCK LLCK-HCl LLCK->Target_Protease Binding to Active Site

Caption: Mechanism of LLCK-HCl covalent inhibition.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using LLCK-HCl and provides practical solutions.

Q1: I'm observing multiple non-specific bands in my Western blot after treating my samples with LLCK-HCl. What could be the cause and how can I fix it?

A1: Non-specific bands in a Western blot are a frequent problem when using reactive compounds like LLCK-HCl.[9][10] Several factors can contribute to this issue.

Causality and Solutions:

  • Excessive LLCK-HCl Concentration: A high concentration of the inhibitor increases the likelihood of off-target reactions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of LLCK-HCl that effectively inhibits your target protease without causing excessive non-specific binding. Start with a low concentration and titrate upwards.

  • Prolonged Incubation Time: The longer the incubation, the more time for non-specific reactions to occur.

    • Solution: Optimize the incubation time. A shorter incubation period may be sufficient for target inhibition while minimizing off-target effects.

  • Sub-optimal Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding, which can be exacerbated by the presence of LLCK-HCl-modified proteins.

    • Solution: Ensure your blocking step is thorough. You might need to increase the concentration of your blocking agent (e.g., non-fat dry milk or BSA) or extend the blocking time.[11]

  • Sample Handling: Protein degradation in your sample can lead to multiple bands.[10][11]

    • Solution: Always handle samples on ice and add a broad-spectrum protease inhibitor cocktail (in addition to LLCK-HCl if it's your specific inhibitor of interest) to your lysis buffer.[11][12]

Experimental Protocol: Optimizing LLCK-HCl Concentration for Western Blotting

  • Prepare a dilution series of LLCK-HCl: Start with a concentration range that brackets the reported effective concentration for your target. A typical range could be 1 µM to 100 µM.

  • Treat your cells or lysate: Incubate your samples with the different concentrations of LLCK-HCl for a fixed, and relatively short, period (e.g., 30 minutes).

  • Prepare samples for SDS-PAGE: Add Laemmli buffer to your treated samples and heat to denature the proteins.

  • Run the Western blot: Perform SDS-PAGE, transfer to a membrane, and proceed with your standard Western blot protocol, ensuring optimal blocking and washing steps.[9]

  • Analyze the results: Identify the lowest concentration of LLCK-HCl that gives you the desired inhibition of your target protein with the minimal number of non-specific bands.

Q2: My affinity purification experiment using an LLCK-HCl analog as a probe is yielding many contaminating proteins. How can I improve the specificity?

A2: Affinity purification relies on the specific interaction between your probe (the LLCK-HCl analog) and its target.[13] High background is often due to non-specific binding to the affinity resin or the probe itself.

Causality and Solutions:

  • Non-specific Binding to the Resin: The solid support (e.g., agarose beads) can have inherent non-specific binding properties.

    • Solution: Pre-clear your lysate by incubating it with the affinity resin alone before adding your probe-bound resin. This will remove proteins that bind non-specifically to the support.

  • Hydrophobic and Ionic Interactions: Non-specific binding can be driven by hydrophobic or ionic interactions between proteins and the probe or resin.

    • Solution: Optimize your wash buffers. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt ionic interactions, and adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) can reduce hydrophobic interactions.[14]

  • Insufficient Washing: Inadequate washing will fail to remove weakly bound, non-specific proteins.

    • Solution: Increase the number and duration of your wash steps.[9]

Workflow for Reducing Non-specific Binding in Affinity Purification

Affinity_Purification_Workflow Start Start: Cell Lysate Pre_Clear Pre-clearing: Incubate lysate with control resin Start->Pre_Clear Bind Binding: Incubate pre-cleared lysate with LLCK-probe-bound resin Pre_Clear->Bind Wash Washing: Use optimized wash buffers (salt, detergent) Bind->Wash Elute Elution: Elute target protein Wash->Elute End End: Analysis of purified protein Elute->End

Caption: Optimized workflow for affinity purification.

Q3: I am concerned about the stability of my LLCK-HCl stock solution. How should I prepare and store it?

A3: The stability of LLCK-HCl is crucial for reproducible results. The chloromethyl ketone group is susceptible to degradation, particularly at neutral or alkaline pH.[15]

Preparation and Storage Recommendations:

ParameterRecommendationRationale
Solvent DMSO or EthanolLLCK-HCl is more stable in anhydrous organic solvents.
Stock Concentration 10-50 mMA higher concentration minimizes the volume of organic solvent added to your aqueous experimental system.
Storage Temperature -20°C or -80°CLower temperatures slow down degradation.
Aliquoting Store in small, single-use aliquotsAvoids multiple freeze-thaw cycles which can degrade the compound.
pH of Working Solution Prepare fresh in acidic or neutral buffer immediately before useThe compound is most stable at lower pH values.[15]
Q4: Can LLCK-HCl have off-target effects on signaling pathways in my cell-based assays?

A4: Yes, it is possible. While primarily known as a protease inhibitor, the reactive nature of LLCK-HCl and related compounds like TPCK and TLCK means they can interact with other cellular components and affect signaling pathways. For instance, TPCK and TLCK have been shown to inhibit the activation of NF-κB and pp70s6k.[16][17]

Strategies for Validating On-Target Effects:

  • Use a structurally related but inactive control compound: This can help differentiate between effects due to the specific inhibition of your target and non-specific effects of the chemical scaffold.

  • Employ genetic approaches: Use techniques like siRNA or CRISPR to knockdown or knockout your target protease. If the phenotype observed with LLCK-HCl treatment is recapitulated by genetic perturbation of the target, it provides strong evidence for on-target activity.

  • Rescue experiments: If possible, overexpress a mutant form of your target protease that is resistant to LLCK-HCl. If this rescues the observed phenotype, it confirms the on-target effect.

Conclusion

Successfully using L-Leucine chloromethyl ketone hydrochloride requires a careful and considered experimental approach. By understanding its mechanism of action and the potential for non-specific interactions, researchers can optimize their protocols to generate reliable and reproducible data. The key to mitigating non-specific binding lies in meticulous optimization of concentration, incubation time, and buffer conditions, as well as the use of appropriate controls to validate on-target effects.

References

  • American Research Products. Western Blot troubleshooting: Non-Specific Bands. [Link]

  • PubMed. Pretreatment and non-specific binding in ultrafiltration device: Impact on protease inhibitor quantification. [Link]

  • Bio-Rad Antibodies. Western Blot Troubleshooting: Unusual or Unexpected Bands. [Link]

  • Bio-Techne. Western Blot Troubleshooting Guide. [Link]

  • PubMed. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. [Link]

  • PubMed. Zymogen/enzyme discrimination using peptide chloromethyl ketones. [Link]

  • PubMed. Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. [Link]

  • PubMed. Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl. [Link]

  • Chongqing Chemdad Co., Ltd. l-leucine chloromethyl ketone hydrochloride. [Link]

  • PubMed Central. Off-target effects of CRISPRa on interleukin-6 expression. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • PubMed Central. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • PubMed. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

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Technical Support Center: Quenching Protocols for Reactions with (S)-3-Amino-1-chloro-5-methylhexan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Amino-1-chloro-5-methylhexan-2-one. This leucine derivative is a valuable building block, particularly in the synthesis of pharmaceutical agents, due to its reactive α-amino chloromethyl ketone structure.[1][2][3] The success of synthetic procedures involving this compound critically depends on a well-executed quenching and work-up strategy. An improper quench can lead to side reactions, product degradation, and purification challenges, compromising yield and purity.

This guide provides field-proven insights and detailed protocols to help you navigate the complexities of quenching reactions involving this versatile intermediate. We will explore the causality behind experimental choices, offering solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses general, high-level questions regarding the quenching of reactions involving (S)-3-Amino-1-chloro-5-methylhexan-2-one.

Q1: What is the primary purpose of quenching a reaction involving this specific compound?

Quenching serves two critical functions. First, it immediately and irreversibly terminates the chemical reaction by consuming any unreacted reagents. This is crucial for preventing the formation of undesired byproducts and ensuring reproducible results. Second, it facilitates the subsequent work-up and purification process.[4] Given the high reactivity of the α-haloketone moiety, which is susceptible to various nucleophiles, a rapid and effective quench is essential to protect the desired product.[5]

Q2: What are the most common quenching agents for reactions with α-amino ketones?

The choice of quenching agent depends entirely on the reagents you are trying to neutralize. A guiding principle is to select a quencher that reacts rapidly with the excess reagent but is inert towards your product. The table below summarizes common scenarios.

Reagent Type to be QuenchedRecommended Quenching AgentMechanism of Action
Oxidizing Agents (e.g., I₂, NBS) 10% aq. Sodium Thiosulfate (Na₂S₂O₃)Reduces the oxidizing agent to an inert, water-soluble salt.[6]
Acids (e.g., HCl, TFA) Saturated aq. Sodium Bicarbonate (NaHCO₃)Neutralizes the acid, forming CO₂, water, and a salt. Use with caution due to gas evolution.
Bases (e.g., Et₃N, DIPEA) Dilute aq. HCl or aq. Ammonium Chloride (NH₄Cl)Protonates the base, forming a water-soluble ammonium salt that can be removed in an aqueous wash.[7][8]
Organometallics (e.g., Grignards, Organolithiums) Saturated aq. Ammonium Chloride (NH₄Cl)Provides a proton source that is less acidic than water, offering a more controlled quench.
Reactive Electrophiles (e.g., Acyl Chlorides) Water, Methanol, or a primary/secondary amineReacts with the electrophile to form a more stable, easily removable compound.

Q3: How does pH control during quenching affect the stability and recovery of (S)-3-Amino-1-chloro-5-methylhexan-2-one?

The pH of your quenching and extraction solutions is a critical parameter. The compound contains a primary amine, which has a pKa that makes its protonation state pH-dependent.

  • Acidic Conditions (pH < 7): Under acidic conditions, the amine group will be protonated (-NH₃⁺). This increases the compound's polarity and its solubility in the aqueous phase. While useful for removing basic impurities, prolonged exposure to strong acids can potentially promote side reactions.

  • Basic Conditions (pH > 8): In a basic medium, the amine is in its free base form (-NH₂), making the molecule less polar and more soluble in organic solvents like dichloromethane or ethyl acetate. However, strong bases can catalyze self-condensation or other degradation pathways.

Therefore, a carefully controlled pH, often near neutral or slightly basic (pH 7-8.5), is typically optimal for extracting the final product into an organic layer.

Q4: Are there incompatible buffers or reagents I should avoid during work-up?

Yes. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) if your reaction involves unreacted electrophiles, as the buffer will compete with the intended quenching agent.[4] Similarly, be mindful that the α-chloroketone moiety is a reactive electrophile itself and can react with nucleophilic quenching agents or buffers, especially over extended periods.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction mixture remains colored after adding the quenching agent.

  • Symptom: A persistent color (e.g., the brown/purple of iodine) remains after stirring with the quenching solution.

  • Probable Cause: An insufficient amount of quenching agent was added to react with all the excess reagent. Alternatively, the quenching solution may have degraded upon storage and lost its potency.

  • Solution:

    • Add the quenching agent (e.g., 10% aq. Na₂S₂O₃ for iodine) portion-wise until the color disappears completely.[6]

    • If the color persists after adding a significant excess, prepare a fresh stock of the quenching solution and repeat the process.

Issue 2: A solid precipitate formed during the quench or extraction.

  • Symptom: Upon addition of the aqueous quenching solution or during solvent extraction, a solid material "crashes out" of the solution.

  • Probable Cause: This is often due to a sudden change in solvent polarity or pH that dramatically decreases the solubility of your product or a byproduct. For example, protonating the amine with acid can make the resulting salt insoluble in your organic solvent. Over-activation or uncontrolled cross-linking can also lead to aggregation.[4]

  • Solution:

    • Adjust pH: Carefully adjust the pH of the aqueous layer to bring the product back into its more soluble free-base or salt form, depending on which phase you want it in.

    • Change Solvent System: Add a co-solvent to the organic layer (e.g., THF or isopropanol) to increase the solubility of your compound.

    • Filter and Analyze: If the solid is an impurity, it can sometimes be removed by filtration. Filter the biphasic mixture through a pad of Celite, then proceed with the separation and extraction.

Issue 3: My final product yield is very low, or I see signs of degradation.

  • Symptom: After purification, the isolated yield is significantly lower than expected, and TLC or LC-MS analysis shows multiple unknown spots.

  • Probable Cause: The product is unstable under the quenching or work-up conditions. The α-chloroketone is an electrophilic center, and the α-protons are acidic, making the molecule susceptible to degradation under harsh acidic or basic conditions.

  • Solution:

    • Use Milder Reagents: Quench with a buffered solution or a weaker acid/base (e.g., use saturated aq. NH₄Cl instead of dilute HCl).

    • Control Temperature: Perform the quench and extractions at a lower temperature (0 °C) to minimize the rate of degradation reactions.

    • Minimize Contact Time: Do not let the reaction mixture stir with the quenching solution for extended periods. Proceed with extraction and drying as efficiently as possible.

Issue 4: I can't separate my product from the quenching byproducts.

  • Symptom: Purification (e.g., column chromatography) fails to resolve the desired product from impurities introduced during the work-up.

  • Probable Cause: The byproducts of the quenching reaction have similar polarity and solubility to your product. This is common when using quenching agents that are themselves organic molecules.

  • Solution:

    • Select a Better Quencher: Choose a quenching agent that produces inorganic, water-soluble byproducts (e.g., NaHCO₃, Na₂SO₃).

    • Use a Volatile Quencher/Byproduct System: Consider quenching with a reagent that can be removed under vacuum (e.g., quenching an acid with triethylamine, which can then be co-evaporated with a high-boiling solvent like toluene).

    • Employ a Specific Wash: Certain impurities can be removed with specific aqueous washes. For example, copper salts can be removed by washing with saturated aqueous ammonium chloride, which forms a water-soluble copper complex.[7]

Diagrams and Workflows

Visual aids can help clarify complex procedures. The following diagrams illustrate a decision-making process for quenching and a standard work-up protocol.

Quench_Decision_Tree start Reaction Complete. Ready to Quench. reagent_type What type of excess reagent is present? start->reagent_type oxidizer Quench with 10% aq. Na₂S₂O₃ reagent_type->oxidizer Oxidizing Agent (I₂, NBS) acid Quench with sat. aq. NaHCO₃ (Caution: Gas!) reagent_type->acid Acid (HCl, H₂SO₄) base Quench with dilute aq. HCl or sat. aq. NH₄Cl reagent_type->base Base (Et₃N, NaOH) organometallic Quench with sat. aq. NH₄Cl reagent_type->organometallic Organometallic (RLi, RMgBr)

Caption: Decision tree for selecting an appropriate quenching agent.

Workup_Workflow cluster_main Standard Extraction Workflow start 1. Quenched Reaction Mixture in Separatory Funnel separate 2. Separate Layers start->separate wash 3. Wash Organic Layer (e.g., with Brine) separate->wash dry 4. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash->dry filter 5. Filter off Drying Agent dry->filter concentrate 6. Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify 7. Crude Product Ready for Purification concentrate->purify

Caption: General workflow for a liquid-liquid extraction procedure.

Experimental Protocols

Protocol 1: General Reductive Quench for an Iodination Reaction

This protocol is suitable for reactions where an oxidizing agent like iodine has been used.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Dilute with Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 2-3 times the reaction volume) to ensure smooth mixing.

  • Add Quenching Agent: Slowly add a 10% (w/w) aqueous solution of sodium thiosulfate (Na₂S₂O₃) while stirring vigorously. Continue adding until the characteristic brown/purple color of iodine is fully discharged and the solution becomes colorless.[6]

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel.

  • Separate Layers: Allow the layers to settle and separate. Drain the aqueous layer.

  • Wash Organic Layer: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (1x) to remove any acidic byproducts.

    • Saturated aqueous sodium chloride (brine) (1x) to remove residual water.[8]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Acid/Base Work-up for Removing Amine Impurities

This protocol is effective for removing excess amine starting materials or basic byproducts.

  • Cool and Dilute: Cool the reaction mixture to 0 °C and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of HCl (2x).[8] This will protonate basic amines, pulling them into the aqueous layer.

    • Expert Tip: Check the pH of the aqueous layer after the first wash to ensure it is acidic.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (1x) to remove any residual acid.

  • Brine Wash: Wash with saturated aqueous sodium chloride (brine) (1x).

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

References

  • Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation.
  • Technical Support Center: EDC/NHS Reaction Quenching.BenchChem.
  • troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.BenchChem.
  • Labeling Chemistry Support—Troubleshooting.Thermo Fisher Scientific.
  • Amine Troubleshooting.Sulfur Recovery Engineering Inc.
  • Organic Reaction Workup Formulas for Specific Reagents.University of Rochester.
  • Reaction Work-Up I.MIT Digital Lab Techniques Manual.
  • (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride.MedchemExpress.com.
  • (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride.InvivoChem.
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.Molecules, PMC, NIH.

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Technical Support Center: L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe storage and handling of LLCK-HCl solutions. Drawing from established biochemical principles and hands-on laboratory experience, this resource aims to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing LLCK-HCl stock solutions?

While LLCK-HCl is soluble in water, preparing stock solutions in an organic solvent like methanol or ethanol is often preferred for enhanced stability, especially for long-term storage.[1] Stock solutions of similar chloromethyl ketones, such as TPCK, can be prepared in methanol or ethanol at concentrations up to 10 mM and remain stable for several months at 4°C.[1] For immediate use in aqueous buffers, dissolving LLCK-HCl directly in the experimental buffer is acceptable, but be mindful of the potential for hydrolysis.

Q2: My LLCK-HCl solution appears cloudy or has precipitated upon thawing. What should I do?

Cloudiness or precipitation upon thawing can indicate several issues:

  • Poor Solubility: The concentration of your stock solution may be too high for the chosen solvent, especially at low temperatures.

  • pH Shift: If dissolved in a buffer, a change in pH upon freezing and thawing can affect solubility.

  • Degradation: Over time, LLCK-HCl can degrade, leading to the formation of insoluble byproducts.

Troubleshooting Steps:

  • Gently warm the solution to 37°C to see if the precipitate redissolves.

  • If the precipitate remains, centrifuge the solution and use the clear supernatant. Note that the actual concentration may be lower than intended.

  • For future preparations, consider using a lower stock concentration or a different solvent system.

Q3: How long can I store my LLCK-HCl stock solution?

The stability of your LLCK-HCl solution is highly dependent on the solvent and storage temperature. The solid form of LLCK-HCl should be stored at 2-8°C under an inert atmosphere.[2] For solutions, refer to the summary table below for general guidance. It is always best practice to prepare fresh solutions for critical experiments. A similar compound, N-alpha-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK), is stable for up to 6 months at -80°C and for 1 month at -20°C when stored sealed and away from moisture.[3]

Q4: What are the primary degradation pathways for LLCK-HCl in solution?

The chloromethyl ketone moiety is the most reactive part of the LLCK-HCl molecule and is susceptible to degradation, particularly in aqueous solutions.[4] The primary degradation pathways include:

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, rendering the inhibitor inactive. This process is accelerated at higher pH values.

  • Oxidation: The molecule can undergo oxidation, leading to the formation of various byproducts.[4]

To minimize degradation, it is crucial to use anhydrous solvents for stock solutions and to prepare aqueous working solutions immediately before use.

Recommended Storage Conditions for LLCK-HCl Solutions

SolventStorage TemperatureRecommended DurationNotes
Anhydrous Methanol or Ethanol-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Anhydrous Methanol or Ethanol-80°CUp to 6 months[3]Preferred for long-term storage.
Aqueous Buffer2-8°CLess than 24 hoursPrepare fresh daily. Stability is pH-dependent.
Aqueous Buffer-20°CNot RecommendedRepeated freeze-thaw cycles can accelerate degradation.

Experimental Protocol: Preparation of LLCK-HCl Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of LLCK-HCl in anhydrous methanol.

Materials:

  • L-Leucine Chloromethyl Ketone Hydrochloride (LLCK-HCl) powder

  • Anhydrous Methanol

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the LLCK-HCl powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of LLCK-HCl powder in a sterile microcentrifuge tube. The molecular weight of LLCK-HCl is 200.11 g/mol .[2][5]

  • Solvent Addition: Add the appropriate volume of anhydrous methanol to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the LLCK-HCl is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -80°C for long-term storage.[3]

Troubleshooting Guide

This flowchart provides a logical approach to resolving common issues encountered with LLCK-HCl solutions.

Caption: Troubleshooting flowchart for common LLCK-HCl solution issues.

Mechanism of Action and Experimental Considerations

LLCK-HCl is a chloromethyl ketone derivative of the amino acid L-leucine.[6] Chloromethyl ketones are a class of irreversible inhibitors that typically target cysteine and serine proteases.[1][7][8] The electrophilic carbon of the chloromethyl group is susceptible to nucleophilic attack by the active site residue of the target enzyme, leading to the formation of a covalent bond and irreversible inhibition.

G cluster_0 Enzyme Active Site Enzyme Target Protease (e.g., Cysteine Protease) ActiveSite Nucleophilic Residue (e.g., Cys-SH) CovalentBond Covalent Adduct Formation (Irreversible Inhibition) ActiveSite->CovalentBond LLCK LLCK-HCl LLCK->CovalentBond Nucleophilic Attack

Caption: Simplified mechanism of irreversible inhibition by LLCK-HCl.

When designing experiments with LLCK-HCl, it is critical to consider the following:

  • pH Sensitivity: The reactivity of the chloromethyl ketone group is pH-dependent. At higher pH, the rate of both the desired enzymatic reaction and undesired hydrolysis increases.

  • Non-Specific Binding: At high concentrations, LLCK-HCl may exhibit non-specific binding to other proteins. It is essential to perform dose-response experiments to determine the optimal concentration for inhibiting the target enzyme.

  • Safety Precautions: LLCK-HCl is a reactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

By understanding the chemical properties of LLCK-HCl and adhering to the storage and handling guidelines outlined in this technical support center, researchers can ensure the reliability and reproducibility of their experimental results.

References

  • AAPPTec. (n.d.). Safety Data Sheet: H-Leu-CMK HCl.
  • BenchChem. (2025). Safeguarding Your Research: Essential Safety and Handling Protocols for Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK).
  • Chem-Impex. (n.d.). L-Leucine chloromethyl ketone hydrochloride.
  • Chongqing Chemdad Co., Ltd. (n.d.). l-leucine chloromethyl ketone hydrochloride.
  • CP Lab Safety. (n.d.). L-Leucine chloromethyl ketone hydrochloride, min 98%, 1 gram.
  • LaCourse, E. J., & Gelfand, E. W. (1995). Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. The Journal of Immunology, 154(5), 2474–2482.
  • MedChemExpress. (n.d.). N-alpha-Tosyl-L-lysine chloromethyl ketone hydrochloride.
  • Sigma-Aldrich. (1996). Product Information Sheet: N-p-Tosyl-L-phenylalanine chloromethyl ketone (T4376).
  • Thompson, E. A., & Bailey, D. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 425–431.
  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone.

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Validation & Comparative

A Head-to-Head Showdown: Selecting the Optimal Serine Protease Inhibitor for Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to AEBSF vs. (S)-3-Amino-1-chloro-5-methylhexan-2-one

This guide provides a detailed comparison of two serine protease inhibitors: the widely used 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), and the more specialized, structure-specific (S)-3-Amino-1-chloro-5-methylhexan-2-one, a leucine-derived chloromethyl ketone. We will delve into their mechanisms of action, biochemical properties, and performance within proteomics workflows to provide researchers with the data-driven insights needed to make an informed choice for their specific application.

Deep Dive: AEBSF (Pefabloc SC®) - The Workhorse Inhibitor

AEBSF, often known by its trade name Pefabloc SC®, is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, kallikrein, and thrombin.[1][2] Its popularity stems from its significant advantages over the classic inhibitor, Phenylmethylsulfonyl fluoride (PMSF), namely its lower toxicity and superior stability in aqueous solutions.[2][3]

Mechanism of Action

AEBSF belongs to the sulfonyl fluoride class of inhibitors.[4] The inhibitor's primary mode of action is the covalent modification of the highly reactive serine residue within the catalytic triad of the protease's active site. The sulfonyl fluoride group reacts with the hydroxyl group of this serine, forming a stable sulfonyl-enzyme complex.[1][4] This acylation effectively and irreversibly inactivates the enzyme, preventing it from cleaving its target proteins.[2][4]

cluster_0 Serine Protease Active Site Ser Serine (Ser) Inactive_Complex Irreversible Sulfonyl-Enzyme Complex Ser->Inactive_Complex His Histidine (His) His->Inactive_Complex Asp Aspartate (Asp) Asp->Inactive_Complex AEBSF AEBSF (Sulfonyl Fluoride) AEBSF->Ser Covalent Bond Formation (Sulfonylation) caption Fig. 1: AEBSF Mechanism of Action

Caption: Fig. 1: AEBSF covalently modifies the active site serine.

Biochemical Properties and Performance

One of the most significant advantages of AEBSF is its high solubility in water and aqueous buffers (up to 200 mg/mL), which simplifies its addition to experimental workflows.[1][5] It exhibits good stability at neutral or slightly acidic pH, though its rate of hydrolysis increases at a pH above 7.5.[2][6] Under typical cell culture conditions (pH 7.0, 37°C), AEBSF has a half-life of approximately 6 hours, which may necessitate strategic re-addition during long incubations.[7]

While highly effective against serine proteases, it's crucial to be aware of potential off-target effects. At higher concentrations, AEBSF has been reported to modify other nucleophilic residues like tyrosine, lysine, and histidine.[1][3][6] This can lead to unexpected mass shifts in proteins of interest and altered isoform profiles in 2D gel electrophoresis, a critical consideration for mass spectrometry-based proteomics.[8]

Deep Dive: (S)-3-Amino-1-chloro-5-methylhexan-2-one - The Specificity-Driven Challenger

(S)-3-Amino-1-chloro-5-methylhexan-2-one is a less common but potent type of irreversible inhibitor known as a chloromethyl ketone (CMK).[9][10] Specifically, it is a leucine derivative, which provides a structural basis for its interaction with proteases that have a preference for cleaving after hydrophobic residues.[10][11]

Mechanism of Action

Chloromethyl ketones are affinity labels. The peptide-like portion of the inhibitor (in this case, derived from leucine) directs the molecule to the substrate-binding pocket of the target protease. Once positioned, the highly reactive chloromethyl ketone group acts as an alkylating agent. It forms a covalent bond primarily with the active site histidine residue, although a secondary reaction with the catalytic serine can also occur, leading to an exceptionally stable, inactive enzyme complex.[12][13] This dual-alkylation mechanism makes CMKs extremely effective and irreversible inhibitors.[13]

cluster_1 Protease Active Site His_Active Histidine (His) Inactive_CMK_Complex Irreversible Alkylated Complex His_Active->Inactive_CMK_Complex Ser_Active Serine (Ser) Ser_Active->Inactive_CMK_Complex CMK Leucine-CMK (Chloromethyl Ketone) CMK->His_Active Primary Covalent Bond (Alkylation) caption Fig. 2: CMK Mechanism of Action

Caption: Fig. 2: CMKs primarily alkylate the active site histidine.

Biochemical Properties and Performance

The key advantage of a peptide-CMK like this leucine derivative is its potential for higher specificity compared to broad-spectrum inhibitors like AEBSF. Proteases often exhibit specificity for the amino acid residues flanking the scissile bond. By mimicking a preferred substrate (leucine), this inhibitor is more likely to target chymotrypsin-like serine proteases that favor cleavage after large hydrophobic residues.

However, like AEBSF, CMKs are not without potential off-target effects. Their high reactivity means they can potentially modify other proteins, particularly those with reactive cysteine or histidine residues.[14] For example, some CMKs have been shown to target ATP-dependent helicases and other DNA-binding proteins, which could have unintended consequences on cellular processes.[15]

Head-to-Head Comparison: AEBSF vs. Leucine-CMK

Choosing the right inhibitor requires a careful evaluation of their respective strengths and weaknesses in the context of a specific proteomics experiment.

FeatureAEBSF (Pefabloc SC®)(S)-3-Amino-1-chloro-5-methylhexan-2-one (Leucine-CMK)
Inhibitor Class Sulfonyl FluorideChloromethyl Ketone (CMK)
Primary Target Active Site SerineActive Site Histidine
Reversibility IrreversibleIrreversible
Specificity Broad-spectrum for serine proteases[1]Potentially higher for chymotrypsin-like proteases
Solubility High in aqueous solutions[2][5]Generally requires organic solvents (e.g., DMSO) for stock
Toxicity Low toxicity compared to PMSF[2][16]Generally higher toxicity than AEBSF, requires careful handling
Off-Target Risks Can modify Tyr, Lys, His at high concentrations[1][3]Can modify other His/Cys-containing proteins, e.g., helicases[14][15]
MS Compatibility Known to cause +183 Da mass shifts on off-targets[1][8]Potential for off-target modifications, requires careful data analysis
Typical Use Case General protease inhibition in cell lysates, protein purification[16][17]Targeted inhibition of specific protease sub-families

Experimental Protocols & Workflows

The correct application of these inhibitors is crucial for their efficacy. Below are foundational protocols for their use in a standard proteomics sample preparation workflow.

start Start: Cell/Tissue Sample lysis Cell Lysis (Add Lysis Buffer + Inhibitor) start->lysis homogenize Homogenization/ Sonication lysis->homogenize clarify Clarification (Centrifugation) homogenize->clarify quantify Protein Quantification (e.g., Bradford, BCA) clarify->quantify downstream Downstream Application (SDS-PAGE, MS, Western Blot) quantify->downstream caption Fig. 3: General Proteomics Workflow

Caption: Fig. 3: Inhibitors are added at the lysis stage.

Protocol 1: General Protease Inhibition with AEBSF

This protocol is designed for broad protection of a protein sample during extraction.

  • Prepare a 100 mM AEBSF Stock Solution: Dissolve 24.0 mg of AEBSF hydrochloride (MW: 239.69 g/mol ) in 1 mL of high-purity water.[6] Aliquot and store at -20°C for up to 2 months.[2][6]

  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, Tris-HCl with detergents). Keep it on ice.

  • Add AEBSF to Lysis Buffer: Immediately before use, add the 100 mM AEBSF stock solution to your cold lysis buffer to a final working concentration of 0.1 - 1.0 mM.[1][18] A 1 mM final concentration is common for initial experiments.

  • Cell Lysis: Add the AEBSF-containing lysis buffer to your cell pellet or tissue sample and proceed with your standard homogenization and protein extraction protocol.[19]

  • Validation (Optional but Recommended): To confirm inhibitor efficacy, run two parallel samples: one with AEBSF and one without. Analyze both by SDS-PAGE and Coomassie staining or Western blot for a known labile protein. The sample with active AEBSF should show significantly less degradation.[20]

Protocol 2: Targeted Inhibition with Leucine-CMK

This protocol is for situations where a chymotrypsin-like protease is the primary concern.

  • Prepare a 10 mM Leucine-CMK Stock Solution: Due to lower water solubility, dissolve the Leucine-CMK hydrochloride in an appropriate organic solvent like DMSO. Note: Always consult the manufacturer's data sheet for specific solubility information. Aliquot in small volumes and store at -20°C or -80°C, protected from light and moisture.

  • Prepare Lysis Buffer: Prepare your lysis buffer and keep it on ice. Be aware that the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid impacting protein structure or downstream assays.

  • Add Leucine-CMK to Lysis Buffer: Just before lysis, dilute the 10 mM stock solution into the lysis buffer to a final working concentration, typically in the range of 10-100 µM. The optimal concentration should be determined empirically.

  • Proceed with Lysis: Continue with your standard protein extraction protocol as described in Protocol 1, Step 4.

  • Downstream Considerations: When using CMKs, especially in sensitive mass spectrometry experiments, it is vital to include controls to assess potential off-target modifications. A search for the specific mass modification on non-target proteins can help identify unintended labeling.

Conclusion: Making the Right Choice

The decision between AEBSF and a specific chloromethyl ketone like (S)-3-Amino-1-chloro-5-methylhexan-2-one is a strategic one, guided by the goals of the experiment.

AEBSF remains the superior choice for general, broad-spectrum protection in routine proteomics. Its ease of use, high water solubility, and lower toxicity make it a reliable and convenient workhorse for preventing widespread proteolytic degradation during initial sample processing.[2][5][21]

(S)-3-Amino-1-chloro-5-methylhexan-2-one and other peptide-CMKs are powerful tools for targeted applications . When a specific chymotrypsin-like protease is known to be a problem, or when researchers are performing activity-based protein profiling, the higher specificity of a CMK can be a distinct advantage. However, this comes with the trade-offs of lower solubility, potentially higher toxicity, and a different spectrum of off-target risks that must be carefully controlled and considered during data analysis.

Ultimately, the most robust proteomics workflows often employ a cocktail of inhibitors targeting different protease classes (serine, cysteine, metallo-, etc.).[19][20] In such a cocktail, AEBSF serves as an excellent foundation for serine protease inhibition, while a more specific inhibitor might be added if a particular proteolytic activity proves difficult to control. As with any critical reagent, empirical validation is key to ensuring the preservation of the proteome and the integrity of your scientific data.

References

  • Wikipedia. AEBSF. [Link]

  • Betzel, C., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. The Journal of Biological Chemistry. [Link]

  • Lee, H. M., et al. (2020). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. National Institutes of Health. [Link]

  • Isupov, M. N., et al. (2021). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. MDPI. [Link]

  • Wikipedia. Tosyl phenylalanyl chloromethyl ketone. [Link]

  • de Oliveira, C. I., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. National Center for Biotechnology Information. [Link]

  • MP Biomedicals. AEBSF Hydrochloride. [Link]

  • Tarade, D., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. National Center for Biotechnology Information. [Link]

  • Interchim. AEBSF. [Link]

  • Vitorino, R., et al. (2008). Activity‐based mass spectrometric characterization of proteases and inhibitors in human saliva. SciSpace. [Link]

  • Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. ResearchGate. [Link]

  • Biocompare. (2023). How to Select the Right Protease Inhibitor. [Link]

  • Giansanti, P., et al. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols. [Link]

  • MCE. (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride. [Link]

  • Sitek, B., et al. (2007). Sample preparation and fractionation for proteome analysis and cancer biomarker discovery by mass spectrometry. ResearchGate. [Link]

  • Coggins, J. R., et al. (1976). The inhibition of amino acid-activating enzymes and leucine aminopeptidase by chloromethyl ketone analogues of amino acids. National Center for Biotechnology Information. [Link]

  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]

  • Wang, W., et al. (2020). Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography. National Institutes of Health. [Link]

  • James, J. A., et al. (2011). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins. PubMed. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. ResearchGate. [Link]

  • Myers, S. A., et al. (2023). A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues. National Center for Biotechnology Information. [Link]

  • Wang, W., et al. (2020). Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. National Institutes of Health. [Link]

  • Haidari, M., et al. (2022). Optimization of proteomics sample preparation for identification of host and bacterial proteins in mouse feces. SpringerLink. [Link]

Sources

A Comparative Guide to Protease Inhibitors: Unveiling the Advantages of Chloromethyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology and therapeutic development, the precise regulation of proteases—enzymes that catalyze the cleavage of peptide bonds in proteins—is of paramount importance. These enzymes are integral to a vast array of physiological processes, from programmed cell death to immune responses. Consequently, their dysregulation is implicated in a multitude of diseases, including cancer, viral infections, and inflammatory disorders. This has driven the development of various classes of protease inhibitors, each with distinct mechanisms of action.

Among these, chloromethyl ketone (CMK) inhibitors have emerged as a powerful tool for researchers and drug developers due to their unique mode of action and resulting experimental advantages. This guide provides an in-depth, objective comparison of CMK inhibitors with other major classes of protease inhibitors, supported by experimental data and protocols, to aid scientific professionals in selecting the optimal tool for their research needs.

The Defining Mechanism: Irreversible Covalent Inhibition

The primary advantage of chloromethyl ketone inhibitors lies in their ability to form a stable, irreversible covalent bond with the active site of the target protease.[1] This mechanism sets them apart from reversible inhibitors, which bind non-covalently. CMK inhibitors are typically designed as peptide mimics of the protease's natural substrate, which confers specificity and directs the inhibitor to the active site. Once positioned, the highly reactive chloromethyl ketone group alkylates a key catalytic residue, usually a histidine or cysteine, thereby permanently inactivating the enzyme.[2][3]

For instance, Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin and also inhibits some cysteine proteases like caspases by reacting with an active site cysteine.[3] The crystal structure of proteinase K in a complex with a CMK inhibitor clearly shows the covalent linkage to both histidine and serine residues in the active site, forming a stable transition-state analog.[4]

G cluster_protease Protease Active Site His Active Site Nucleophile (e.g., Cys, His) Inactive_Enzyme Irreversibly Inactivated Enzyme Complex CMK Chloromethyl Ketone Inhibitor CMK->His Alkylation & Covalent Bond Formation caption Fig 1. Irreversible inhibition mechanism of CMK.

Caption: Fig 1. Irreversible inhibition mechanism of CMK.

Comparative Analysis: CMK Inhibitors Versus Other Classes

The selection of a protease inhibitor is contingent on the specific experimental or therapeutic objective. The following table provides a comparative overview of the major classes of protease inhibitors.

Inhibitor ClassMechanism of ActionReversibilityKey AdvantagesCommon DisadvantagesRepresentative Examples
Chloromethyl Ketones (CMKs) Covalent alkylation of active site residues.[2][4]IrreversibleHigh potency, long duration of action, not affected by substrate concentration after binding.[5]Potential for off-target reactivity, cannot be washed out.[6]TPCK, TLCK, Z-VAD-FMK[3][7]
Serine Protease Inhibitors (Serpins) Suicide substrate; forms a stable covalent complex.[8]IrreversibleHigh specificity and efficiency as endogenous regulators.[8]Large protein size can limit cell permeability and therapeutic applications.Antithrombin, alpha-1-antitrypsin
Aldehydes & Boronates Form reversible covalent adducts with the catalytic serine or threonine.ReversibleGood potency and specificity.Can be prone to oxidation and instability.Bortezomib (a boronate)
Transition-State Analogs Non-covalently mimic the tetrahedral intermediate of peptide cleavage.ReversibleHigh specificity.Potency can be limited by the need to outcompete the natural substrate.Pepstatin (Aspartyl proteases)
Chelating Agents Bind to the essential metal ion cofactor (e.g., Zn2+).ReversibleEffective for metalloproteases.Low specificity, can disrupt other metal-dependent cellular processes.EDTA, 1,10-Phenanthroline

The Distinct Advantages of Chloromethyl Ketones in Research

The irreversible nature of CMK inhibitors provides several tangible benefits in an experimental setting:

  • Sustained and Potent Inhibition: Once a CMK inhibitor binds to its target, the inhibition is permanent for the life of that enzyme molecule.[9] This provides a long duration of action, which can be particularly advantageous for in vivo studies or long-term cell culture experiments.[5] This contrasts with reversible inhibitors, which require continuous presence to maintain inhibition as their binding is in equilibrium.

  • Independence from Substrate Competition: After the initial binding and covalent modification, the inhibition by a CMK is no longer in competition with the substrate. This ensures complete and sustained inactivation of the targeted protease population, even in the presence of high substrate concentrations.

  • High Ligand Efficiency: Due to their covalent nature, CMK inhibitors can achieve high potency at low concentrations.[9] This can minimize the potential for off-target effects that might occur at higher compound concentrations.

  • Valuable Tools for Target Identification and Validation: The stable covalent bond makes CMK-based probes excellent tools for activity-based protein profiling (ABPP) to identify and characterize novel proteases in complex biological samples.

A notable example is Z-VAD-FMK, a cell-permeable, pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases to inhibit apoptosis.[10][11] It is widely used to study the roles of caspases in cell death and inflammation.[10]

Experimental Design: Evaluating Inhibitor Potency

A critical step in selecting a protease inhibitor is to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). For irreversible inhibitors like CMKs, the IC50 is time-dependent, as the inhibition increases with longer incubation times.[12] Therefore, a pre-incubation step is crucial for accurate assessment.

Protocol: IC50 Determination for an Irreversible Protease Inhibitor

Objective: To determine the concentration of a CMK inhibitor that results in 50% inhibition of protease activity after a defined pre-incubation period.

Materials:

  • Purified target protease

  • Fluorogenic or chromogenic substrate specific for the protease

  • Assay buffer (optimized for pH and ionic strength for the target protease)

  • CMK inhibitor stock solution (in an appropriate solvent like DMSO)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Methodology:

  • Inhibitor Dilution Series: Prepare a serial dilution of the CMK inhibitor in assay buffer. A typical range might be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the purified protease to each inhibitor concentration. Incubate for a fixed period (e.g., 30, 60, or 120 minutes) at a controlled temperature (e.g., 25°C or 37°C). The choice of pre-incubation time is critical and should be consistent across experiments for comparative purposes.[13]

  • Reaction Initiation: Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. b. Normalize the velocities relative to the vehicle control (100% activity). c. Plot the percent activity versus the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[14]

G A Prepare Serial Dilutions of CMK Inhibitor B Pre-incubate Protease with Inhibitor (Fixed Time, e.g., 60 min) A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Kinetics (e.g., Fluorescence) C->D E Calculate Initial Velocities D->E F Plot % Activity vs. [Inhibitor] E->F G Determine IC50 via Non-linear Regression F->G caption Fig 2. Workflow for time-dependent IC50 determination.

Caption: Fig 2. Workflow for time-dependent IC50 determination.

Concluding Remarks

Chloromethyl ketone inhibitors offer a unique and powerful approach to protease inhibition. Their irreversible mechanism of action translates to high potency, prolonged duration of effect, and independence from substrate competition, making them invaluable tools for a wide range of research applications, from elucidating cellular pathways to validating novel drug targets. While careful consideration of their potential for off-target effects is necessary, the distinct advantages of CMKs often make them the superior choice for experiments requiring stable and complete inactivation of a target protease.

References

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]

  • Paehler, A., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry, 266(26), 17695-17699. [Link]

  • de Almeida, L. G. N., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 823. [Link]

  • Wikipedia contributors. (2023). Tosyl phenylalanyl chloromethyl ketone. In Wikipedia, The Free Encyclopedia. [Link]

  • Cleveland Clinic. (2022). Protease Inhibitors. [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Silverman, G. A., et al. (2010). Mechanisms Of Macromolecular Protease Inhibitors. Methods in Enzymology, 477, 63–85. [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]

  • InvivoGen. (n.d.). Z-VAD-FMK. [Link]

  • Kanya. (2024). Difference between Reversible Enzyme Inhibition and Irreversible Enzyme Inhibition. [Link]

  • G-Biosciences. (2015). Why do I need a protease inhibitor? [Link]

  • Maurer, T. S., et al. (2021). IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]

  • Quora. (2021). What are some advantages/disadvantages of irreversible inhibitors of pancreatic lipase versus reversible inhibitors? [Link]

  • Sharma, A., & Amjad, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Dhamne, C., et al. (2007). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins. Journal of Cellular Biochemistry, 100(3), 716-726. [Link]

  • Uhel, F., et al. (2017). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. Reproductive Biology and Endocrinology, 15(1), 84. [Link]

  • Kolarova, M., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1546-1553. [Link]

  • Kuo, C. J., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases, 8(3), 594-606. [Link]

  • Konc, R., et al. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. International Journal of Molecular Sciences, 22(11), 5795. [Link]

  • Pride, C. C., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. Journal of Biological Chemistry, 271(39), 23650-23652. [Link]

Sources

Navigating the Labyrinth of Protease Inhibition: A Comparative Guide to the Off-Target Effects of L-Leucine Chloromethyl Ketone Hydrochloride on Caspases

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the selection of a protease inhibitor is a critical decision that can profoundly impact experimental outcomes. While L-Leucine chloromethyl ketone hydrochloride (LLCK-HCl) is a widely utilized tool for inhibiting certain cysteine proteases, a deeper understanding of its potential off-target effects is paramount for ensuring data integrity. This guide provides a comprehensive analysis of LLCK-HCl's off-target activity against caspases, compares it with alternative inhibitors, and offers detailed protocols for validating inhibitor specificity.

Introduction: The Double-Edged Sword of Irreversible Inhibition

L-Leucine chloromethyl ketone hydrochloride (LLCK-HCl) belongs to the chloromethyl ketone (CMK) class of irreversible protease inhibitors. These compounds are designed to mimic a protease's substrate, allowing them to bind to the active site. The highly reactive chloromethyl ketone moiety then forms a covalent bond with a critical amino acid residue in the catalytic site, typically a cysteine, leading to irreversible inactivation of the enzyme.[1] While this mechanism provides potent and sustained inhibition, it also carries the inherent risk of off-target effects, as the reactive warhead can interact with other enzymes that share similar active site features.

Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation. Due to their cysteine-dependent catalytic mechanism, they are susceptible to inhibition by reactive electrophiles like chloromethyl ketones. Unintended inhibition of caspases by an inhibitor designed for another target can lead to misinterpretation of experimental results, confounding studies on cell death, inflammation, and other caspase-mediated processes.

This guide will dissect the off-target effects of LLCK-HCl on caspases, provide a comparative analysis with more specific inhibitors, and equip researchers with the knowledge to make informed decisions and validate their results.

The Mechanism of Off-Target Caspase Inhibition by Chloromethyl Ketones

The off-target inhibition of caspases by LLCK-HCl and other chloromethyl ketones stems from the fundamental chemistry of their active sites. Both the intended targets of LLCK-HCl (such as calpains and cathepsins) and caspases are cysteine proteases. The catalytic activity of these enzymes relies on a nucleophilic cysteine residue in the active site.

The chloromethyl ketone group is an electrophilic "warhead." Once the inhibitor binds to the enzyme's active site, the cysteine residue attacks the carbon of the chloromethyl group, displacing the chlorine atom and forming a stable thioether bond. This covalent modification permanently blocks the active site, rendering the enzyme inactive. Because this reaction is not exclusively specific to the intended target protease, any sufficiently reactive cysteine in the active site of another protease, such as a caspase, can be similarly targeted.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage (crosstalk) Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage) Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Overview of the major caspase-mediated apoptosis pathways.

Experimental Protocols: A Guide to Validating Inhibitor Specificity

To ensure the scientific rigor of your research, it is essential to experimentally validate the specificity of any protease inhibitor used. The following protocols provide a framework for assessing the off-target effects of LLCK-HCl and other inhibitors on caspase activity.

Protocol 1: In Vitro Caspase Activity Assay

This protocol describes a fluorometric assay to determine the IC50 value of an inhibitor against a specific purified caspase.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-3, -8, -9)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Test inhibitor (e.g., LLCK-HCl) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor: Prepare a range of concentrations of LLCK-HCl in the assay buffer. Include a vehicle control (DMSO).

  • Enzyme and inhibitor pre-incubation: In the wells of the microplate, add the diluted inhibitor solutions. Then, add the purified active caspase to each well. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the reaction: Add the caspase-specific fluorogenic substrate to each well to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

IC50_Determination_Workflow Start Start Prepare_Inhibitor Prepare serial dilutions of inhibitor (e.g., LLCK-HCl) Start->Prepare_Inhibitor Pre_incubation Pre-incubate inhibitor with purified active caspase Prepare_Inhibitor->Pre_incubation Add_Substrate Add fluorogenic caspase substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence kinetics in a plate reader Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 value from dose-response curve Plot_Data->Determine_IC50 End End Determine_IC50->End

Sources

A Senior Application Scientist's Guide to Determining the Potency of (S)-3-Amino-1-chloro-5-methylhexan-2-one, a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed framework for determining the inhibitory potency (IC50) of (S)-3-Amino-1-chloro-5-methylhexan-2-one against the lysosomal cysteine protease, Cathepsin B. This compound, a leucine derivative featuring a chloromethyl ketone (CMK) warhead, acts as an irreversible inhibitor.[1][2] Understanding its potency is critical for applications in drug discovery and mechanistic studies of diseases involving aberrant protease activity. We present a step-by-step fluorometric assay protocol, a comparative analysis with alternative inhibitors, and expert insights into the causality behind experimental choices to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for characterizing covalent enzyme inhibitors.

Introduction

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease critical for protein turnover. However, its dysregulation and extracellular activity are implicated in numerous pathologies, including cancer metastasis, neurodegenerative diseases, and inflammation.[3][4] This has made Cathepsin B a compelling target for therapeutic intervention.

The inhibitor of interest, (S)-3-Amino-1-chloro-5-methylhexan-2-one, is a peptide mimetic featuring a reactive chloromethyl ketone (CMK) group. This functional group acts as an electrophilic "warhead" that forms a covalent bond with the active site cysteine residue (Cys29) of Cathepsin B, leading to irreversible inhibition.[5][6] The specificity of such inhibitors is largely conferred by the peptidic backbone that mimics the enzyme's natural substrate.

Determining the half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. However, for irreversible inhibitors like CMKs, the IC50 value is highly dependent on the incubation time and enzyme concentration.[7] Therefore, a standardized, rigorously controlled protocol is paramount for generating meaningful and comparable data. This guide will compare the target compound against two well-characterized cysteine protease inhibitors:

  • E-64: A natural product isolated from Aspergillus japonicus, E-64 is a broad-spectrum, irreversible inhibitor of many cysteine proteases, including cathepsins B, H, and L.[8][9][10]

  • CA-074: A synthetic, highly selective, and potent irreversible inhibitor of Cathepsin B, often used as a benchmark for specificity.[3][4][11]

By comparing the IC50 of our target compound with these standards, we can contextualize its potency and potential selectivity.

Part 1: Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationRationale
Enzyme Recombinant Human Cathepsin BHigh purity and activity are crucial for reproducible kinetics.
Inhibitors (S)-3-Amino-1-chloro-5-methylhexan-2-one HClPurity >98%
E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane)Purity >98%, broad-spectrum control.[8]
CA-074Purity >98%, selective control.[3][11]
Substrate Z-Arg-Arg-AMC (Z-RR-AMC)A sensitive fluorogenic substrate for Cathepsin B.[12][13][14]
Assay Buffer 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5pH 5.5 is optimal for Cathepsin B activity. DTT is required to maintain the active site cysteine in a reduced state. EDTA chelates divalent metal ions that can interfere with the assay.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)For dissolving inhibitors and substrate. Must be high purity to avoid assay interference.
Equipment 96-well black, flat-bottom microplatesOpaque plates minimize light scatter and background fluorescence.
Fluorescence Plate ReaderCapable of excitation at ~360-380 nm and emission at ~440-460 nm.[13]
Multichannel PipettesFor accurate and simultaneous liquid handling.

Part 2: Experimental Protocol for IC50 Determination

This protocol is designed to measure the time-dependent irreversible inhibition of Cathepsin B.

Principle of the Assay

The assay quantifies Cathepsin B activity by measuring the fluorescence released from the cleavage of the fluorogenic substrate, Z-RR-AMC. The substrate itself is non-fluorescent, but upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released. The rate of fluorescence increase is directly proportional to the enzyme's activity. By pre-incubating the enzyme with varying concentrations of the inhibitor, we can measure the reduction in enzymatic activity and subsequently calculate the IC50.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer (pH 5.5) P2 Prepare Inhibitor Stocks & Serial Dilutions in DMSO P3 Prepare Enzyme Working Solution P4 Prepare Substrate Working Solution A1 Dispense Inhibitor Dilutions (or DMSO for control) P4->A1 A2 Add Enzyme Solution to all wells A1->A2 A3 Pre-incubate (e.g., 30 minutes at 37°C) Allows for covalent bond formation A2->A3 A4 Initiate Reaction: Add Substrate Solution A3->A4 R1 Measure Fluorescence Kinetics (Ex: 380nm, Em: 460nm) Read every 60s for 15 min A4->R1 D1 Calculate Initial Velocity (V₀) (Slope of linear phase) R1->D1 D2 Calculate % Inhibition vs. DMSO control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Non-linear Regression (log(inhibitor) vs. response) to determine IC50 D3->D4

Caption: Workflow for IC50 determination of irreversible inhibitors.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM sodium acetate buffer with 1 mM EDTA, adjust pH to 5.5. Just before use, add DTT to a final concentration of 5 mM. Causality: DTT is unstable in solution; fresh addition ensures the catalytic cysteine of the enzyme remains in its active, reduced state.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of (S)-3-Amino-1-chloro-5-methylhexan-2-one, E-64, and CA-074 in 100% DMSO.

    • Inhibitor Dilution Series: Perform a serial dilution (e.g., 1:3) of each inhibitor stock in DMSO to create a range of concentrations (e.g., 10 points from 10 mM down to 0.5 µM). This high concentration range will be further diluted in the assay.

    • Enzyme Working Solution: Dilute the recombinant Cathepsin B stock in cold assay buffer to a working concentration of 2X the final desired concentration (e.g., 2 nM final concentration requires a 4 nM working solution). Keep on ice. Causality: Enzymes are kept on ice to prevent degradation and loss of activity before the experiment begins.

    • Substrate Working Solution: Dilute the Z-RR-AMC stock in assay buffer to a working concentration of 2X the final desired concentration (e.g., 20 µM final concentration requires a 40 µM working solution). The final substrate concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition mechanisms.[15]

  • Assay Plate Setup (96-well format):

    • Add 2 µL of each inhibitor dilution (or DMSO for 0% inhibition/positive control) to the appropriate wells of a black 96-well plate.

    • Add 2 µL of assay buffer to wells designated for 100% inhibition/negative control (no enzyme).

    • Add 98 µL of the 2X Enzyme Working Solution to all wells except the negative controls.

    • Add 100 µL of assay buffer to the negative control wells.

    • Mix gently by tapping the plate.

  • Pre-incubation:

    • Cover the plate and incubate for a defined period (e.g., 30 minutes) at 37°C. Causality: This step is critical for irreversible inhibitors. It allows time for the covalent reaction between the inhibitor's chloromethyl ketone group and the enzyme's active site cysteine to proceed. The IC50 value will be dependent on this time.[7][16]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X Substrate Working Solution to all wells, bringing the total volume to 200 µL.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 15-20 minutes. Causality: Kinetic reads are essential to determine the initial reaction velocity (V₀), which must be measured during the linear phase of product formation.[17][18]

Part 3: Comparative Analysis and Data Interpretation

Data Analysis
  • Calculate Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time (seconds). Determine the slope of the linear portion of this curve. This slope represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))

    • V₀_inhibitor: Velocity with the inhibitor.

    • V₀_pos_ctrl: Velocity with DMSO only (maximum activity).

    • V₀_neg_ctrl: Velocity without enzyme (background).

  • Determine IC50: Plot % Inhibition versus the log [Inhibitor]. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software like GraphPad Prism. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[19]

Comparative Data Presentation

The results should be summarized in a clear, comparative table.

InhibitorIC50 (nM) at 30 min Pre-incubationPutative SelectivityMechanism of Action
(S)-3-Amino-1-chloro-5-methylhexan-2-one [Experimental Value]To be determinedIrreversible (Covalent)
E-64 [Experimental Value]Broad-Spectrum Cysteine ProteaseIrreversible (Covalent)[8]
CA-074 [Experimental Value]Highly Selective for Cathepsin BIrreversible (Covalent)[4][11]

Note: The IC50 values are highly dependent on assay conditions (pre-incubation time, enzyme concentration, substrate concentration) and should only be compared when determined under identical conditions.

Mechanism of Inhibition Diagram

Caption: Covalent inhibition of Cathepsin B by a chloromethyl ketone.

Part 4: Trustworthiness and Troubleshooting

Self-Validating Systems:

  • Positive Control (DMSO): Establishes the 100% activity level and ensures the enzyme is active and the substrate is viable.

  • Negative Control (No Enzyme): Measures background signal from substrate auto-hydrolysis or other artifacts. This value must be minimal.

  • Reference Inhibitors (E-64, CA-074): The IC50 values obtained for these standards should be consistent with literature values under similar conditions, validating the assay's performance.

Common Troubleshooting Scenarios:

IssuePotential CauseSolution
No or Low Enzyme Activity Inactive enzyme; DTT omitted or degraded.Use a fresh enzyme aliquot; always add DTT to the buffer immediately before use.
High Background Signal Substrate auto-hydrolysis; contaminated buffer.Prepare fresh substrate solution; use high-purity water and reagents for buffers.
Inconsistent IC50 Values Inaccurate pipetting; variable pre-incubation times; inhibitor precipitation.Calibrate pipettes; use a precise timer for incubation; ensure inhibitor concentrations do not exceed their solubility in the final assay buffer.
Shallow Dose-Response Curve Assay is not under initial velocity conditions; inhibitor is not behaving as expected.Reduce enzyme concentration or measurement time to ensure <10% substrate consumption. Verify inhibitor purity and structure.

Conclusion

This guide outlines a robust and reliable method for determining the IC50 of (S)-3-Amino-1-chloro-5-methylhexan-2-one against Cathepsin B. By adhering to the principles of steady-state enzyme kinetics, including careful control of pre-incubation time and reagent concentrations, researchers can generate high-quality, reproducible data.[18][20][21] Comparing the results against well-characterized inhibitors like E-64 and CA-074 provides essential context for the compound's potency and potential as a research tool or therapeutic lead. The successful implementation of this protocol will empower researchers to accurately characterize novel covalent inhibitors, a critical step in the drug discovery pipeline.

References

  • Buttle, D. J., et al. (1992). The substrate specificities of the cathepsins B, L and S. Biochemical Society Transactions, 20(2), 239S. Available at: [Link]

  • Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(5), 349-359. Available at: [Link]

  • MilliporeSigma. Cathepsin B Substrate III, Fluorogenic - Calbiochem. Available at: [Link]

  • Wikipedia. E-64. Available at: [Link]

  • ResearchGate. (2019). Detection of cathepsin B activity is cell lysates using fluorescent substrate. Available at: [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Available at: [Link]

  • Patsnap. (2023). How to Perform a Standard Enzyme Activity Assay?. Available at: [Link]

  • Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. Available at: [Link]

  • Dahlin, J. L., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biopolymers, 51(1), 99-107. Available at: [Link]

  • Quora. (2016). In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful?. Available at: [Link]

  • Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Davidson College. IC50 Determination. edX. Available at: [Link]

  • Lee, N., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 15(24), 5453-5457. Available at: [Link]

  • Ponomareva, E. A., et al. (2020). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 21(21), 8193. Available at: [Link]

  • Grzonka, Z., et al. (2004). Modes of inhibition of cysteine proteases. Acta Biochimica Polonica, 51(4), 835-851. Available at: [Link]

  • Pál, G., et al. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry, 266(26), 17695-17699. Available at: [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

  • ResearchGate. (2023). IC50 characterization for 16 small molecules on their inhibition of PLPro using 50 μM LRGG‐AMC as a substrate. Available at: [Link]

  • Kuo, C. J., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. Journal of Biological Chemistry, 271(39), 23650-23652. Available at: [Link]

  • MedChemExpress (CN). (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride. Available at: [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Methods for Validating L-Leu-CMK Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement for Covalent Inhibitors

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality, prized for their potential to achieve profound and durable target modulation.[1] L-Leucyl-chloromethylketone (L-Leu-CMK) belongs to the chloromethylketone (CMK) class of irreversible inhibitors, which typically form a covalent bond with nucleophilic residues, most commonly the thiol group of a cysteine within a protease active site.[2][3] The clinical progression of such compounds, however, is critically dependent on a rigorous, quantitative understanding of their interaction with the intended biological target in a complex cellular environment. This process, known as target validation and engagement, is essential to confirm the mechanism of action and to proactively identify potential off-target liabilities that could lead to toxicity.[4][5][6][7]

Mass spectrometry (MS)-based proteomics has become the cornerstone for these investigations, offering unparalleled sensitivity and specificity to map the cellular targets of covalent molecules directly in their native environment.[8][9] This guide provides an in-depth comparison of three leading mass spectrometry workflows for validating L-Leu-CMK target engagement: Chemoproteomics via competitive Activity-Based Protein Profiling (ABPP), Thermal Proteome Profiling (TPP), and Targeted Proteomics. We will explore the mechanistic basis of each technique, provide field-tested experimental protocols, and compare their respective strengths and limitations to empower researchers in selecting the optimal strategy for their drug development programs.

Chemoproteomics: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic strategy to directly assess the engagement of a covalent inhibitor at its target site on a proteome-wide scale.[10][11] The methodology hinges on the competition between the inhibitor of interest (L-Leu-CMK) and a broad-spectrum, reporter-tagged covalent probe that targets the same class of reactive residues (e.g., cysteines). Target proteins that have been covalently modified by L-Leu-CMK will be unable to react with the reporter probe, resulting in a measurable decrease in the probe's signal for that specific protein.

Causality Behind the Choice: This method is chosen for its directness. It doesn't just infer binding; it confirms that the specific, reactive residue is occupied by the inhibitor. For a cysteine-targeting compound like L-Leu-CMK, this is the most direct readout of covalent modification across thousands of proteins simultaneously.[12][13]

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_prep Sample Preparation cluster_reaction Click Chemistry & Enrichment cluster_ms Mass Spectrometry Analysis Lysate Cell Lysate or Intact Cells Inhibitor Incubate with L-Leu-CMK (or DMSO) Lysate->Inhibitor Probe Add Cysteine-Reactive Probe (e.g., IA-Alkyne) Inhibitor->Probe Click Add Biotin-Azide via CuAAC Click Reaction Probe->Click Enrich Enrich Biotinylated Proteins with Streptavidin Beads Click->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peptides LCMS->Quant Result Result: Reduced signal for L-Leu-CMK targets Quant->Result

Caption: Competitive ABPP workflow for L-Leu-CMK target identification.

Detailed Protocol: Competitive isoTOP-ABPP
  • Cell Culture and Lysis: Culture cells to ~80% confluency. Harvest and lyse in PBS using probe sonication. Determine protein concentration via BCA assay.

  • Inhibitor Incubation: Aliquot 1 mg of protein lysate per condition. Treat with either DMSO (vehicle control) or varying concentrations of L-Leu-CMK (e.g., 0.1 µM to 50 µM). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Click Chemistry: To conjugate a reporter tag, add freshly prepared click-chemistry reagents: 1 mM CuSO₄, 100 µM TBTA ligand, 1 mM TCEP, and 100 µM Biotin-Azide. Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation and Solubilization: Precipitate proteins using chloroform/methanol. Resuspend the pellet in 1.2% SDS in PBS.

  • Streptavidin Enrichment: Add streptavidin-agarose beads and incubate for 1.5 hours at room temperature to capture probe-labeled proteins.

  • Reduction, Alkylation, and Digestion: Wash the beads extensively. Resuspend in 6 M urea, reduce with 10 mM DTT, and alkylate with 20 mM iodoacetamide. Digest proteins overnight with trypsin.

  • LC-MS/MS Analysis: Elute peptides and analyze using a high-resolution mass spectrometer. Quantify the relative abundance of peptides from the DMSO vs. L-Leu-CMK treated samples. A significant reduction in a peptide's signal in the L-Leu-CMK sample indicates it is a target.[1][14]

Comparative Data: L-Leu-CMK Target Occupancy
Protein TargetFunctionL-Leu-CMK IC₅₀ (µM)Max. Occupancy (%)
Cathepsin C (DPP1) Primary Target 0.25 95%
Cathepsin BOff-Target Cysteine Protease15.860%
GAPDHOff-Target (Metabolism)> 50< 5%
PDIOff-Target (Folding)> 50< 10%

Data is illustrative.

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is an unbiased method to detect drug-protein interactions in living cells or lysates without any chemical modification to the compound.[15][[“]] The principle is based on the ligand-induced thermal stabilization of target proteins.[17][18] When L-Leu-CMK binds to its target, it generally increases the protein's conformational stability, leading to a higher melting temperature (Tₘ). This change in Tₘ is detected by quantifying the amount of soluble protein remaining across a range of temperatures using mass spectrometry.

Causality Behind the Choice: TPP is a powerful orthogonal approach. It is label-free and can be performed in intact cells, providing a readout of target engagement under more physiological conditions.[19] It confirms a direct physical interaction, not just covalent modification of a reactive site, making it excellent for identifying both covalent and potential non-covalent off-targets.

Experimental Workflow: TPP

TPP_Workflow cluster_prep Cell Treatment & Heating cluster_process Sample Processing cluster_ms Mass Spectrometry Analysis Cells Treat Intact Cells with L-Leu-CMK (or DMSO) Aliquots Aliquot cells Cells->Aliquots Heat Heat aliquots to different temperatures (e.g., 37°C to 67°C) Aliquots->Heat Lyse Lyse cells Heat->Lyse Centrifuge Ultracentrifuge to separate soluble vs. aggregated proteins Lyse->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Digest Protein Digestion Supernatant->Digest Label TMT Labeling for Multiplexing Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Result Result: Melting curve shift (ΔTm) for L-Leu-CMK targets LCMS->Result

Caption: TPP workflow to identify thermally stabilized targets of L-Leu-CMK.

Detailed Protocol: TPP with TMT Multiplexing
  • Cell Treatment: Treat two populations of cultured cells, one with vehicle (DMSO) and one with L-Leu-CMK, for 1 hour.

  • Heating: Harvest, wash, and resuspend cells in PBS. Create 10 aliquots for each condition (DMSO and L-Leu-CMK). Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 37°C to 67°C), followed by 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (100,000 x g for 20 minutes).

  • Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins with trypsin.

  • TMT Labeling: Label the resulting peptides from each temperature point with a unique tandem mass tag (TMT) isobaric label. This allows all 10 temperature points for a single condition to be combined and analyzed in one MS run.

  • LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by LC-MS/MS.

  • Data Analysis: Quantify the TMT reporter ions for each peptide at each temperature. Plot the relative soluble protein abundance versus temperature to generate melting curves for thousands of proteins. Calculate the change in melting temperature (ΔTₘ) for each protein between the DMSO and L-Leu-CMK treated samples. A significant positive ΔTₘ indicates target stabilization and engagement.[15]

Comparative Data: L-Leu-CMK Induced Thermal Shifts
Protein TargetFunctionMelting Temp (Tₘ) - DMSOMelting Temp (Tₘ) - L-Leu-CMKΔTₘ (°C)
Cathepsin C (DPP1) Primary Target 52.1°C 58.5°C +6.4
Cathepsin BOff-Target Cysteine Protease54.3°C55.1°C+0.8
Hexokinase-1Off-Target (Metabolism)48.9°C48.8°C-0.1
HSP90Off-Target (Chaperone)51.5°C51.6°C+0.1

Data is illustrative.

Targeted Proteomics: Validating Site Occupancy and Kinetics

While ABPP and TPP are powerful discovery tools, targeted proteomics provides the highest degree of quantitative accuracy for validating engagement at a specific, pre-defined target site.[20] Using methods like Parallel Reaction Monitoring (PRM), this approach precisely measures the abundance of two specific peptides: the unmodified target peptide and the same peptide covalently modified by L-Leu-CMK. This allows for a direct calculation of target occupancy and can be used to assess the kinetics of covalent modification over time.

Causality Behind the Choice: This is the ultimate validation method. After identifying a primary target with a discovery method like ABPP or TPP, PRM provides gold-standard, hypothesis-driven validation.[21] It is less suited for discovery but unparalleled for its sensitivity, specificity, and quantitative power, making it ideal for dose-response studies or determining the rate of covalent inactivation (kᵢₙₐ꜀ₜ).[20]

Experimental Workflow: Targeted PRM

PRM_Workflow cluster_prep Sample Preparation cluster_ms Targeted Mass Spectrometry Cells Treat cells with L-Leu-CMK (Dose-response or Time-course) Lyse Lyse & Digest Proteins Cells->Lyse Peptides Generate Peptide Mixture Lyse->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Select Isolate Precursor Ion of Target Peptide (Modified & Unmodified) LCMS->Select Fragment Fragment and Detect Specific Product Ions Select->Fragment Result Result: Precise ratio of Modified vs. Unmodified Peptide Fragment->Result

Caption: Targeted PRM workflow for quantifying L-Leu-CMK site occupancy.

Detailed Protocol: PRM for Target Occupancy
  • Experimental Design: Treat cells with L-Leu-CMK across a range of concentrations (for dose-response) or over a time-course at a fixed concentration (for kinetics). Include a vehicle control.

  • Protein Extraction and Digestion: Harvest cells, lyse, and quantify protein. Perform a standard in-solution tryptic digest.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • PRM Method Development: In silico, determine the exact mass-to-charge ratio (m/z) of the precursor ion for both the unmodified target peptide and the L-Leu-CMK-adducted peptide. Predict the m/z of the most intense, sequence-specific fragment ions (y- and b-ions) for each precursor.

  • LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution Orbitrap or Q-TOF mass spectrometer. Program the instrument to specifically isolate the precursor m/z for the unmodified and modified peptides during their chromatographic elution window and acquire high-resolution fragment ion scans for each.

  • Data Analysis: Integrate the chromatographic peak areas for the most intense, specific fragment ions for both the unmodified and modified peptides. Calculate the percent occupancy using the formula: Occupancy (%) = [Modified Peptide Area / (Modified Peptide Area + Unmodified Peptide Area)] * 100.

Quantitative Data: In-Cell Target Engagement Kinetics
Time PointL-Leu-CMK Conc.% Occupancy of Cathepsin C
0 min1 µM0%
15 min1 µM45%
30 min1 µM78%
60 min1 µM92%
120 min1 µM96%

Data is illustrative and can be used to calculate kinetic parameters.

Comparison Guide: Selecting the Right Method

The choice of method depends on the specific question being asked at a particular stage of the drug discovery process.

FeatureCompetitive ABPPThermal Proteome Profiling (TPP)Targeted Proteomics (PRM)
Primary Use Target discovery & selectivity profilingOrthogonal target discovery & validationQuantitative validation & kinetics
Principle Competition for covalent probe bindingLigand-induced thermal stabilizationDirect quantification of modified peptide
Coverage Proteome-wide (for reactive residues)Proteome-wide (all expressed proteins)1 to ~50 pre-selected targets
Compound Labeling Not requiredNot requiredNot required
Cell State Lysates or intact cellsIntact cells or lysatesLysates
Evidence of Engagement Direct (covalent site occupied)Direct (physical binding inferred)Direct (covalent site modified)
Key Output Target list, IC₅₀ valuesTarget list, ΔTₘ values% Occupancy, kᵢₙₐ꜀ₜ
Throughput MediumMedium-High (with TMT)High
Strengths Directly maps covalent sites, high confidenceUnbiased, label-free, in-cell capabilityHighest quantitative precision, sensitivity
Limitations Limited to probe-reactive residuesIndirectly infers binding, can miss targetsNot for discovery, requires prior knowledge

Conclusion and Expert Recommendation

Validating the target engagement of a covalent inhibitor like L-Leu-CMK is a multi-faceted challenge that no single technology can fully address. A tiered, integrated approach is paramount for generating a robust data package to drive a drug discovery program forward.

  • Initial Discovery: Begin with a proteome-wide discovery method. Competitive ABPP is an excellent starting point for cysteine-reactive compounds like L-Leu-CMK, as it provides direct evidence of covalent modification across the "ligandable cysteinome."[12][22]

  • Orthogonal Validation: Complement the ABPP findings with Thermal Proteome Profiling (TPP) . A protein that is a hit in both ABPP and TPP provides extremely high confidence as a true target. TPP also offers the unique advantage of detecting engagement in intact cells and identifying targets that may not be reactive to the ABPP probe.[[“]][17]

  • Quantitative Confirmation: Once high-confidence on- and off-targets are identified, deploy Targeted Proteomics (PRM) to develop highly specific and sensitive assays. These assays are essential for generating precise dose-response curves and kinetic data in relevant cellular models, providing the quantitative rigor needed for lead optimization and preclinical studies.[20][21]

By strategically combining these three powerful mass spectrometry-based methodologies, researchers can build a comprehensive and trustworthy profile of L-Leu-CMK's interactions within the proteome, confidently establishing its mechanism of action and ensuring a clear path toward therapeutic development.

References

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Safety Operating Guide

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

From the Desk of the Senior Application Scientist

Welcome, fellow researchers and innovators. In our shared pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS No. 54518-92-2). My approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety procedures.

A Note on a Specific Safety Data Sheet (SDS): While this guide is built on established chemical principles and general safety protocols, a publicly available, comprehensive SDS for this specific compound was not located during the literature review. It is imperative that you obtain and thoroughly review the SDS provided by your specific vendor before handling or disposing of this chemical. The vendor's SDS will contain the most accurate and up-to-date information on hazards, handling, and emergency procedures.

Hazard Profile and Risk Assessment

Understanding the chemical nature of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is fundamental to its safe disposal. This compound possesses two key features that dictate its handling protocols: it is an α-haloketone and a hydrochloride salt .

  • α-Haloketone Structure: The presence of a chlorine atom on the carbon adjacent to the ketone carbonyl group makes this molecule a reactive electrophile. Such compounds are known as potent alkylating agents, capable of reacting with various nucleophiles.[1][2] This reactivity is the basis for its potential biological activity and underscores the need to prevent its release into the environment and to avoid contact with incompatible chemicals.

  • Hydrochloride Salt: The amine functional group is present as a hydrochloride salt. In the presence of moisture, this salt can release hydrochloric acid, creating a corrosive and acidic environment. This property necessitates careful handling to prevent skin and eye irritation or burns and requires segregation from basic compounds.[3][4]

Based on these characteristics and data from similar chemical compounds, we can infer the following hazard profile.

Property Data / Inferred Hazard
CAS Number 54518-92-2[5]
Molecular Formula C₇H₁₅Cl₂NO[5]
Molecular Weight 200.11 g/mol [6]
Physical State Solid, powder[6]
GHS Hazard Class (Inferred) Skin Corrosion/Irritation: Likely Category 2 (Causes skin irritation). Serious Eye Damage/Irritation: Likely Category 2 (Causes serious eye irritation). Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin. Reactivity: Reactive alkylating agent.[1]
Primary Disposal Route Collection as hazardous chemical waste for incineration by a licensed facility.

Universal Disposal Principles: The Non-Negotiables

Regardless of the specific chemical, all laboratory waste disposal is governed by foundational principles mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7] For this compound, the following rules are absolute:

  • Designate as Hazardous Waste: From the moment it is deemed unusable, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride must be managed as hazardous waste.[7][8]

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink. Its environmental impact is not fully characterized, and it may interfere with wastewater treatment processes.[9]

  • Proper Containment: All waste must be stored in containers that are in good condition, compatible with the chemical (e.g., high-density polyethylene, HDPE), and feature a secure, leak-proof screw-on cap.[5]

  • Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride," its CAS number (54518-92-2), and an indication of its hazards (e.g., "Corrosive," "Irritant").[8]

  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be located at or near the point of generation and under the control of the laboratory personnel. The SAA should be inspected weekly for any signs of leakage.[9]

Step-by-Step Disposal and Decontamination Protocol

This protocol outlines the procedures for handling bulk waste, decontaminating labware, and managing small spills.

Part A: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE. The acidic nature of the hydrochloride salt and the reactivity of the α-haloketone demand robust protection.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Ensure they are inspected for tears or holes before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood.

Part B: Bulk Solid Waste Disposal

This is the primary disposal method for any unwanted solid (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride. No attempt should be made to chemically neutralize or treat the bulk solid waste in the lab.

  • Container Preparation: Select a clean, dry, and chemically compatible waste container with a secure lid.

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust. Use a dedicated scoop or spatula.

  • Sealing and Labeling: Securely cap the container. Apply a completed hazardous waste tag as described in Section 2.

  • Storage: Place the container in your lab's designated SAA. Crucially, ensure it is segregated from incompatible materials, particularly bases and strong oxidizing or reducing agents.[9]

  • Waste Collection: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.[5]

Part C: Decontamination of Labware and Surfaces

This procedure is for cleaning residual amounts of the compound from glassware or work surfaces, not for disposing of the bulk chemical.

  • Initial Rinse (Organic): Rinse the contaminated item with a small amount of a suitable organic solvent, such as methanol or ethanol, to dissolve any remaining compound. This rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.

  • Neutralization Rinse (Aqueous): Prepare a 5-10% solution of sodium bicarbonate (baking soda) in water. Rinse the item with this solution to neutralize the acidic residue from the hydrochloride salt.[4] This weak base is sufficient to neutralize the acidity without promoting significant degradation of the α-haloketone. This rinsate can typically be disposed of down the drain, but you should confirm this with your local regulations.

  • Final Rinse: Perform a final rinse with deionized water.

Part D: Small Spill Management

For small spills of the solid powder on a benchtop or floor:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the full PPE described in Part A.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels. This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep the mixture of absorbent and chemical into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate: Clean the spill surface following the procedure in Part C.

  • Dispose: Seal, label, and store the waste container in the SAA for collection.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride.

DisposalWorkflow start Waste Identified: (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride waste_type What is the nature of the waste? start->waste_type bulk_solid Unused or expired bulk solid chemical waste_type->bulk_solid Bulk Solid contaminated_labware Contaminated labware (e.g., glassware, spatula) waste_type->contaminated_labware Contaminated Item spill_residue Small spill residue waste_type->spill_residue Spill protocol_bulk Follow Protocol 3B: - Containerize in sealed, labeled bin - Store in SAA - Arrange EH&S pickup bulk_solid->protocol_bulk protocol_decon Follow Protocol 3C: 1. Organic rinse (collect as waste) 2. Neutralizing rinse (bicarbonate) 3. Final water rinse contaminated_labware->protocol_decon protocol_spill Follow Protocol 3D: 1. Absorb with inert material 2. Sweep into waste container 3. Decontaminate surface (Protocol 3C) spill_residue->protocol_spill end_state Waste is safely contained and awaiting professional disposal. protocol_bulk->end_state protocol_decon->end_state protocol_spill->end_state

Caption: Decision workflow for handling different waste streams of the target compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. Link

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A Senior Application Scientist's Guide to Handling (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS: 54518-92-2). As a leucine derivative, this compound is of interest in various research applications.[1][2] However, its structure as an α-chloro-α-amino ketone hydrochloride necessitates rigorous adherence to safety procedures. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific, comprehensive safety data sheet for this exact compound is not widely available, we can infer its potential hazards from its chemical structure and data on analogous compounds like 1-Chloro-5-methylhexan-2-one.[3] The α-chloro ketone functional group is a known irritant, and the hydrochloride salt can contribute to acidic properties in aqueous solutions. The compound is typically a solid powder at room temperature, presenting a respiratory hazard if dust is generated.[2]

A task-specific risk assessment is mandatory before any work begins. The following table summarizes the anticipated hazards, which should form the basis of your assessment.

Hazard CategoryAnticipated RiskRationale and Causality
Acute Toxicity (Oral) Harmful if swallowed. Based on the analogue 1-Chloro-5-methylhexan-2-one, ingestion may cause systemic toxicity.[3]
Skin Corrosion/Irritation Causes skin irritation. α-chloro ketones are reactive electrophiles that can react with biological nucleophiles in the skin, leading to irritation.[3]
Serious Eye Damage/Irritation Causes serious eye damage. The compound is expected to be severely irritating to the eyes, potentially causing irreversible damage.[3] Direct contact with the powder or solutions must be prevented.
Respiratory Irritation May cause respiratory irritation. Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.[3]
Chemical Reactivity Incompatible with strong oxidizing agents. The amino group can react with strong oxidizers. The hydrochloride salt may react with strong bases.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's chemical properties. The minimum required PPE for handling (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is detailed below.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where this chemical is present.[4]

  • Required for Handling: Chemical splash goggles are required when handling the solid powder or any solutions. Goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses.[4]

  • Recommended for Large Quantities: A full-face shield worn over chemical splash goggles should be used when handling larger quantities (>10g) or when there is a significant risk of splashing.

Skin and Body Protection
  • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[4] Immediately remove and replace any glove that comes into contact with the chemical. For tasks involving potential for prolonged contact or immersion, such as during a spill cleanup, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) are necessary. Always inspect gloves for tears or punctures before use.[5]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects your skin and personal clothing from contamination.

  • Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.[4]

Respiratory Protection

The primary method for controlling respiratory exposure is through engineering controls.

  • Primary Control: All procedures involving the handling of solid (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride, especially weighing, must be conducted in a certified chemical fume hood or a powder containment enclosure to prevent the generation and inhalation of dust.[6]

  • Secondary Control: If engineering controls are not feasible or during a large spill response, a NIOSH-approved respirator is required. A half-mask elastomeric respirator with P100 (particulate) and organic vapor/acid gas cartridges is recommended. All respirator users must be part of a formal respiratory protection program that includes fit testing and training.

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes the risk of exposure and contamination.

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage or leaks.

    • Store the compound in a cool, dry, well-ventilated area.

    • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents and bases.

  • Handling and Preparation:

    • Transport the chemical in a secondary container to the designated work area (i.e., a chemical fume hood).

    • Before opening, gently tap the container to settle the powdered contents.

    • Slowly open the container to avoid creating airborne dust.

    • Use a dedicated spatula for weighing. Weigh the desired amount directly into a tared container. Avoid pouring the powder, which can generate dust.

    • When preparing solutions, add the solid slowly to the solvent to prevent splashing.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to a chemical exposure or spill is critical.

Chemical Exposure Response Workflow

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_response Response Protocol cluster_medical Medical & Reporting start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale flush_skin Remove contaminated clothing. Flush with water for 15+ minutes. skin->flush_skin flush_eye Flush with eyewash for 15+ minutes. Hold eyelids open. eye->flush_eye fresh_air Move to fresh air immediately. inhale->fresh_air seek_medical Seek Immediate Medical Attention. Call 911. flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical report Report incident to supervisor. seek_medical->report

Caption: Workflow for responding to chemical exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult or symptoms persist, call for emergency medical assistance.[9]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[5][9]

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.[7]

    • Alert others and activate the fire alarm if necessary to ensure building evacuation.

    • From a safe location, call emergency services (911) and your institution's environmental health and safety department.[7]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Waste Disposal: A Critical Final Step

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

  • Segregation is Key: This compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be collected in a designated "Halogenated Organic Waste" container.[10][11]

  • Why Segregate? Mixing halogenated waste with non-halogenated solvent waste streams significantly increases disposal costs and complicates the disposal process.[12][13] Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration.[13]

  • Procedure:

    • Use a designated, properly labeled, leak-proof container with a screw-top cap for all waste.[13]

    • The label must clearly state "Hazardous Waste" and list the chemical constituents, including "(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride".[11]

    • Keep the waste container closed except when adding waste.

    • Do not pour any amount of this chemical or its solutions down the drain.[14]

By integrating these expert-level protocols into your daily operations, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.